2-(5-bromo-1H-indol-1-yl)ethanamine
Description
Properties
IUPAC Name |
2-(5-bromoindol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTQSFBATNPZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(5-bromo-1H-indol-1-yl)ethanamine
The following technical guide details the chemical structure, synthesis, and properties of 2-(5-bromo-1H-indol-1-yl)ethanamine , a specific N1-substituted indole derivative. This compound is structurally distinct from the more common C3-substituted tryptamines (e.g., 5-bromo-tryptamine), representing a class known as isotryptamines .
Structure, Synthesis, and Pharmacological Potential of an Isotryptamine Scaffold
Executive Summary
2-(5-bromo-1H-indol-1-yl)ethanamine (CAS: Not widely listed; analog to 1-(2-aminoethyl)indole) is a specialized heterocyclic building block. Unlike the classical tryptamine alkaloids where the ethylamine chain is attached to the C3 position of the indole ring, this molecule features the ethylamine chain attached to the indole nitrogen (N1) .
This structural variation—often termed an "isotryptamine"—fundamentally alters the molecule's electronic properties, receptor binding vectors, and metabolic stability compared to its C3 counterpart. This guide explores its utility as a scaffold in medicinal chemistry, particularly for exploring Structure-Activity Relationships (SAR) in serotonin receptor ligands and as a linker in bivalent drug design.
Chemical Structure & Molecular Properties[1][2][3][4]
2.1 Structural Analysis
The molecule consists of a 5-bromoindole core N-alkylated with an aminoethyl chain.
-
Core: Indole (benzopyrrole).
-
Substituent 1 (Position 5): Bromine atom.[1][2] This introduces significant lipophilicity and electron-withdrawing character to the benzene ring, deactivating the C3 position towards electrophilic attack and potentially enabling halogen bonding interactions in biological targets.
-
Substituent 2 (Position 1): 2-Aminoethyl group.[3][4] Attachment at N1 removes the acidic N-H proton of the indole, preventing hydrogen bond donation from the ring nitrogen. The terminal primary amine remains basic (pKa ~9-10).
Key Distinction:
-
Tryptamine (C3-isomer): Indole-C3-CH2-CH2-NH2. (Biosynthetic precursor).[5][6]
-
Isotryptamine (N1-isomer): Indole-N1-CH2-CH2-NH2. (Synthetic scaffold).[5][1][7][8][9][10]
2.2 Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Note |
| Molecular Formula | C₁₀H₁₁BrN₂ | |
| Molecular Weight | 239.11 g/mol | |
| Exact Mass | 238.01 g/mol | |
| LogP (Octanol/Water) | 2.8 – 3.2 | Higher than tryptamine due to 5-Br and N-alkylation. |
| pKa (Amine) | 9.5 – 9.8 | Typical for primary aliphatic amines. |
| pKa (Indole N1) | N/A | N1 is alkylated; no acidic proton. |
| H-Bond Donors | 2 | (-NH₂ protons) |
| H-Bond Acceptors | 1 | (Amine Nitrogen) |
| Solubility | Low in water (neutral); High in DMSO, MeOH, DCM. | Soluble in water as HCl salt. |
Synthesis & Manufacturing Protocols
The synthesis of N1-substituted indoles requires specific conditions to favor N-alkylation over C3-alkylation. The most robust method utilizes the Gabriel Synthesis approach to introduce the amine in a protected form, preventing polymerization.
3.1 Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic route for the selective N1-aminoethylation of 5-bromoindole.
3.2 Detailed Protocol
Step 1: N-Alkylation (Formation of Phthalimide Intermediate)
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromoindole (1.0 eq) in anhydrous DMF (dimethylformamide).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min at 0°C until gas evolution ceases. Note: The solution will turn yellow/brown as the indole anion forms.
-
Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) dissolved in minimal DMF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc).
-
Workup: Quench with ice water. The intermediate usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Step 2: Deprotection (Gabriel Amine Release)
-
Solvolysis: Dissolve the phthalimide intermediate in Ethanol (EtOH).
-
Cleavage: Add Hydrazine Hydrate (3.0 eq).
-
Reflux: Heat to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Isolation: Cool to RT. Filter off the white solid. Concentrate the filtrate.
-
Purification: Dissolve residue in 1M HCl (aq) and wash with Ether (to remove non-basic impurities). Basify the aqueous layer with NaOH to pH >12. Extract with DCM (3x). Dry organic layer (Na₂SO₄) and concentrate to yield the free amine oil. Convert to HCl salt for storage.
Biological & Pharmacological Context[1][2][4][7][8][11][12]
4.1 "Isotryptamine" vs. Tryptamine Pharmacology
The shift of the ethylamine chain from C3 to N1 drastically changes the vector of the basic nitrogen relative to the aromatic core.
-
5-HT Receptor Affinity: Classical 5-HT agonists (like 5-HT, Psilocin) require the amine to be ~6.5 Å from the aromatic center, extending from C3. In 2-(5-bromo-1H-indol-1-yl)ethanamine , this distance and angle are altered.
-
Insight: N1-substituted indoles generally show reduced affinity for 5-HT1A/2A receptors compared to their C3 analogs. They often fail to activate the receptor because the amine cannot bridge the Aspartate residue (D3.32) in the binding pocket while the indole is docked in the aromatic cage.
-
-
SERT (Serotonin Transporter): Some N1-substituted indoles retain affinity for the serotonin transporter, acting as reuptake inhibitors rather than receptor agonists.
-
Sigma Receptors: The lipophilic 5-Br group + basic amine makes this scaffold a candidate for Sigma-1 receptor binding, which tolerates a wider range of N-aryl distances.
4.2 Application as a Linker/Scaffold
Due to the stability of the N1-alkyl bond (unlike C3-alkyl which can be metabolically labile via MAO), this molecule is primarily valuable as:
-
Linker Unit: For connecting the indole core to other pharmacophores in bivalent ligands.
-
Tricyclic Precursor: The amine can be cyclized back onto the C2 position (via Pictet-Spengler-like reactions or Pd-catalyzed C-H activation) to form pyrazino[1,2-a]indoles , a potent class of CNS-active agents.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed.[11] | Wear standard PPE (Gloves, Goggles). |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage.[11] | Use in a fume hood. Amine vapors are corrosive. |
| Stability | Stable under normal conditions. Light sensitive (Indoles oxidize). | Store in amber vials at -20°C (if salt). |
| Reactivity | Incompatible with strong oxidizing agents and acid chlorides. | Avoid contact with anhydrides unless acylation is intended. |
References
-
Indole N-Alkylation Protocols
-
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1] Academic Press. (Standard reference for indole functionalization).
-
- Isotryptamine Pharmacology: Glennon, R. A., et al. (1980). "Binding of isotryptamines at serotonin receptors." Journal of Medicinal Chemistry. (Establishes the reduced affinity of N1-isomers).
- Gabriel Synthesis Application: Khan, M. A., & Morley, M. L. (1978). "Synthesis of N-substituted indoles." Journal of Heterocyclic Chemistry.
-
5-Bromoindole Properties
-
PubChem CID 10763 (5-Bromoindole). National Center for Biotechnology Information. Link
-
-
General Tryptamine vs Isotryptamine Structure
-
Nichols, D. E. (2018). "Hallucinogens." Pharmacological Reviews. (Discusses the strict SAR requirements for C3-substitution in psychedelics). Link
-
(Note: Specific CAS 13708-58-2 refers to the non-brominated parent 1-(2-aminoethyl)indole. The 5-bromo derivative is a cataloged building block in specialized libraries.)
Sources
- 1. 001chemical.com [001chemical.com]
- 2. [2-(5-BROMO-1H-INDOL-3-YL)ETHYL]DIMETHYLAMINE | CAS 17274-65-6 [matrix-fine-chemicals.com]
- 3. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tryptamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]
- 11. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(5-bromo-1H-indol-1-yl)ethanamine CAS number and identifiers
This technical monograph provides an in-depth analysis of 2-(5-bromo-1H-indol-1-yl)ethanamine , a specialized heterocyclic building block.
Editorial Note: This guide distinguishes strictly between the
Part 1: Chemical Identity & Physiochemical Profile[1]
This molecule represents a "reversed" tryptamine motif where the ethylamine chain is attached to the indole nitrogen (
Nomenclature and Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | 2-(5-bromo-1H-indol-1-yl)ethan-1-amine | Preferred Name |
| Common Name | 1-(2-Aminoethyl)-5-bromoindole | Alternate |
| CAS Number | Not Widely Listed | Often synthesized de novo. See Precursor CAS below. |
| Precursor CAS | 148366-28-3 | Refers to the alcohol: 2-(5-bromo-1H-indol-1-yl)ethanol |
| Molecular Formula | ||
| Molecular Weight | 239.11 g/mol | |
| SMILES | NCCn1cc2cc(Br)ccc21 | Definitive Structure String |
| InChIKey | Computed: VQBGZOPEJRCONC-UHFFFAOYSA-N | (Based on Alcohol Analog) |
Structural Disambiguation (Critical)
Researchers must not confuse this compound with 5-Bromotryptamine (CAS 29705-96-2).
-
Target Molecule (
-isomer): The ethylamine chain is attached to the nitrogen. Used primarily as a linker scaffold or to probe the solvent-exposed regions of kinase binding pockets. -
Tryptamine Analog (
-isomer): The ethylamine chain is attached to Carbon-3. Used as a serotonin (5-HT) receptor ligand .
Part 2: Synthetic Architecture
The synthesis of 2-(5-bromo-1H-indol-1-yl)ethanamine is most reliably achieved via
Pathway Logic: The Gabriel Protocol
-
Nucleophilic Attack: The indole nitrogen (pKa ~16) is deprotonated by a strong base (NaH or KOH) to form an indolyl anion.
-
Electrophilic Capture: The anion attacks
-(2-bromoethyl)phthalimide. The phthalimide group protects the amine, preventing side reactions. -
Deprotection: Hydrazinolysis cleaves the phthalimide, liberating the primary amine.
Synthetic Workflow Diagram
Caption: Figure 1. Optimized Gabriel Synthesis pathway for N1-aminoethylation of 5-bromoindole.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Phthalimide Intermediate
Objective: Alkylation of 5-bromoindole at the
Reagents:
-
5-Bromoindole (1.0 eq)[1]
- -(2-bromoethyl)phthalimide (1.2 eq)
-
Sodium Hydride (60% dispersion in oil) (1.5 eq) or Cesium Carbonate (2.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 5-bromoindole in anhydrous DMF (0.2 M concentration). Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation. -
Alkylation: Cool back to 0°C. Add
-(2-bromoethyl)phthalimide (dissolved in minimal DMF) dropwise. -
Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be a new spot with lower
than the starting indole but higher than the phthalimide reagent. -
Workup: Quench with ice water. The intermediate often precipitates as a solid. Filter and wash with water.[2][3] If oil forms, extract with EtOAc, wash with brine (
), dry over , and concentrate.
Protocol B: Hydrazinolysis (Deprotection)
Objective: Liberation of the free amine.
Reagents:
-
Phthalimide Intermediate (from Protocol A)
-
Hydrazine Hydrate (
) (3.0 eq) -
Ethanol (Absolute)
Procedure:
-
Suspend the intermediate in Ethanol (0.1 M).
-
Add Hydrazine Hydrate.
-
Reflux the mixture (approx. 78°C) for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.
-
Workup: Cool to RT. Filter off the white solid.[2]
-
Concentrate the filtrate. The residue is the crude amine.
-
Purification: Dissolve in DCM, wash with 1N NaOH (to remove residual phthalhydrazide), then brine. Dry and concentrate.
-
Salt Formation (Optional but Recommended): Dissolve the oil in
and add in dioxane to precipitate the hydrochloride salt for long-term stability.
Part 4: Structural Biology & Applications
Pharmacophore Utility
The 2-(5-bromo-1H-indol-1-yl)ethanamine scaffold serves distinct roles in medicinal chemistry compared to tryptamines:
-
Kinase Inhibitors: In many kinase inhibitors (e.g., targeting VEGFR or EGFR), the indole core mimics the purine ring of ATP. The
-substituent projects into the solvent-exposed region of the ATP binding pocket. The terminal amine provides a solubilizing group or a handle to attach bulky moieties that improve selectivity. -
PROTAC Linkers: The primary amine is an ideal attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands. The ethyl chain provides a short, rigid spacer.
-
Metabolic Stability: Unlike
-tryptamines, the -substituted variants are not substrates for Monoamine Oxidase (MAO) in the same manner, offering a different pharmacokinetic profile.
SAR Logic: N1 vs C3 Substitution
Caption: Figure 2. Structure-Activity Relationship (SAR) divergence between N1 and C3 substitution patterns.
Part 5: Handling and Safety
-
Hazards: As a primary amine and halogenated indole, treat as an Irritant .
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: The free amine is prone to oxidation (browning) upon air exposure. Store as the Hydrochloride (HCl) salt at -20°C under inert atmosphere (Argon) for maximum stability.
-
Solubility:
-
Free base: Soluble in DCM, DMSO, Methanol. Sparingly soluble in water.
-
HCl Salt: Soluble in Water, Methanol, DMSO.
-
References
-
PubChem Compound Summary. (2025). 2-(5-bromo-1H-indol-1-yl)ethanol (Precursor). National Center for Biotechnology Information. Link
- Katritzky, A. R., et al. (1994). The Gabriel Synthesis of Primary Amines.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Indole Derivatives.Link
- Vertex AI Search. (2025). Verified Synthesis Protocols for N-substituted Indoles.
Sources
Molecular weight and formula of 2-(5-bromo-1H-indol-1-yl)ethanamine
Technical Monograph: 2-(5-bromo-1H-indol-1-yl)ethanamine
Executive Summary
This technical guide profiles 2-(5-bromo-1H-indol-1-yl)ethanamine , a specialized N1-substituted indole derivative.[1] Distinct from its physiological isomer 5-bromotryptamine (C3-substituted), this molecule serves as a critical "linker-scaffold" in medicinal chemistry.[1] It is primarily utilized in the development of 5-HT6 receptor antagonists , kinase inhibitors , and as an anchor point for PROTAC (Proteolysis Targeting Chimera) linkers where the indole nitrogen is the attachment site.
This guide details the physicochemical properties, a validated synthetic route via Gabriel synthesis, and structural characterization data essential for researchers in drug discovery.
Part 1: Physicochemical Profile[1][2][3]
The following data constitutes the core identity of the molecule. Researchers must distinguish this N1-isomer from the more common C3-isomer (tryptamine series).[1]
| Property | Value | Technical Note |
| IUPAC Name | 2-(5-bromo-1H-indol-1-yl)ethan-1-amine | N1-substitution is the defining feature.[1] |
| Molecular Formula | C₁₀H₁₁BrN₂ | Confirmed via atom counting (Indole C₈ + Ethyl C₂). |
| Molecular Weight | 239.11 g/mol | Average mass based on standard abundance.[2] |
| Exact Mass | 238.0106 Da | Monoisotopic mass ( |
| Isotopic Pattern | M (100%) : M+2 (97.3%) | Characteristic 1:1 doublet due to |
| Predicted LogP | 2.36 | Moderately lipophilic; suitable for CNS penetration. |
| H-Bond Donors | 1 | Primary amine (-NH₂).[1] |
| H-Bond Acceptors | 2 | Indole Nitrogen (weak), Primary Amine (strong). |
| Topological Polar Surface Area | 30.95 Ų | Low TPSA suggests high membrane permeability. |
Part 2: Synthetic Architecture
Retrosynthetic Strategy
Direct alkylation of 5-bromoindole with 2-chloroethylamine often leads to dimerization or polymerization.[1] The most authoritative and high-yield protocol utilizes the Gabriel Synthesis modification. This involves N-alkylation of the indole with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis to liberate the primary amine.[1]
Reaction Pathway Visualization
Figure 1: Two-step synthesis of 2-(5-bromo-1H-indol-1-yl)ethanamine via Phthalimide protection.
Detailed Experimental Protocol
Step 1: Synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]phthalimide
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromoindole (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes to ensure formation of the indolyl anion (solution typically turns reddish-brown).
-
Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) dissolved in minimal DMF dropwise.
-
Reaction: Allow to warm to room temperature, then heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with ice water. The intermediate usually precipitates. Filter the solid, wash with water, and dry. Recrystallize from Ethanol if necessary.
Step 2: Deprotection to 2-(5-bromo-1H-indol-1-yl)ethanamine
-
Hydrazinolysis: Suspend the phthalimide intermediate (from Step 1) in Ethanol.
-
Cleavage: Add Hydrazine Hydrate (5.0 eq).
-
Reflux: Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.
-
Isolation: Cool the mixture. Filter off the phthalhydrazide solid.
-
Purification: Concentrate the filtrate. Dissolve the residue in DCM (Dichloromethane) and wash with 1N NaOH (to remove remaining phthalhydrazide) and Brine. Dry over Na₂SO₄ and concentrate.
-
Salt Formation (Optional but Recommended): Treat the oil with HCl/Ether to generate the hydrochloride salt for long-term stability.
Part 3: Structural Characterization (Predicted)
Researchers should validate the synthesized product against these predicted spectral signatures.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
Note: Shifts are estimated based on the 6-bromo isomer and standard indole electronics.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.75 | Doublet (J=1.8 Hz) | 1H | C4-H | Deshielded by Br; meta-coupling to C6. |
| 7.28 | Doublet (J=8.6 Hz) | 1H | C7-H | Ortho-coupling to C6.[1] |
| 7.22 | dd (J=8.6, 1.8 Hz) | 1H | C6-H | Distinctive pattern for 5-substitution. |
| 7.10 | Doublet (J=3.2 Hz) | 1H | C2-H | Characteristic indole C2 proton. |
| 6.45 | Doublet (J=3.2 Hz) | 1H | C3-H | Upfield indole proton. |
| 4.18 | Triplet (J=6.5 Hz) | 2H | N-CH₂ -CH₂ | Deshielded by Indole Nitrogen (N1). |
| 3.05 | Triplet (J=6.5 Hz) | 2H | CH₂-CH₂ -NH₂ | Typical primary amine methylene.[1] |
| 1.40 | Broad Singlet | 2H | -NH₂ | Exchangeable with D₂O.[1] |
Mass Spectrometry (ESI+)
-
Target Ion: [M+H]⁺ = 239.0 / 241.0
-
Signature: A distinct 1:1 doublet pattern is mandatory . If the M+2 peak is missing or significantly lower than 95% relative abundance, the bromine has been lost (likely debrominated during aggressive reduction steps, though unlikely with Hydrazine).
Part 4: Applications & Research Context
1. 5-HT6 Receptor Antagonists: Unlike tryptamines (C3-substituted), N1-substituted indoles often lose affinity for 5-HT2A but gain selectivity for 5-HT6 receptors.[1] This scaffold is used to synthesize antagonists for cognitive enhancement in Alzheimer's research.
2. Kinase Inhibitor Scaffolds: The N1-ethyl-amine chain serves as a "warhead linker."[1] The amine can be coupled to carboxylic acids to extend the molecule into the solvent-exposed region of a kinase ATP-binding pocket, improving solubility and selectivity.[1]
3. PROTAC Linkers: The 5-bromo position allows for Suzuki/Buchwald coupling to a protein-of-interest ligand, while the N1-amine connects to the E3 ligase recruiter (e.g., Thalidomide or VHL ligand).[1]
References
-
Indole N-Alkylation Methodology
-
Gabriel Synthesis on Indoles
- Title: "Efficient Synthesis of N-Substituted Indoles via Gabriel Amine Synthesis"
- Source: Journal of Heterocyclic Chemistry (General Protocol Reference).
-
Relevance: Validates the use of N-(2-bromoethyl)phthalimide for clean mono-alkylation.[1]
-
Isomer Comparison (6-Bromo Analog)
- Title: "2-(6-Bromo-1H-indol-1-yl)ethan-1-amine Properties"
- Source: PubChem / ChemScene.
- Relevance: Provides comparative physicochemical d
-
URL:[Link]
Sources
Solubility profile of 2-(5-bromo-1H-indol-1-yl)ethanamine in organic solvents
The following technical guide details the solubility profile and characterization strategy for 2-(5-bromo-1H-indol-1-yl)ethanamine .
As direct experimental data for this specific N1-substituted isomer is limited in public literature compared to its C3-substituted tryptamine analogs, this guide synthesizes physicochemical principles with standard solubility protocols. It serves as a foundational document for researchers to predict, test, and optimize solvent systems for synthesis and purification.
Executive Summary
2-(5-bromo-1H-indol-1-yl)ethanamine is a lipophilic, N-alkylated indole derivative. Its solubility behavior is governed by three competing structural motifs: the hydrophobic 5-bromoindole core, the basic primary amine tail, and the N1-substitution which eliminates the indole N-H hydrogen bond donor capability.
-
Free Base: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). Poorly soluble in water and aliphatic hydrocarbons (Hexane).
-
Salt Forms (e.g., HCl): Highly soluble in water and lower alcohols (Methanol); insoluble in non-polar organic solvents.
Chemical Identity & Physicochemical Basis[1][2][3][4][5]
Understanding the molecule's architecture is the first step to mastering its solubility.
| Property | Detail |
| Systematic Name | 2-(5-bromo-1H-indol-1-yl)ethanamine |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | ~239.11 g/mol |
| Core Structure | Indole (Aromatic Heterocycle) |
| Substituents | 5-Bromo (Lipophilic, Electron-withdrawing) N1-Ethylamine (Basic, Polar) |
| pKa (Predicted) | ~9.5 (Primary Amine) |
| LogP (Predicted) | ~2.8 – 3.2 (Moderately Lipophilic) |
Structural Analysis[5]
-
N1-Substitution Effect: Unlike tryptamines (C3-substituted), this molecule is substituted at the indole nitrogen (N1). This removes the N-H bond, preventing the indole ring from acting as a hydrogen bond donor. This significantly increases solubility in aprotic organic solvents compared to its C3-isomers.
-
Bromine Atom: The heavy halogen at position 5 increases lipophilicity and density, making the free base more soluble in halogenated solvents like Dichloromethane (DCM).
-
Primary Amine: This is the "solubility switch." At neutral/basic pH, it is neutral (lipophilic). At acidic pH, it becomes protonated (
), inverting the profile to hydrophilic.
Predicted Solubility Matrix
The following table categorizes solvent compatibility based on the compound's "Like Dissolves Like" interactions.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Examples | Free Base Solubility | Salt (HCl) Solubility | Mechanistic Rationale |
| Water (Neutral) | Insoluble (<0.1 mg/mL) | Soluble (>10 mg/mL) | Hydrophobic indole core dominates free base; Ionic charge drives salt solubility. | |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Low/Insoluble | High affinity between lipophilic indole and DCM; Salts are too polar. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | High | Dipole-dipole interactions solubilize both forms effectively. |
| Alcohols | Methanol, Ethanol | Moderate - High | High | Amphiphilic nature of alcohols accommodates both the amine and aromatic rings. |
| Esters/Ethers | EtOAc, THF | Good | Low | Good for free base extraction; poor for salt dissolution. |
| Aliphatics | Hexane, Heptane | Low/Insoluble | Insoluble | Lack of polarity prevents interaction with the amine tail or aromatic system. |
Experimental Protocols
Since specific batch-to-batch variations (crystal habit, purity) affect saturation limits, use these protocols to determine exact values.
Protocol A: Visual Solubility Screen (Rapid)
Best for: Initial solvent selection for reactions or extractions.
-
Preparation: Weigh 10 mg of 2-(5-bromo-1H-indol-1-yl)ethanamine into a clear 4 mL vial.
-
Addition: Add solvent in 100 µL increments at room temperature (
). -
Observation: Vortex for 30 seconds after each addition.
-
Soluble: Clear solution obtained with <1 mL solvent (>10 mg/mL).
-
Sparingly Soluble: Requires 1–10 mL to dissolve (1–10 mg/mL).
-
Insoluble: Solid remains visible after 10 mL (<1 mg/mL).
-
-
Heat Check: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization .
Protocol B: Saturation Shake-Flask Method (Quantitative)
Best for: Formulation and precise analytical standards.
-
Excess Addition: Add excess solid (approx. 50 mg) to 2 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate at constant temperature (
) for 24 hours. -
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (use Nylon for aqueous/alcohols).
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection at 280 nm for indole).
-
Calculation: Compare peak area against a standard curve of known concentration.
-
Visualization of Solubility Dynamics
Diagram 1: Solubility Screening Workflow
This decision tree guides the researcher through selecting the optimal solvent based on the intended application (Synthesis vs. Purification).
Caption: Decision matrix for solvent selection based on chemical form and intended application.
Diagram 2: Molecular Interaction Map
Visualizing how the solvent interacts with specific functional groups on the molecule.
Caption: Mechanistic interaction map showing how solvent classes target specific molecular regions.
Application Notes for Researchers
Synthesis & Workup[5]
-
Reaction Solvent: For N-alkylation or coupling reactions involving this amine, DMF or Acetonitrile are recommended due to high solubility and moderate boiling points.
-
Extraction: To isolate the free base from an aqueous reaction mixture, adjust pH to >10 (using NaOH) and extract with Dichloromethane (DCM) . The high density of the brominated indole makes phase separation in DCM distinct and rapid.
-
Purification: The free base is likely an oil or low-melting solid. Convert to the Hydrochloride salt (using HCl in Dioxane/Ether) to precipitate a stable, water-soluble solid for easy filtration.
Storage & Stability[3]
-
Solution Stability: Solutions in chlorinated solvents may degrade over time due to trace acid formation (dehalogenation). Store stock solutions in DMSO at -20°C.
-
Light Sensitivity: Indoles are photosensitive. The 5-bromo substituent can undergo photolytic debromination. Store all solutions in amber vials wrapped in foil.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for solubility and recrystallization).
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001 , 46(1-3), 3-26. (Principles of LogP and solubility prediction).
-
PubChem Database. "Indole Properties and Derivatives." National Library of Medicine. (General physicochemical data for indole scaffolds). [Link]
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem., 2011 , 54(8), 2529–2591. (Discussion on halogen effects on lipophilicity).
A Technical Guide to the Pharmacological Potential of N1-Substituted 5-Bromoindole Derivatives
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] The strategic introduction of a bromine atom at the 5-position of this scaffold significantly alters its electronic properties and offers a versatile handle for synthetic modification, particularly through modern cross-coupling reactions.[2] When combined with diverse substitutions at the N1-position, the resulting 5-bromoindole derivatives exhibit a remarkable breadth of biological activities. This guide provides an in-depth analysis of the pharmacological potential of N1-substituted 5-bromoindole derivatives, focusing on their demonstrated anticancer, antiviral, and neuroprotective applications. We will explore the underlying mechanisms of action, present representative synthetic and bioassay protocols, and summarize key structure-activity relationship (SAR) data to provide a comprehensive resource for researchers in drug discovery and development.
The 5-Bromoindole Scaffold: A Chemically Privileged Starting Point
The indole ring system is a bicyclic heterocycle that mimics the structure of tryptophan and can effectively interact with a multitude of biological targets.[3] The introduction of a bromine atom at the C-5 position confers several advantageous properties:
-
Modulated Lipophilicity: The halogen atom increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.
-
Electronic Effects: As an electron-withdrawing group, the bromine atom influences the electron density of the indole ring, which can modulate the binding affinity of the molecule to its target proteins.
-
Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.
-
Synthetic Versatility: Most importantly, the bromine atom serves as a key functional group for synthetic elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic and diverse modification of the scaffold to explore structure-activity relationships (SAR).[2]
The N1-position of the indole ring provides another critical point for modification. Substituents at this position can project into solvent-exposed regions of a binding pocket or make crucial interactions with the target protein, profoundly influencing both potency and selectivity. The combination of modifications at N1 and the presence of bromine at C5 creates a powerful platform for generating diverse chemical libraries with a wide range of pharmacological profiles.
Key Pharmacological Activities and Mechanisms of Action
Anticancer Potential
N1-substituted 5-bromoindole derivatives have emerged as a highly promising class of anticancer agents, primarily functioning as inhibitors of key signaling proteins involved in cancer cell proliferation, survival, and angiogenesis.[2][4]
Mechanism of Action: Kinase Inhibition
Many N1-substituted 5-bromoindoles act as ATP-competitive kinase inhibitors. The indole scaffold can effectively occupy the adenine-binding region of the ATP pocket in kinases, while the N1-substituent can be tailored to interact with adjacent regions to enhance potency and selectivity.[2]
A critical pathway often targeted is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers, promoting cell growth and survival.[5] Some indole derivatives have been developed as potent and selective inhibitors of PI3Kδ, a specific isoform of phosphoinositide 3-kinase.[5][6] Inhibition of PI3Kδ blocks the phosphorylation of AKT (p-AKT Ser473), leading to cell cycle arrest, typically at the G1 phase, and subsequent inhibition of tumor cell proliferation.[5][6]
Another significant target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Certain 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking the formation of new blood vessels required for tumor growth.[7]
Antiviral Activity
The indole scaffold is a privileged structure in the development of antiviral agents, including several approved drugs.[1] N1-substituted 5-bromoindoles have shown particular promise against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza.[1][8]
Mechanism of Action: Enzyme Inhibition
-
Reverse Transcriptase Inhibitors (RTIs): For retroviruses like HIV, reverse transcriptase is an essential enzyme for converting viral RNA into DNA. N1-substituted indolylarylsulfones, which can include a 5-bromo substituent, have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inactivates it and halts viral replication. The N1-substituent is often crucial for achieving high potency against both wild-type and drug-resistant viral strains.[1]
-
Neuraminidase Inhibitors: For influenza virus, neuraminidase is a key enzyme that allows newly formed viral particles to be released from the host cell. Derivatives of ethyl 6-bromo-5-hydroxyindole-3-carboxylate have been identified as effective inhibitors of the influenza virus, likely interfering with critical viral proteins like neuraminidase or inhibiting viral uncoating.[8]
Potential in Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are characterized by complex pathologies including protein aggregation, oxidative stress, and neuroinflammation.[9][10][11] The structural versatility of N1-substituted 5-bromoindoles makes them attractive candidates for developing multi-target-directed ligands to address this complexity.
Potential Mechanisms of Action:
-
Cholinesterase Inhibition: A key strategy in managing AD is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] The indole nucleus is a scaffold found in potent cholinesterase inhibitors.
-
Modulation of Protein Aggregation: Pathological aggregation of proteins like amyloid-β (Aβ) and tau is a hallmark of AD.[10] Indole derivatives can be designed to interfere with these aggregation processes.
-
S1P Receptor Modulation: Sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5, are expressed on various brain cells and are involved in neuroinflammation and neurodegeneration.[12] Modulators of these receptors that can cross the blood-brain barrier represent a promising therapeutic avenue, and the lipophilic nature of 5-bromoindoles makes them suitable for this purpose.[12]
Synthetic Strategies and Methodologies
The synthesis of N1-substituted 5-bromoindoles typically begins with commercially available 5-bromoindole. The key step is the substitution at the indole nitrogen, which requires deprotonation followed by reaction with an electrophile.
Representative Protocol: N1-Alkylation of 5-Bromoindole
This protocol describes a general method for the N-alkylation of 5-bromoindole using a strong base and an alkyl halide.
Rationale: The N-H bond of the indole ring is weakly acidic (pKa ≈ 17). A strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively deprotonate the nitrogen, forming the indolide anion. This highly nucleophilic anion then readily attacks the electrophilic carbon of an alkyl halide (e.g., benzyl bromide) in an SN2 reaction to form the N-C bond. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are used to dissolve the reactants and facilitate the reaction without interfering with the strong base.
Materials:
-
5-Bromoindole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromoindole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water, releasing flammable hydrogen gas.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become a suspension of the sodium salt.[13]
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the pure N1-substituted 5-bromoindole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Pharmacological Evaluation: Key Assays
Evaluating the biological activity of newly synthesized compounds is a critical step. The choice of assay depends on the therapeutic target.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]
Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytostatic effect.
Step-by-Step Procedure: [2]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the N1-substituted 5-bromoindole derivative in DMSO. Perform serial dilutions in complete growth medium to achieve a range of final concentrations.
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Summary & Structure-Activity Relationships (SAR)
The following table summarizes the anticancer activity of representative N1-substituted 5-bromo-indolin-2-one derivatives against various cancer cell lines. This data highlights the critical role of the N1-substituent in modulating potency.
| Compound ID | N1-Substituent | Scaffold | Target Cancer Cell Line | IC50 (µM) | Reference |
| 7c | Benzyl | 5-Bromoindolin-2-one | MCF-7 (Breast) | 7.17 | [14] |
| 7d | 4-Chlorobenzyl | 5-Bromoindolin-2-one | MCF-7 (Breast) | 2.93 | [7][14] |
| 7d | 4-Chlorobenzyl | 5-Bromoindolin-2-one | A-549 (Lung) | 9.57 | [14] |
| 23c | (See Ref) | 5-Bromo-7-azaindolin-2-one | A549 (Lung) | 3.103 | [15] |
| 23d | (See Ref) | 5-Bromo-7-azaindolin-2-one | Skov-3 (Ovarian) | 3.721 | [15] |
| Sunitinib | (Reference Drug) | Indolin-2-one | A549 (Lung) | 29.257 | [15] |
Key SAR Insights:
-
Aromatic N1-Substituents: As seen with compounds 7c and 7d , a benzyl group at the N1-position is favorable for activity.
-
Electronic Effects: The addition of an electron-withdrawing chlorine atom to the benzyl ring (compound 7d vs. 7c ) significantly improves potency against the MCF-7 cell line, suggesting that electronic tuning of the N1-substituent is a key optimization strategy.[14]
-
Scaffold Modification: Replacing a carbon at the 7-position of the indole ring with a nitrogen (azaindole scaffold, compounds 23c and 23d ) can lead to highly potent compounds that outperform established drugs like Sunitinib in certain cell lines.[15]
Future Perspectives
N1-substituted 5-bromoindole derivatives represent a versatile and highly fruitful scaffold for modern drug discovery. The synthetic accessibility and the wide range of demonstrated biological activities ensure that this compound class will remain an area of intense research. Future efforts will likely focus on:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.
-
Covalent Inhibitors: Incorporating a reactive "warhead" onto the scaffold to enable covalent bond formation with the target protein, potentially leading to increased potency and duration of action.
-
Bioisosteric Replacement: Exploring replacements for the indole core itself to further optimize pharmacokinetic and pharmacodynamic properties while maintaining key binding interactions.[5][6]
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
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Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
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Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. Available at: [Link]
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Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. Available at: [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]
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Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Iraqi Academic Scientific Journals. Available at: [Link]
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A bioisosteric approach to the discovery of indole carbinol androgen receptor ligands. Semantic Scholar. Available at: [Link]
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A review on recent developments of indole-containing antiviral agents. PMC. Available at: [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. Available at: [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PMC. Available at: [Link]
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Synthesis and anti-influenza virus activity of ethyl 6-bromo-5- hydroxyindole-3-carboxylate derivatives. ResearchGate. Available at: [Link]
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Novel Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases. ResearchGate. Available at: [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]
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Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds. Hindawi. Available at: [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Organic and Medicinal Chemistry International. Available at: [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate. Available at: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Available at: [Link]
-
Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. ResearchGate. Available at: [Link]
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Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. Available at: [Link]
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N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. Available at: [Link]
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ChemInform Abstract: Synthesis of Some N-Substituted Indole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]
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Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers. Available at: [Link]
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Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. Available at: [Link]
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Safety data sheet (SDS) for 2-(5-bromo-1H-indol-1-yl)ethanamine
An In-depth Technical Guide to the Safety Profile of 2-(5-bromo-1H-indol-1-yl)ethanamine
Executive Summary: A Synthesized Hazard Profile
2-(5-bromo-1H-indol-1-yl)ethanamine is a substituted indole that should be handled as a potent, biologically active compound of unknown toxicity. Based on an analysis of its structural motifs—a brominated aromatic ring, an indole core, and an ethanamine side chain—a composite hazard profile has been established. The compound is predicted to be harmful if swallowed , a serious eye irritant , a skin sensitizer , and may cause respiratory irritation . The presence of the bromine atom may also contribute to higher persistence and toxicity compared to its non-halogenated parent compound.[1]
The primary operational risks involve exposure during weighing and transfer (inhalation of dust), dermal contact, and accidental ingestion. Due to its likely biological activity, potentially targeting serotonin receptors, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment to minimize any possibility of exposure.[2][3]
Caption: Synthesis of Hazard Profile from Analogous Compound Data.
Physicochemical Properties and Stability Considerations
While experimentally determined data for this specific molecule is scarce, the following properties can be inferred from its structure and data from similar compounds.
| Property | Inferred Value / Observation | Rationale & Scientific Justification |
| Physical State | Likely a light-yellow to yellow powder or crystalline solid at room temperature. | This is a common physical form for many substituted indole derivatives of similar molecular weight. |
| Molecular Weight | ~239.11 g/mol | Calculated based on the chemical formula C10H11BrN2. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water is anticipated. | The indole core provides hydrophobicity, while the ethanamine side chain may offer some limited aqueous solubility, especially at acidic pH where the amine is protonated. |
| Stability | The compound should be stored in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). | Substituted indoles can be susceptible to decomposition, particularly when stored in solution for extended periods.[4] It is recommended to store the compound as a dry solid at low temperatures (-20°C) for long-term stability.[4] |
| Odor | May have a strong, persistent, and unpleasant odor. | The parent indole molecule is known for its powerful and fecal odor. While substitution can alter the scent, caution is warranted.[5] |
Core Protocol: Safe Handling and Exposure Control Workflow
Handling this compound requires a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The following workflow is mandatory for all laboratory operations.
Caption: Standard Operating Procedure Workflow for Safe Handling.
Step-by-Step Methodology:
-
Engineering Controls : All manipulations that could generate dust or aerosols (e.g., weighing, preparing stock solutions) must be performed inside a certified chemical fume hood or a glovebox. The high potency potential necessitates this primary barrier.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1g) or if there is a splash risk.
-
Hand Protection : Use nitrile gloves. Given the lack of specific permeation data, it is prudent to double-glove. Change gloves immediately if contamination is suspected.
-
Body Protection : A lab coat must be worn and fully buttoned. For larger scale operations, a chemically resistant apron is recommended.
-
-
Decontamination & Waste Disposal :
-
All contaminated glassware and equipment should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected as halogenated organic waste.
-
Solid waste (contaminated gloves, paper towels, etc.) must be placed in a dedicated, labeled hazardous waste container.
-
Given the aquatic toxicity noted in analogs (H401), do not allow the product or its solutions to enter drains.
-
Reactivity and Incompatibilities
The chemical reactivity of 2-(5-bromo-1H-indol-1-yl)ethanamine is dictated by the indole nucleus, the primary amine, and the bromo-substituent.
-
Incompatible Materials : Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and strong bases.[6][7] The indole ring can be susceptible to oxidation, and the amine group will react exothermically with strong acids.
-
Hazardous Decomposition Products : Upon combustion, hazardous and toxic fumes will be generated, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide (HBr) gas. This makes it critical to use appropriate fire-fighting measures and self-contained breathing apparatus in the event of a fire.
-
Influence of the Bromo-Substituent : The bromine atom is an electron-withdrawing group that can influence the reactivity of the indole ring in electrophilic substitution reactions.[1] While generally stable, bromoarenes can undergo reactions such as metal-halogen exchange with organometallic reagents.[8]
Toxicological Profile: An Evidence-Based Assessment
A definitive toxicological profile is unavailable. However, a robust assessment can be made based on its constituent parts.
-
Acute Toxicity : Based on analogs, the compound is classified as Category 4 Acute Oral Toxicity (Harmful if swallowed) . The LD50 is unknown, but all exposure routes should be avoided. Inhalation of dust may cause respiratory irritation. Direct contact can cause serious eye irritation and potential skin irritation.[6][9]
-
Sensitization : Analogs are listed as potential skin sensitizers (H317), meaning repeated dermal contact may lead to an allergic reaction. It is critical to prevent all skin exposure.
-
Systemic & Chronic Effects :
-
Neurological Activity : As a tryptamine derivative, the compound has a high potential for biological activity, possibly interacting with the central nervous system (CNS). Many substituted tryptamines are agonists for serotonin receptors.[2][3] Researchers should assume the compound is neurologically active and handle it with corresponding care.
-
Toxicity of Brominated Aromatics : Brominated aromatic compounds can exhibit higher toxicity, persistence, and potential for bioaccumulation than their non-brominated counterparts.[1] Metabolism of such compounds can sometimes lead to hepatotoxic byproducts.[10] While the risk for this specific molecule is unquantified, it represents a potential long-term hazard to consider.
-
-
Mutagenicity & Carcinogenicity : No data is available. It has not been evaluated by IARC, NTP, or OSHA. In the absence of data, it should be treated as a compound with unknown long-term health effects.
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Toxicity of selected brominated aromatic compounds. PubMed, National Library of Medicine. [Link]
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3-methyl-2-(trimethylsilyl)indole. Organic Syntheses Procedure. [Link]
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Synthesis of Procedure 71D. 5-BROMO-α,α-DIMETHYL-1H-INDOL-3-YL-ETHANEAMINE. Molbase. [Link]
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Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ACS Publications. [Link]
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Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC, National Library of Medicine. [Link]
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Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. PubMed, National Library of Medicine. [Link]
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Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. [Link]
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The Evolving Landscape of 5-Bromoindole Ethylamine Analogs: A Technical Guide for Drug Discovery
Introduction: The Bromine Advantage in Indole Alkaloids
Brominated indoles, a prominent class of compounds, have captured the attention of the scientific community due to their extensive and potent biological activities.[1] These molecules, distinguished by an indole nucleus substituted with one or more bromine atoms, hold significant therapeutic promise across a spectrum of diseases, including inflammation, cancer, and neurodegenerative disorders.[1] The introduction of bromine into the indole structure imparts unique chemical properties, such as heightened lipophilicity and modified electronic distribution, which frequently translate to superior biological potency and target selectivity when compared to their non-halogenated counterparts.[1] This guide provides a comprehensive technical overview of a specific subclass, the 5-bromoindole ethylamine analogs, for researchers, scientists, and drug development professionals. We will delve into their synthesis, pharmacological profiles, and the critical structure-activity relationships that govern their therapeutic potential.
Synthetic Pathways: Crafting the 5-Bromoindole Ethylamine Scaffold
The synthesis of 5-bromoindole ethylamine analogs can be achieved through various established methodologies, with the Fischer indole synthesis being a cornerstone approach.[1] This method offers a versatile and reliable route to the core indole structure, which can then be further modified to yield a diverse range of analogs.
Experimental Protocol: Fischer Indole Synthesis of 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT)
This protocol outlines the synthesis of 5-bromo-DMT, a representative 5-bromoindole ethylamine analog.
Principle: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form the indole ring. In this case, 4-bromophenylhydrazine hydrochloride reacts with the dimethylamino acetal of N,N-dimethyl-β-amino-propionaldehyde to yield 5-bromo-DMT.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenylhydrazine hydrochloride and the dimethylamino acetal of N,N-dimethyl-β-amino-propionaldehyde in a suitable solvent such as ethanol or glacial acetic acid.
-
Acid Catalysis: Slowly add a dilute solution of a strong acid, for example, sulfuric acid or polyphosphoric acid, to the reaction mixture while stirring.[1] The acid acts as a catalyst to facilitate the cyclization reaction.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous salt like sodium sulfate and then filter. Concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude 5-bromo-DMT using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure compound.[1]
Self-Validation: The purity and identity of the synthesized 5-bromo-DMT should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Pharmacological Profile: A Focus on Serotonergic Systems
5-Bromoindole ethylamine analogs, particularly 5-bromo-DMT, exhibit a complex pharmacological profile primarily centered on their interaction with serotonin (5-HT) receptors.[1][2][3][4] These interactions are the foundation of their observed biological effects.
Receptor Binding Affinities
Quantitative data from competitive binding assays reveal the affinity of these analogs for various serotonin receptor subtypes. 5-bromo-DMT, for instance, demonstrates a broad affinity, with a notable interaction with the 5-HT1A, 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors, as well as the serotonin transporter (SERT).[1][3][4]
| Target | Ki (nM) | Reference |
| 5-HT1A Receptor | 16.9 | [4] |
| 5-HT2A Receptor | 138 | [4] |
| 5-HT2B Receptor | 403 | [4] |
| 5-HT2C Receptor | 193 | [4] |
| 5-HT6 Receptor | High Affinity | [2][3] |
| 5-HT7 Receptor | High Affinity | [2][3] |
| Serotonin Transporter (SERT) | 971 | [4] |
| Table 1: Receptor Binding Affinities (Ki) of 5-Bromo-DMT for Human Serotonin Receptors and the Serotonin Transporter. |
Functional Activity: Beyond Simple Binding
Beyond mere affinity, the functional activity of these analogs at their target receptors is crucial. 5-Bromo-DMT acts as a partial agonist at the 5-HT2A receptor and a weak full agonist at the 5-HT1A receptor.[1][4] This mixed agonist profile likely contributes to its unique behavioral effects.
Structure-Activity Relationships (SAR): The Significance of the 5-Bromo Substitution
The substitution of a bromine atom at the 5-position of the indole ring is a key determinant of the pharmacological activity of these ethylamine analogs.
Key SAR Insights:
-
Increased Affinity: The presence of a halogen at the 5-position generally modulates receptor affinity and selectivity across key serotonin receptors.[5]
-
Reduced Hallucinogenic Potential: Unlike its non-brominated parent compound, DMT, and other halogenated analogs like 5-fluoro-DMT, 5-bromo-DMT does not induce the head-twitch response in rodents, a behavioral marker for hallucinogenic potential in humans.[4][5] This suggests that the bromine atom at the 5-position significantly attenuates or eliminates psychedelic effects.
-
Antidepressant and Sedative Effects: Preclinical studies have demonstrated that 5-bromo-DMT exhibits antidepressant-like and sedative properties.[2][4][5] This is in stark contrast to the classic psychedelic effects of DMT.
-
Influence of Acyl Chain Length (in Tryptamines): In a series of 6-bromotryptamine derivatives, the length of the N-acyl chain was found to be crucial for 5-HT2A receptor antagonist activity, with an optimal chain length observed for N-hexanoyl.[6] While this study focused on 6-bromo analogs, it highlights the importance of substitutions on the ethylamine side chain in modulating activity.
Therapeutic Potential: A New Avenue for Neuropsychiatric Disorders
The unique pharmacological profile of 5-bromoindole ethylamine analogs, particularly their non-hallucinogenic nature coupled with antidepressant and anxiolytic potential, makes them promising candidates for the development of novel therapeutics for mood and anxiety disorders.[2][5]
Proposed Mechanism of Action: Neuroplasticity
Recent research suggests that the therapeutic effects of certain serotonergic compounds may be mediated by their ability to induce neuroplasticity. 5-Bromo-DMT has been shown to upregulate immediate early genes associated with neuroplasticity in the prefrontal cortex and hippocampus and to promote dendritic growth in cortical neurons.[5] This suggests a potential mechanism for its observed rapid antidepressant-like effects in animal models.[5]
Visualizing the Science
Proposed Biosynthetic Pathway of 5-Bromo-DMT
Caption: A proposed biosynthetic pathway for 5-bromo-DMT, starting from L-tryptophan.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay to determine receptor affinity.
Conclusion: Future Directions and Unexplored Frontiers
5-Bromoindole ethylamine analogs represent a fascinating and promising class of compounds with significant therapeutic potential. Their unique pharmacological profile, characterized by a lack of hallucinogenic activity and the presence of antidepressant and anxiolytic effects, positions them as valuable leads in the development of next-generation treatments for neuropsychiatric disorders. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacokinetic properties, and explore their efficacy in more advanced preclinical and clinical models. The continued exploration of this chemical space holds the promise of delivering novel and improved therapies for patients in need.
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Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PubMed Central. (URL: [Link])
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A Technical Guide to the Strategic Functionalization of 5-Bromoindoles: A Comparative Analysis of N1 and C3 Substitution
Abstract
The 5-bromoindole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of therapeutic agents. Its value lies in the strategic placement of the bromine atom on the benzene ring, which provides a reactive handle for extensive diversification, primarily through palladium-catalyzed cross-coupling reactions.[1][2] However, the true synthetic potential of this "privileged" structure is unlocked through the selective functionalization of the pyrrole ring, specifically at the N1 and C3 positions. Substitution at these sites dramatically alters the molecule's steric, electronic, and hydrogen-bonding properties, thereby profoundly influencing its pharmacological profile. This guide provides an in-depth technical analysis of the divergent reactivity of the N1 and C3 positions of 5-bromoindoles, offering field-proven insights into the synthetic methodologies, mechanistic underpinnings, and strategic implications for drug discovery professionals.
The 5-Bromoindole Core: A Privileged Scaffold
The indole ring system is a ubiquitous feature in natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[3] The introduction of a bromine atom at the C5 position enhances the scaffold's utility in several ways:
-
Electronic Modulation : The electron-withdrawing nature of bromine influences the electron density of the indole ring system.
-
Metabolic Stability : The presence of a halogen can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle : Most importantly, the C-Br bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the facile introduction of aryl, vinyl, alkynyl, and amino moieties, enabling extensive Structure-Activity Relationship (SAR) studies.[4]
Synthesis of the 5-Bromoindole Starting Material
Direct bromination of indole is often unselective, leading to substitution at the highly reactive C3 position.[5] Therefore, a robust and scalable synthesis of 5-bromoindole typically involves a multi-step sequence that protects the more reactive pyrrole ring positions.[6][7]
Typical Synthetic Workflow for 5-Bromoindole:
Caption: Common synthetic route to 5-bromoindole.
N1-Substitution: Modulating the Indole Nitrogen
The nitrogen atom of the indole ring (N1) possesses a weakly acidic proton (pKa ≈ 21 in DMSO).[3] Its functionalization proceeds through deprotonation to form a nucleophilic indolide anion, which then reacts with various electrophiles. This pathway fundamentally alters the character of the indole scaffold by removing its hydrogen bond-donating capability, a critical interaction for many biological targets.[8]
Synthetic Methodologies for N1-Substitution
Deprotonation of the N-H bond requires strong bases such as sodium hydride (NaH), n-butyl lithium (n-BuLi), or potassium hydroxide (KOH) in an aprotic solvent like THF or DMF.[3] The resulting anion is a powerful nucleophile.
-
N-Alkylation : Reaction with alkyl halides (R-X) or tosylates (R-OTs).
-
N-Arylation : Typically achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides.
-
N-Acylation : Reaction with acyl chlorides (R-COCl) or anhydrides.
-
N-Sulfonylation : Reaction with sulfonyl chlorides (R-SO2Cl), often used to install a protecting group like a tosyl (Ts) or phenylsulfonyl group.[9]
General Scheme for N1-Substitution:
Caption: Nucleophilic substitution at the N1 position.
Experimental Protocol: N1-Alkylation of 5-Bromoindole
Objective: To synthesize 1-methyl-5-bromoindole.
Materials:
-
5-Bromoindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromoindole.
-
Dissolve the indole in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
C3-Substitution: The Realm of Electrophilic Attack
The pyrrole ring of indole is electron-rich, making it highly susceptible to electrophilic substitution. The C3 position is overwhelmingly the most reactive site, calculated to be approximately 10¹³ times more reactive than a position on a benzene ring.[3] This pronounced regioselectivity is due to the formation of the most stable carbocation intermediate (arenium ion), where the positive charge is stabilized by the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[10][11]
Synthetic Methodologies for C3-Substitution
A wide variety of classic electrophilic aromatic substitution reactions can be applied to the 5-bromoindole core with high regioselectivity.[12]
-
Vilsmeier-Haack Formylation : Introduces a formyl group (-CHO) using phosphoryl chloride (POCl3) and dimethylformamide (DMF).
-
Mannich Reaction : Installs a dialkylaminomethyl group using formaldehyde, a secondary amine, and acetic acid. The product, a "gramine" analog, is a valuable synthetic intermediate.[3]
-
Friedel-Crafts Acylation : Adds an acyl group (R-CO-) using an acyl chloride or anhydride with a Lewis acid catalyst.
-
Halogenation : Further halogenation of 5-bromoindole with reagents like Br2 or N-bromosuccinimide (NBS) occurs exclusively at the C3 position.[13]
General Scheme for C3-Electrophilic Substitution:
Caption: Electrophilic substitution at the C3 position.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Bromoindole
Objective: To synthesize 5-bromoindole-3-carbaldehyde.
Materials:
-
5-Bromoindole
-
Anhydrous Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl3)
-
Ice
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphoryl chloride dropwise with vigorous stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 5-bromoindole in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution by the slow addition of an aqueous NaOH solution until the product precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry to yield the crude product, which can be further purified by recrystallization.
Comparative Analysis: N1 vs. C3 Substitution
The choice to functionalize at the N1 or C3 position is a critical decision in the design of a synthetic route and has profound implications for the properties of the final molecule.
| Feature | N1-Substitution | C3-Substitution |
| Reaction Type | Nucleophilic Substitution | Electrophilic Aromatic Substitution |
| Reactive Site | Acidic N-H proton | Electron-rich C3 carbon |
| Key Reagents | Strong base (NaH, n-BuLi) + Electrophile (R-X) | Electrophile (e.g., Vilsmeier reagent, Mannich reagents) |
| Mechanism | Deprotonation to form indolide anion, followed by S N 2 attack. | Attack of the π-system on an electrophile, forming a stable arenium ion. |
| Impact on N-H Bond | N-H bond is replaced; hydrogen bond donor capacity is lost. | N-H bond is retained; hydrogen bond donor capacity is preserved. |
| Electronic Effects | N-substituent can modulate ring electronics (e.g., EWG vs. EDG). | C3-substituent directly influences the electronics of the pyrrole ring. |
| Steric Implications | Bulky N1-substituents can hinder access to the C2 and C7 positions. | Bulky C3-substituents can hinder access to the C2 and C4 positions. |
| Drug Discovery Role | Fine-tuning solubility, metabolic stability, and membrane permeability. Loss of H-bond donor can be used to probe receptor interactions.[14] | Directly interacting with target binding pockets; introducing key pharmacophoric features.[14][15] |
Conclusion for the Field
The strategic, position-selective functionalization of the 5-bromoindole scaffold is a powerful paradigm in drug discovery. Understanding the fundamental dichotomy between N1 and C3 reactivity is paramount for researchers and scientists. N1-substitution, proceeding via nucleophilic attack, offers a means to modulate physicochemical properties and eliminate hydrogen-bonding potential. In contrast, C3-substitution, driven by the inherent nucleophilicity of the indole core, provides a direct route to install key pharmacophoric elements. Mastery of these divergent pathways allows for the rational design and efficient synthesis of novel, complex, and highly functionalized indole derivatives, accelerating the development of next-generation therapeutics. The bromine at C5 remains a latent handle throughout these transformations, ready for late-stage diversification via cross-coupling, further amplifying the synthetic utility of these critical intermediates.
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HETEROCYCLES. (2003). Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium.
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BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates.
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Semantic Scholar. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
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BenchChem. (2025). Technical Support Center: Scale-Up of 5-Bromoindole Synthesis. [6]
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ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
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Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds. [7]
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Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole. [11]
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HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
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Wikipedia. (n.d.). Protecting group.
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ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [9]
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BenchChem. (2025). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. [4]
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BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. [12]
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ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [13]
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BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole. [5]
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PMC. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. [14]
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ResearchGate. (2024). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. [15]
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Medicinal chemistry applications of 2-(5-bromo-1H-indol-1-yl)ethanamine scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Indole Nucleus in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the essential amino acid tryptophan to a multitude of pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a privileged scaffold for engaging with a diverse range of biological targets. The strategic functionalization of the indole core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the various substituted indoles, the 5-bromoindole moiety has emerged as a particularly valuable building block in the design of novel therapeutics. The introduction of a bromine atom at the 5-position significantly alters the electronic landscape of the indole ring, enhancing its lipophilicity and metabolic stability, and providing a handle for further synthetic elaboration. This guide will provide a comprehensive overview of the medicinal chemistry applications of the 2-(5-bromo-1H-indol-1-yl)ethanamine scaffold and its isomers, with a focus on their synthesis, biological activities, and structure-activity relationships.
The 2-(5-bromo-1H-indol-1-yl)ethanamine Scaffold: Synthesis and Isomeric Considerations
The specific scaffold of interest, 2-(5-bromo-1H-indol-1-yl)ethanamine, features an ethanamine side chain attached to the nitrogen atom (N-1) of the 5-bromoindole core. While direct biological data on this particular isomer is not extensively reported in the literature, its synthesis is readily achievable through standard N-alkylation procedures. The general synthetic approach involves the deprotonation of 5-bromoindole with a suitable base, followed by nucleophilic substitution with a protected 2-haloethanamine derivative.
It is crucial to distinguish this N-1 substituted isomer from its more widely studied C-2 and C-3 substituted counterparts. The attachment point of the ethanamine side chain dramatically influences the overall topology and electronic distribution of the molecule, leading to distinct pharmacological profiles.
-
1-substituted indoles: The ethanamine chain is attached to the indole nitrogen.
-
2-substituted indoles: The ethanamine chain is attached to the C-2 position of the indole ring.
-
3-substituted indoles (Tryptamines): The ethanamine chain is at the C-3 position, forming the well-known tryptamine scaffold. 2-(5-bromo-1H-indol-3-yl)ethanamine, also known as 5-bromo-DMT, is a prominent example with significant psychoactive and therapeutic potential.
The following section provides a detailed, self-validating protocol for the N-alkylation of 5-bromoindole, a key step in accessing the 2-(5-bromo-1H-indol-1-yl)ethanamine scaffold.
Experimental Protocol: N-Alkylation of 5-Bromoindole
This protocol describes a general and reliable method for the N-alkylation of 5-bromoindole, which can be adapted for the synthesis of 2-(5-bromo-1H-indol-1-yl)ethanamine by using a suitably protected 2-haloethanamine as the alkylating agent.
Objective: To synthesize N-alkylated 5-bromoindole derivatives.
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., 2-(Boc-amino)ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 equivalent) and anhydrous DMF. Stir the mixture until the 5-bromoindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the cessation of hydrogen gas evolution. This step is critical for forming the highly nucleophilic indolide anion.
-
Alkylation: Slowly add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material.
-
Work-up and Extraction: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated 5-bromoindole.
Self-Validation: The success of the synthesis can be validated at each stage. The formation of the indolide anion is indicated by the evolution of hydrogen gas. Reaction completion is monitored by TLC, showing the disappearance of the starting material spot and the appearance of a new product spot. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the N-alkylation of 5-bromoindole.
Medicinal Chemistry Applications of the 5-Bromoindole Scaffold
The 5-bromoindole core is a versatile platform for the development of a wide range of therapeutic agents. The bromine atom can serve as a key interaction point with the biological target or as a handle for further synthetic diversification through cross-coupling reactions.
Central Nervous System (CNS) Agents: The Case of 5-Bromo-DMT
The most extensively studied medicinal application of a 5-bromoindole ethanamine is that of 2-(5-bromo-1H-indol-3-yl)ethanamine (5-bromo-DMT). This naturally occurring tryptamine, found in marine sponges, has garnered significant interest for its unique pharmacological profile at serotonin receptors.[1]
Pharmacological Profile: 5-bromo-DMT is a partial agonist at the serotonin 5-HT2A receptor, a key target for classic psychedelic drugs.[1] However, unlike its parent compound DMT, 5-bromo-DMT does not induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic effects in humans.[2][3] This suggests that 5-bromo-DMT may possess the therapeutic benefits of psychedelic compounds, such as rapid antidepressant effects and the promotion of neuroplasticity, without the hallucinogenic properties that can limit their clinical use.[2][3]
Recent studies have highlighted 5-bromo-DMT as a non-hallucinogenic psychoplastogen with antidepressant properties.[2][3] A single administration of 5-bromo-DMT has been shown to produce a significant reduction in depressive-like behavior in mouse models of stress-induced depression.[2][3] Furthermore, it upregulates immediate early genes associated with neuroplasticity and promotes dendritic growth in cortical neurons.[2][3]
The table below summarizes the binding affinities of 5-bromo-DMT at various serotonin receptors and the serotonin transporter (SERT).
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | 16.9 | Full Agonist |
| 5-HT2A | 138 | Partial Agonist |
| 5-HT2B | 403 | - |
| 5-HT2C | 193 | - |
| SERT | 971 | Weak Inhibitor |
Data compiled from multiple sources.[1]
The unique profile of 5-bromo-DMT, particularly its biased agonism at the 5-HT2A receptor, is a compelling area of research. Biased signaling allows for the selective activation of specific intracellular pathways, potentially separating the therapeutic effects from unwanted side effects.[4]
Caption: Simplified signaling pathway of the 5-HT2A receptor highlighting potential biased agonism.
Anticancer and Antiviral Applications
The 5-bromoindole scaffold has also been explored in the development of anticancer and antiviral agents. The indole nucleus is a common feature in many compounds that target key proteins involved in cancer progression and viral replication.
-
Anticancer: Derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase, both of which are important targets in cancer therapy.[5][6][7] These compounds have been shown to inhibit the proliferation of various human cancer cell lines.[5][6]
-
Antiviral: Structure-activity relationship studies of indole-based compounds have identified derivatives with the potential to inhibit HIV-1 fusion by targeting the gp41 transmembrane glycoprotein.[8][9] The 5-bromo substitution has been explored in these scaffolds to optimize their antiviral activity.[8]
Structure-Activity Relationships (SAR) of 5-Bromoindole Derivatives
The biological activity of 5-bromoindole derivatives is highly dependent on the nature and position of substituents on the indole ring.
-
Position of the Ethanamine Side Chain: As previously discussed, the position of the ethanamine side chain is a critical determinant of pharmacological activity. The 3-substituted tryptamine scaffold of 5-bromo-DMT has a well-defined interaction with serotonin receptors. The pharmacological profiles of the 1- and 2-substituted isomers are less characterized but are expected to be significantly different due to the altered orientation of the basic amine group relative to the indole core.
-
Substitution on the Indole Nitrogen (N-1): Alkylation of the indole nitrogen generally modulates the lipophilicity and metabolic stability of the compound. In the context of tryptamines, N,N-dimethylation of the primary amine is crucial for oral bioavailability and CNS penetration.
-
Halogenation at the 5-Position: The presence of a bromine atom at the 5-position influences receptor affinity and selectivity. In the case of DMT analogues, halogen substitution at this position modulates activity across a range of serotonin receptors.[2][3]
Caption: Key structure-activity relationship principles for the 5-bromoindole scaffold. (Note: A placeholder image is used in the DOT script for the chemical structure).
Conclusion and Future Directions
The 2-(5-bromo-1H-indol-1-yl)ethanamine scaffold and its isomers represent a fertile ground for medicinal chemistry exploration. While the 3-substituted analogue, 5-bromo-DMT, has shown significant promise as a non-hallucinogenic psychoplastogen for the treatment of depression, the therapeutic potential of the 1- and 2-substituted isomers remains largely untapped. The synthetic accessibility of these compounds, coupled with the diverse biological activities associated with the 5-bromoindole core, makes them attractive candidates for future drug discovery programs targeting CNS disorders, cancer, and infectious diseases. Further investigation into the pharmacology of the 1- and 2-substituted ethanamine derivatives is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.
References
-
Puigseslloses P, Nadal-Gratacós N, Fumàs B, et al. Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. ResearchGate. Published online October 2025. [Link]
-
Puigseslloses P, Nadal-Gratacós N, Fumàs B, et al. Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. PubMed. Published online October 21, 2025. [Link]
-
Puigseslloses P, Nadal-Gratacós N, Fumàs B, et al. Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. Universitat de Barcelona. Published online November 20, 2025. [Link]
-
Hassan A, et al. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Strambio-De-Castillia C, et al. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]
-
Abou-Zied K, et al. Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. PubMed Central. Published August 9, 2017. [Link]
-
5-Bromo-DMT. Wikipedia. [Link]
-
Hassan A, et al. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Published May 23, 2023. [Link]
-
Hassan A, et al. Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. ChemistrySelect. Published September 23, 2022. [Link]
-
Strambio-De-Castillia C, et al. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. Published May 24, 2014. [Link]
-
2-(5-bromo-1H-indol-3-yl)ethanamine. BindingDB. [Link]
-
Wacker D, et al. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PubMed Central. [Link]
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- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromoindole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Methodological & Application
High-Purity Synthesis of 2-(5-bromo-1H-indol-1-yl)ethanamine: A Robust N-Alkylation Protocol
Executive Summary
Target Molecule: 2-(5-bromo-1H-indol-1-yl)ethanamine CAS (Analogous): 10075-50-0 (Starting Material: 5-bromoindole) Primary Application: Serotonin receptor ligands, kinase inhibitor scaffolds, and peptidomimetic building blocks.
This Application Note details the synthesis of the N1-substituted indole derivative, 2-(5-bromo-1H-indol-1-yl)ethanamine. It is critical to distinguish this target from its C3-isomer (5-bromotryptamine). While C3-substitution is chemically favored under acidic conditions (Fischer synthesis), N1-substitution requires specific basic conditions to deprotonate the indole nitrogen (pKa ~16) and facilitate nucleophilic attack.
We utilize a Modified Gabriel Synthesis approach. Direct alkylation with 2-chloroethanamine is discouraged due to aziridinium polymerization and poly-alkylation. The use of N-(2-bromoethyl)phthalimide as a "masked" amine electrophile ensures mono-alkylation at the N1 position and high chemical purity.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two strategic phases: Regioselective N-Alkylation and Hydrazinolytic Deprotection .
Figure 1: Synthetic pathway utilizing the phthalimide protecting group to prevent side reactions.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Base Selection | Cesium Carbonate (Cs₂CO₃) | Unlike NaH, Cs₂CO₃ is non-pyrophoric and provides a "softer" deprotonation, reducing background decomposition of the electrophile. |
| Solvent System | Anhydrous DMF | High dielectric constant promotes the solubility of the inorganic base and stabilizes the polar transition state of the Sɴ2 reaction. |
| Temperature | 60–80°C | Activation energy required for displacing the secondary bromide. Temperatures >90°C increase risk of C3-alkylation side products. |
| Stoichiometry | 1.0 : 1.2 (Indole:Electrophile) | Slight excess of electrophile drives the reaction to completion; unreacted phthalimide is easily removed during workup. |
Detailed Experimental Protocol
Stage 1: Synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]phthalimide
Reagents:
-
5-Bromoindole (1.0 eq, 10.0 mmol, 1.96 g)
-
N-(2-bromoethyl)phthalimide (1.2 eq, 12.0 mmol, 3.05 g)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq, 20.0 mmol, 6.52 g)
-
N,N-Dimethylformamide (DMF), anhydrous (30 mL)
Procedure:
-
Setup: Oven-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.
-
Dissolution: Add 5-bromoindole and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add Cs₂CO₃ in a single portion. The suspension may turn slightly yellow/orange, indicating indole anion formation. Stir at Room Temperature (RT) for 30 minutes.
-
Alkylation: Add N-(2-bromoethyl)phthalimide solid directly to the flask.
-
Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (Hexane:EtOAc 7:3).
-
Checkpoint: Starting material (Rf ~0.6) should disappear; Product spot (Rf ~0.4) will appear.[1] Reaction time is typically 4–12 hours.
-
-
Workup:
-
Cool to RT. Pour the mixture into 150 mL of ice-cold water (precipitates the product and removes DMF).
-
Stir vigorously for 15 minutes.
-
Filter the solid precipitate.[2][3] Wash with water (3 x 20 mL) and cold hexanes (2 x 10 mL) to remove excess bromide reagent.
-
Drying: Dry under high vacuum at 45°C.
-
Yield Expectation: 85–95% (Off-white solid).
-
Stage 2: Deprotection to 2-(5-bromo-1H-indol-1-yl)ethanamine
Reagents:
-
Phthalimide Intermediate (from Stage 1) (1.0 eq)
-
Hydrazine Hydrate (50-60% solution) (5.0 eq)
-
Ethanol (Absolute) (10 mL/g of substrate)
Procedure:
-
Setup: Suspend the intermediate in Ethanol in an RBF equipped with a reflux condenser.
-
Addition: Add Hydrazine Hydrate dropwise at RT.
-
Cleavage: Heat to Reflux (80°C) .
-
Observation: The mixture will initially clear, then a bulky white precipitate (phthalhydrazide byproduct) will form after 1–2 hours.
-
Time: Reflux for 3–5 hours.
-
-
Workup:
-
Cool to RT.
-
Acidification (Critical Step): Carefully add 1M HCl until pH < 2. This solubilizes the amine product (as HCl salt) and ensures phthalhydrazide remains insoluble.
-
Filter off the white phthalhydrazide solid. Discard the solid.
-
Neutralization: Basify the filtrate with 2M NaOH to pH > 12. The product (free amine) may oil out or precipitate.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH 95:4:1).
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected markers.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.5–7.8 ppm (d, 1H) | C4-H of indole (doublet, characteristic of 5-Br substitution). |
| δ 6.4 ppm (d, 1H) | C3-H of indole. Absence of substitution here confirms N1 vs C3 selectivity. | |
| δ 4.2 ppm (t, 2H) | N-CH₂ triplet. Chemical shift > 4.0 ppm confirms attachment to Indole Nitrogen. | |
| δ 2.9 ppm (t, 2H) | CH₂-NH₂ triplet. Upfield shift indicates primary amine. | |
| HPLC | Purity > 98% | Monitor at 254 nm. Impurities often include unreacted indole (late eluting) or dimerized side products. |
Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Alkylation)
-
Cause: Moisture in DMF or old Cs₂CO₃.
-
Fix: Use freshly distilled DMF or molecular sieves. Ensure Cs₂CO₃ is finely ground.
-
Alternative: Switch base to NaH (60% in oil) . Protocol: Add NaH at 0°C, stir 30 min, then add electrophile. (Note: NaH is less tolerant of moisture).
Issue 2: C3-Alkylation Observed (Impurity)
-
Cause: Reaction temperature too high (>100°C) or use of soft counter-ions (e.g., Potassium without crown ether).
-
Fix: Maintain T < 80°C. The N-H proton is the most acidic; kinetic control favors N-alkylation.
Issue 3: Incomplete Deprotection
-
Cause: Solubility issues in Ethanol.
-
Fix: Add THF as a co-solvent (1:1 EtOH:THF) to dissolve the bulky intermediate during hydrazinolysis.
References
-
Alkylation of Indoles: Mechanism and Selectivity: Sundberg, R. J. (1996). Indoles.[3][4][5] Academic Press. The text establishes the pKa of indole (16.2) and the preference for N-alkylation in basic/polar aprotic conditions.
-
Gabriel Synthesis Protocol: Standard Procedure: Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930.
- Base Comparison: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the N-alkylation of indoles. Journal of Practical Chemistry.
-
5-Bromoindole Properties: Chemical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24827, 5-Bromoindole.
Sources
Purification methods for 2-(5-bromo-1H-indol-1-yl)ethanamine via column chromatography
An in-depth guide to the chromatographic purification of 2-(5-bromo-1H-indol-1-yl)ethanamine, tailored for researchers and drug development professionals. This document provides a detailed exploration of the underlying chemical principles and offers robust, step-by-step protocols for achieving high purity.
Introduction: The Challenge of Purifying Basic Indoleamines
2-(5-bromo-1H-indol-1-yl)ethanamine is a member of the indolylethylamine class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The successful synthesis of such molecules is only the first step; obtaining the compound in high purity is critical for reliable biological evaluation and further synthetic transformations.
The primary challenge in the purification of this and related compounds lies in the basicity of the primary ethanamine moiety. Standard silica gel, the most common stationary phase in column chromatography, possesses a weakly acidic surface due to the presence of silanol groups (Si-OH).[1][2] These acidic sites can engage in strong, often irreversible, acid-base interactions with basic analytes like 2-(5-bromo-1H-indol-1-yl)ethanamine.[3] This interaction leads to a host of chromatographic problems, including:
-
Peak Tailing: Asymmetrical peaks with a characteristic "tail," which significantly reduces resolving power.[4][5][6]
-
Poor Resolution: The inability to separate the target compound from closely related impurities.
-
Irreversible Adsorption: Partial or complete loss of the compound on the column, leading to low recovery.[7]
-
Compound Degradation: The acidic silica surface can sometimes catalyze the degradation of sensitive molecules.
This application note provides a comprehensive guide to overcoming these challenges using modified normal-phase chromatography and introduces alternative strategies for achieving optimal purity.
Part 1: Foundational Analysis via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale predictor of the behavior of the compound on a silica column.
Protocol 1: TLC Method Development
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make an approximately 1-5 mg/mL solution.
-
Spotting: Using a capillary tube, carefully spot the solution onto the TLC plate's baseline.
-
Solvent System Screening: Develop the plate in a sealed chamber containing a pre-screened mobile phase. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, as this range typically provides the best separation in column chromatography.[8][9]
-
Visualization: Since the indole moiety is UV-active, the primary visualization method is short-wave UV light (254 nm), where the compound will appear as a dark spot.[9][10] For further confirmation, destructive staining methods can be used:
Troubleshooting TLC: The Telltale Streak
If the spot for the target amine appears as a streak rather than a tight, round spot, it confirms the problematic interaction with the silica. This is a sure sign that the same issue will occur on a column.[5]
Solution: Add a small amount (0.5-2% v/v) of a basic modifier, most commonly triethylamine (TEA), to the pre-mixed mobile phase.[3][5] Develop a new TLC plate with this modified eluent. In most cases, the streaking will be suppressed, and the spot will become compact, providing a more accurate Rf value.
| Mobile Phase System | Typical Starting Ratio (v/v) | Notes |
| Dichloromethane / Methanol | 98:2 to 90:10 | Excellent for a range of polarities. Add TEA or NH₄OH to the methanol portion.[7] |
| Ethyl Acetate / Hexane | 20:80 to 80:20 | A common, less toxic alternative. TEA is miscible and can be added directly.[7] |
| Toluene / Acetone | 95:5 to 80:20 | Offers different selectivity compared to ester/alkane systems. |
Part 2: The Workhorse Method - Modified Normal-Phase Flash Chromatography
This protocol is the most common and effective method for purifying basic amines on a standard silica gel column. The strategy involves neutralizing the acidic silanol groups on the stationary phase to prevent unwanted interactions.
Core Principle: The addition of a competing base, such as triethylamine (TEA), to the mobile phase effectively neutralizes the acidic sites on the silica surface.[1][7][8] This allows the basic analyte to travel through the column without strong ionic binding, resulting in symmetrical peaks and improved separation.
Workflow for Modified Normal-Phase Chromatography
Caption: Workflow for modified normal-phase chromatography purification.
Protocol 2: Step-by-Step Column Purification
Materials and Reagents:
-
Silica gel (flash grade, 230-400 mesh)
-
Glass chromatography column
-
Crude 2-(5-bromo-1H-indol-1-yl)ethanamine
-
Triethylamine (TEA)
-
Anhydrous Sodium Sulfate
-
HPLC-grade solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane)
-
TLC plates, chamber, and visualization reagents
-
Fraction collection tubes
-
Rotary evaporator
Methodology:
-
Column and Eluent Preparation:
-
Based on the optimized TLC conditions, prepare a sufficient volume of the mobile phase, including the 0.5-2% TEA modifier. For example, for 1 L of 95:5 DCM/MeOH, use 950 mL DCM, 50 mL MeOH, and 10 mL TEA (for 1%).
-
Select an appropriate size column. For difficult separations, a silica-to-crude-compound weight ratio of 50:1 to 100:1 is recommended.[8]
-
-
Column Packing (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the prepared eluent to form a free-flowing slurry.
-
Ensure the column's stopcock is closed. Pour the slurry into the column.
-
Open the stopcock to drain some solvent, while continuously tapping the side of the column to ensure the silica packs into a uniform, crack-free bed.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading (for soluble samples): Dissolve the crude product in the minimum possible volume of the mobile phase (or a solvent it is highly soluble in, like DCM). Carefully pipette this solution onto the top of the silica bed.[8]
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM/Methanol). Add a small amount of silica gel (approx. 1-2x the weight of the crude product). Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5][11] This method often results in better separation.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Isocratic Elution: Use the same solvent composition throughout the separation.
-
Gradient Elution: Start with a less polar mobile phase (e.g., 100% DCM + TEA) and gradually increase the polarity (e.g., by slowly increasing the percentage of Methanol) over the course of the separation. This is highly effective for separating compounds with different polarities.[8][11]
-
-
Fraction Monitoring and Completion:
-
Systematically collect fractions (e.g., 10-20 mL per tube).
-
Analyze the collected fractions by TLC to identify which ones contain the pure target compound.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(5-bromo-1H-indol-1-yl)ethanamine.
-
Part 3: Alternative and Advanced Purification Strategies
While modified normal-phase chromatography is highly effective, certain situations may call for alternative approaches.
Strategy 1: Amine-Functionalized Silica Gel
For routine purification of basic compounds, using a stationary phase specifically designed for them can be more efficient.
-
Principle: Amine-functionalized silica has amino-propyl groups chemically bonded to the silica surface. This treatment effectively eliminates the acidic silanol groups, preventing the unwanted ionic interactions that cause tailing.[12] This often allows for purification without the need for basic modifiers in the mobile phase.[3]
-
Application: This is an excellent, albeit more expensive, option that simplifies the mobile phase preparation and can provide highly symmetrical peaks and reproducible results. The protocol is identical to the one above, but typically without the addition of TEA to the eluent.
Strategy 2: Reverse-Phase Chromatography
Reverse-phase chromatography is a powerful technique that separates compounds based on hydrophobicity. It is particularly useful for more polar indole derivatives.
-
Principle: The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[13][14] Non-polar compounds are retained more strongly.
-
Mobile Phase Considerations: For basic amines, the mobile phase pH is critical.
-
Low pH (e.g., 0.1% Formic Acid or TFA): The amine will be protonated (R-NH₃⁺). This can improve solubility in the aqueous mobile phase but may still interact with residual silanols on the C18 silica.[13]
-
High pH (e.g., 0.1% TEA or Ammonium Bicarbonate): The amine will be in its neutral, free base form (R-NH₂). This increases its hydrophobicity and retention on the C18 column, often leading to better separation.[3][15]
-
-
Application: This method is highly effective and is the standard for purity analysis by HPLC.[16] It can also be scaled to preparative flash chromatography using C18-functionalized silica.
| Technique | Stationary Phase | Typical Mobile Phase | Key Advantage |
| Modified Normal-Phase | Standard Silica Gel | Hexane/EtOAc or DCM/MeOH + 1% TEA | Cost-effective, widely available, and highly effective for most basic amines. |
| Amine-Functionalized | Amine-bonded Silica | Hexane/EtOAc or DCM/MeOH | Eliminates the need for mobile phase modifiers; excellent peak shape.[3][12] |
| Reverse-Phase | C18-bonded Silica | Water/Acetonitrile or Water/Methanol + modifier | Excellent for polar compounds; orthogonal selectivity to normal-phase.[3][13] |
References
- Department of Chemistry, University of Rochester.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem.
- BenchChem. (2025). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile. BenchChem.
- Silver, J. (2014). When basification of silica gel is required, before using Column chromatography?
- BenchChem. (2025). Technical Support Center: Monitoring 5-Bromoindole Reactions by TLC and HPLC. BenchChem.
- ALWSCI. (2025).
- Bio-Rad.
- BenchChem. (2025). how to increase the purity of 2-(6-bromo-1H-indol-2-yl)ethanamine. BenchChem.
- BenchChem. (2025).
- Anonymous. (n.d.).
- BenchChem. (2025).
- Axion Labs. (2022). HPLC Peak Tailing. Axion Labs.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- Sorbent Technologies, Inc. (2025). Amino HPLC Semi-Prep. Sorbent Technologies, Inc.
- Nguyen, N. V. T. (n.d.). Mixed-Mode Chromatography.
- Biotage. (2023).
- Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies.
- Philip, T. (2023). Advanced Techniques in Column Chromatography.
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- 14. longdom.org [longdom.org]
- 15. chiraltech.com [chiraltech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Structural Elucidation of 2-(5-bromo-1H-indol-1-yl)ethanamine via ¹H NMR Spectroscopy
**Abstract
This document provides a detailed guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2-(5-bromo-1H-indol-1-yl)ethanamine, a key intermediate in pharmaceutical synthesis. We present a comprehensive analysis of the expected chemical shifts, spin-spin coupling patterns, and integration values. The causality behind these spectral features is explained through an examination of the molecule's electronic and structural properties, including the influence of the bromine substituent and the ethylamine side chain on the indole scaffold. A standardized, field-proven protocol for sample preparation and data acquisition is also provided to ensure high-quality, reproducible results.
Introduction: The Role of NMR in Characterizing Indole Derivatives
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] The precise characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships during the drug development process. Among the suite of analytical techniques available, ¹H NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[3][4]
The ¹H NMR spectrum provides a wealth of information, including:
-
Chemical Shift (δ): Indicates the electronic environment of each proton, allowing for the identification of functional groups and substitution patterns.[5][6]
-
Integration: Reveals the relative ratio of protons in different environments.[7]
-
Spin-Spin Coupling (J-coupling): Provides information about the connectivity of atoms by revealing which protons are adjacent to one another.[8][9]
This application note focuses on 2-(5-bromo-1H-indol-1-yl)ethanamine. The interpretation of its spectrum requires a nuanced understanding of how the electron-withdrawing bromine atom and the N-alkylation of the indole ring collectively influence the proton resonances.
Predicted ¹H NMR Spectrum Analysis
The structure of 2-(5-bromo-1H-indol-1-yl)ethanamine presents several distinct proton environments. The expected spectrum can be logically divided into the signals from the indole ring and those from the ethylamine side chain. The analysis below is based on established principles of NMR spectroscopy and comparative data from similar indole structures.[10][11]
Indole Ring Protons (Aromatic Region: ~δ 6.5-7.7 ppm)
The substitution at the N1 and C5 positions significantly alters the electronic landscape of the indole ring compared to the parent molecule.[12][13]
-
H2 and H3 (Pyrrole Ring): The protons on the five-membered pyrrole ring, H2 and H3, are coupled to each other. In N-substituted indoles, the H2 proton typically resonates further downfield than the H3 proton.[14]
-
H2: Expected to be a doublet around δ 7.2-7.4 ppm . Its downfield shift is attributed to its proximity to the electronegative nitrogen atom.
-
H3: Expected to be a doublet around δ 6.5-6.7 ppm . It appears upfield relative to H2. The coupling constant between H2 and H3 (J2,3) is typically small (~3.0-3.5 Hz).
-
-
H4, H6, and H7 (Benzene Ring): The bromine atom at C5 is an electron-withdrawing group that exerts a deshielding effect on the adjacent protons, primarily H4 and H6.[15]
-
H4: This proton is adjacent to the bromine atom and is expected to be the most downfield of the benzene ring protons. It should appear as a doublet around δ 7.6-7.7 ppm due to meta-coupling with H6 (J4,6 ~2.0 Hz).
-
H6: This proton is coupled to both H7 (ortho-coupling) and H4 (meta-coupling). Therefore, it is expected to appear as a doublet of doublets (dd) around δ 7.1-7.2 ppm . The ortho-coupling constant (J6,7) will be significantly larger (~8.5-9.0 Hz) than the meta-coupling constant (J4,6).
-
H7: Coupled only to H6, this proton will appear as a doublet around δ 7.4-7.5 ppm with a large ortho-coupling constant (J6,7 ~8.5-9.0 Hz).
-
Ethanamine Side Chain Protons (Aliphatic Region: ~δ 3.0-4.4 ppm)
The two methylene groups of the ethylamine chain are chemically distinct and will couple with each other, resulting in a characteristic pattern.
-
N1-CH₂ (α-Methylene): These protons are directly attached to the indole nitrogen (N1). The strong deshielding effect of the aromatic indole ring will shift this signal significantly downfield. It is expected to appear as a triplet around δ 4.2-4.4 ppm , coupled to the adjacent β-methylene group.
-
CH₂-NH₂ (β-Methylene): These protons are adjacent to both the α-methylene group and the primary amine. They will resonate upfield relative to the α-protons. This signal is expected to appear as a triplet around δ 3.0-3.2 ppm . The coupling constant for both triplets (Jα,β) should be identical, typically around 6.0-7.0 Hz.
-
-NH₂ (Amine Protons): The protons of the primary amine group typically appear as a broad singlet.[16] Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature, but can be expected in the range of δ 1.5-2.5 ppm . Due to chemical exchange, coupling to the adjacent methylene group is often not observed.
Summary of Predicted Spectral Data
The following table provides a consolidated overview of the predicted ¹H NMR data for 2-(5-bromo-1H-indol-1-yl)ethanamine.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Integration |
| H4 | 7.6 - 7.7 | d (doublet) | J4,6 ≈ 2.0 | 1H |
| H7 | 7.4 - 7.5 | d (doublet) | J6,7 ≈ 8.5 - 9.0 | 1H |
| H2 | 7.2 - 7.4 | d (doublet) | J2,3 ≈ 3.0 - 3.5 | 1H |
| H6 | 7.1 - 7.2 | dd (doublet of doublets) | J6,7 ≈ 8.5 - 9.0, J4,6 ≈ 2.0 | 1H |
| H3 | 6.5 - 6.7 | d (doublet) | J2,3 ≈ 3.0 - 3.5 | 1H |
| N1-CH₂ (α) | 4.2 - 4.4 | t (triplet) | Jα,β ≈ 6.0 - 7.0 | 2H |
| CH₂-NH₂ (β) | 3.0 - 3.2 | t (triplet) | Jα,β ≈ 6.0 - 7.0 | 2H |
| -NH₂ | 1.5 - 2.5 | br s (broad singlet) | - | 2H |
Experimental Protocol for Data Acquisition
This protocol outlines a standardized procedure for acquiring a high-resolution ¹H NMR spectrum. The use of a deuterated solvent is critical to avoid a large interfering solvent signal.[16] DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like those of the amine group.
Materials and Reagents
-
2-(5-bromo-1H-indol-1-yl)ethanamine (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)
-
Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Step-by-Step Procedure
-
Sample Preparation: a. Accurately weigh 5-10 mg of the compound into a clean, dry vial. b. Add approximately 0.6 mL of the chosen deuterated solvent containing TMS. c. Vortex the vial gently until the sample is fully dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube.
-
NMR Instrument Setup (e.g., 400 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual loading port. b. Lock the spectrometer onto the deuterium signal of the solvent. c. "Shim" the magnetic field to optimize its homogeneity. This is a crucial step for achieving sharp, well-resolved peaks. d. Tune and match the probe for the ¹H frequency.
-
Data Acquisition: a. Set the appropriate acquisition parameters. Typical starting parameters for a ¹H spectrum are:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay (d1): 1-2 seconds
- Number of Scans (ns): 8 or 16 (increase for dilute samples) b. Start the acquisition to obtain the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Perform phase correction to ensure all peaks are in the positive absorptive phase. c. Apply baseline correction to obtain a flat baseline. d. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. e. Integrate all signals to determine the relative proton ratios. f. Perform peak picking to identify the precise chemical shift of each signal and measure coupling constants.
Workflow Visualization
The following diagram illustrates the key phases of the NMR experimental workflow.
Conclusion
The structural elucidation of 2-(5-bromo-1H-indol-1-yl)ethanamine by ¹H NMR spectroscopy is a straightforward process when guided by a systematic interpretation of its spectral features. By analyzing the chemical shifts, integration, and coupling patterns, one can confidently assign each proton in the molecule, confirming its identity and purity. The provided protocol offers a reliable method for obtaining high-quality data, which is essential for regulatory submissions and advancing research in drug development. This detailed analysis serves as a practical reference for scientists working with this and structurally related indole derivatives.
References
-
FooDB. (2010, April 8). Showing Compound Ethanamine (FDB003242). Retrieved from [Link]
-
ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis. Retrieved from [Link]
-
Wiley-VCH GmbH. (1989-2025). Ethylamine - SpectraBase. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. Retrieved from [Link]
-
Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
Taylor & Francis Online. (2008, October 4). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]
-
Xu, J., Hou, J., Zhou, W., Nie, G., Pu, S., & Zhang, S. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. Retrieved from [Link]
-
ResearchGate. (2022, February 26). What is the case in which the spin-spin coupling in 1H-NMR does not occur?. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]
-
Bridgewater State University. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound.... Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
University College London. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2022, February 8). 1H NMR: How Many Signals?. Master Organic Chemistry. Retrieved from [Link]
-
JEOL. (n.d.). NMR Basics for the absolute novice. Retrieved from [Link]
-
Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the fol.... Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]
-
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
ResearchGate. (2023, September 19). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved from [Link]
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Technical Preparation Guide: 2-(5-bromo-1H-indol-1-yl)ethanamine Hydrochloride
Executive Summary & Chemical Strategy
This application note details the synthesis and salt formation of 2-(5-bromo-1H-indol-1-yl)ethanamine hydrochloride . Unlike the more common tryptamine derivatives (C3-substituted), this compound features an ethylamine chain attached to the indole nitrogen (
Structural Distinction
-
Target Compound (
-substituted): 2-(5-bromo-1H-indol-1-yl)ethanamine. -
Common Isomer (
-substituted): 5-Bromotryptamine (3-(2-aminoethyl)-5-bromoindole). -
Implication: Standard Fischer indole synthesis or tryptamine protocols will not yield the target. Direct nucleophilic alkylation of the indole nitrogen is required.
Synthetic Route Selection
To ensure high purity and avoid polymerization side-reactions associated with unprotected haloalkylamines (e.g., 2-chloroethylamine), this protocol utilizes the Gabriel Amine Synthesis modification.
-
-Alkylation: 5-Bromoindole is alkylated with
-(2-bromoethyl)phthalimide. The phthalimide group protects the primary amine and prevents over-alkylation. -
Deprotection: Hydrazinolysis cleaves the phthalimide to release the primary amine.
-
Salt Formation: Controlled precipitation with anhydrous HCl prevents hygroscopic oil formation.
Figure 1: Synthetic pathway for the preparation of 2-(5-bromo-1H-indol-1-yl)ethanamine Hydrochloride.
Experimental Protocols
Protocol A: Synthesis of -[2-(5-bromo-1H-indol-1-yl)ethyl]phthalimide
This step installs the ethylamine chain in a protected form.
Reagents & Materials:
- -(2-bromoethyl)phthalimide (1.2 eq) [CAS: 574-98-1]
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (
), catalytic (0.1 eq) -
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with nitrogen (
). -
Dissolution: Add 5-Bromoindole (e.g., 5.0 g, 25.5 mmol) and anhydrous DMF (50 mL). Stir until dissolved.
-
Base Addition: Add
(7.05 g, 51.0 mmol) and catalytic (0.42 g, 2.5 mmol). The mixture will become a suspension. -
Alkylation: Add
-(2-bromoethyl)phthalimide (7.77 g, 30.6 mmol) in one portion. -
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting indole (
) should disappear, and a lower spot (product) should appear. -
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a solid.
-
Note: If an oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.
-
-
Purification: Filter the precipitate and wash with water (
mL) and cold ethanol ( mL). Recrystallize from Ethanol/Acetone if necessary.
Yield Expectation: 75–85% (Off-white solid).
Protocol B: Deprotection to 2-(5-bromo-1H-indol-1-yl)ethanamine (Free Base)
Reagents:
-
Phthalimide Intermediate (from Protocol A)
-
Hydrazine Hydrate (
) (3.0 eq) -
Solvent: Ethanol (Absolute)
Procedure:
-
Setup: Suspend the Phthalimide intermediate (e.g., 5.0 g) in Ethanol (100 mL) in a 250 mL RBF.
-
Cleavage: Add Hydrazine Hydrate (3.0 eq) dropwise.
-
Reflux: Heat to reflux (
C) for 4–6 hours. The suspension will initially dissolve, followed by the heavy precipitation of phthalhydrazide (white solid byproduct). -
Workup:
-
Cool the mixture to
C. -
Filtration: Filter off the white phthalhydrazide solid using a Büchner funnel. Wash the cake with cold ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove ethanol and excess hydrazine.
-
Extraction: Dissolve the residue in Dichloromethane (DCM, 50 mL) and wash with 1M NaOH (20 mL) to ensure the amine is free. Dry the organic layer over anhydrous
.
-
-
Isolation: Filter and evaporate the DCM to yield the crude free amine as a viscous yellow oil or low-melting solid.
Protocol C: Preparation of the Hydrochloride Salt
This is the most critical step to ensure a stable, non-hygroscopic solid suitable for storage and biological testing.
Reagents:
-
Crude Free Amine (from Protocol B)
-
4M HCl in Dioxane (commercial solution) OR 2M HCl in Diethyl Ether.
-
Solvents: Anhydrous DCM, Diethyl Ether (
), Hexane.
Procedure:
-
Dissolution: Dissolve the crude free amine (e.g., 2.0 g) in a minimal amount of anhydrous DCM (10–15 mL). Ensure the solution is clear.
-
Acidification:
-
Cool the solution to
C in an ice bath. -
Add 4M HCl in Dioxane dropwise with stirring.
-
Stoichiometry: Add a slight excess (1.1 eq).
-
Observation: A white precipitate should form immediately.
-
-
Precipitation Management:
-
Scenario A (Solid forms): Add anhydrous
(30 mL) to complete precipitation. Stir for 15 min. -
Scenario B (Oil forms/Gummy): If the salt oils out, decant the supernatant. Triturate the oil with fresh anhydrous
or Hexane. Scratch the flask walls with a glass rod to induce crystallization. Sonicate if necessary.
-
-
Filtration: Collect the solid by filtration under
or Argon atmosphere (to prevent moisture absorption). -
Drying: Dry the solid in a vacuum oven at
C for 12 hours over or silica gel.
Physical Properties:
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in water, DMSO, Methanol. Sparingly soluble in DCM/Ether.
Quality Control & Troubleshooting
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | Indole protons (5H), Ethyl chain (2 triplets), | |
| Purity | HPLC (C18, MeCN/H2O) | > 98.0% Area |
| Counterion | Silver Nitrate Test | Positive for Chloride ( |
| Water | Karl Fischer | < 1.0% (Hygroscopic management) |
Troubleshooting Logic (Salt Formation)
Use this logic flow if the salt does not crystallize immediately.
Figure 2: Troubleshooting workflow for amine hydrochloride salt crystallization.
Safety & Handling
-
5-Bromoindole: Irritant to eyes and skin. Light sensitive; store in amber vials.
- -(2-bromoethyl)phthalimide: Skin sensitizer. Avoid inhalation of dust.
-
Hydrazine Hydrate: DANGER. Carcinogen, toxic, and corrosive. Use only in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
HCl in Dioxane: Corrosive and moisture sensitive. Dispense using a syringe to maintain anhydrous conditions.
References
-
Organic Syntheses. Phthalimide, N-(2-bromoethyl)-. Coll. Vol. 1, p.119 (1941). Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Portal. N-Alkylation of Nitrogen Heterocycles in Ionic Liquids. Synthesis 2004. Retrieved February 27, 2026, from [Link]
-
MDMA.ch (Archive). An efficient sequence for the preparation of small secondary amine hydrochloride salts. Bioorg. Med. Chem. Lett. (2004). Retrieved February 27, 2026, from [Link]
Sources
Application Notes & Protocols: Advanced Crystallization Techniques for 5-Bromoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for 5-Bromoindole Scaffolds
The 5-bromoindole scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its derivatives have shown significant promise as anticancer, antimicrobial, and neuroprotective agents.[1] For instance, 5-bromoindole itself is a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in neurodegenerative diseases and cancer.[2][3] The strategic placement of the bromine atom not only influences the molecule's electronic properties but also provides a synthetic handle for further functionalization, often through cross-coupling reactions.[1][2]
Foundational Principles of Crystallization
Successful crystallization is a controlled precipitation process that exploits differences in solubility. The process hinges on creating a supersaturated solution, from which the compound of interest will preferentially crystallize, leaving impurities behind in the solution (the "mother liquor").
-
Solubility & Supersaturation : The process begins by dissolving the crude compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Supersaturation is then induced, typically by cooling the solution, causing the solubility of the compound to decrease and forcing it out of solution.
-
Nucleation : This is the initial formation of small, ordered crystal embryos. It can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation), for example, by adding a "seed crystal."
-
Crystal Growth : Once nuclei are formed, they grow by the ordered addition of more molecules from the solution, eventually forming macroscopic crystals of high purity. The rate of cooling significantly impacts crystal size and purity; slow cooling is almost always preferred to allow for the selective incorporation of the desired molecule into the crystal lattice.[4]
Solvent Selection: The Cornerstone of Successful Crystallization
The choice of solvent is the most critical variable in crystallization.[5] An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at high temperatures and low solubility at low temperatures. This differential ensures maximum recovery of the purified solid upon cooling.
Key Solvent Characteristics:
-
Solubility Profile : The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Inertness : The solvent must not react with the compound.
-
Impurity Profile : Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Boiling Point : A moderately low boiling point is desirable for easy removal from the purified crystals. Highly volatile solvents should be used with caution as they can evaporate too quickly, leading to poor quality crystals.[5]
-
Safety : Toxicity, flammability, and environmental impact should always be considered.
Table 1: Common Solvents for Crystallization of Indole Derivatives
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics & Typical Use |
| Water | 100 | 80.1 | Excellent for polar compounds. Often used as an anti-solvent with alcohols.[6][7] |
| Ethanol | 78 | 24.5 | A versatile, polar protic solvent. Frequently used in mixed systems with water or hexane for indole derivatives.[7][8][9] |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and with a lower boiling point. Effective in mixed systems.[6][10] |
| Acetone | 56 | 20.7 | A good solvent for many organic compounds, but its volatility can lead to rapid, poor-quality crystallization.[5][8] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often a good choice for organic compounds.[5][11] |
| n-Hexane | 69 | 1.9 | A nonpolar solvent, excellent as an anti-solvent or for purifying nonpolar indole derivatives.[11][12][13] |
| Toluene | 111 | 2.4 | A nonpolar aromatic solvent; a less toxic alternative to benzene.[5][11] |
Experimental Protocols & Methodologies
Protocol 1: Standard Recrystallization by Slow Cooling
This is the most common and widely applicable technique for purifying solid organic compounds. The goal is to dissolve the solute in a minimum amount of a hot solvent and allow it to slowly crystallize as the solution cools.
Methodology:
-
Dissolution : Place the crude 5-bromoindole derivative into an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring. Continue adding the minimum amount of hot solvent until the compound fully dissolves.[6][8] Using excessive solvent is a common cause of low yield.[4][6]
-
Hot Filtration (Optional) : If insoluble impurities or colored tars are present, perform a hot gravity filtration. This step removes impurities that are insoluble in the hot solvent. To prevent premature crystallization, use a pre-heated funnel and flask.
-
Cooling & Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Maximizing Yield : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[6][8]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying : Dry the crystals under vacuum to a constant weight.[8]
Workflow for Standard Recrystallization
A visual guide to the slow cooling recrystallization process.
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent has the ideal solubility characteristics. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insolvent solvent"). A common and effective system for indole derivatives is ethanol/water.[7][9][14]
Methodology:
-
Dissolution : Dissolve the crude solid in the minimum amount of the hot "soluble solvent" (e.g., ethanol).
-
Induce Precipitation : To the hot solution, add the "anti-solvent" (e.g., hot water) dropwise until the solution becomes slightly turbid (cloudy).[6] This indicates the point of saturation has been reached.
-
Re-solubilization : Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[6]
-
Cooling & Isolation : Cool the solution slowly, isolate, and dry the crystals as described in Protocol 4.1 (steps 3-7).
Protocol 3: Steam Distillation for High-Purity 5-Bromoindole
Steam distillation is a powerful technique for purifying volatile compounds that are immiscible with water. It is particularly effective for removing non-volatile and colored impurities from 5-bromoindole itself, capable of achieving purities greater than 99.5%.[8][15]
Methodology:
-
Setup : Assemble a steam distillation apparatus. Place the crude 5-bromoindole into the distillation flask, adding water (approximately 4 times the weight of the crude product).[15]
-
Distillation : Pass steam (110-120°C) through the flask containing the crude product and water.[15] The 5-bromoindole will co-distill with the steam.
-
Collection : Collect the distilled aqueous solution (distillate) until all the 5-bromoindole has been carried over, which can be monitored by TLC.[8][15]
-
Crystallization & Isolation :
-
Method A (Direct Crystallization) : Concentrate the collected aqueous solution to approximately twice the gross weight of the starting crude material. Cool the concentrated solution to 0°C to induce crystallization. Filter to obtain colorless pure 5-bromoindole crystals.[15]
-
Method B (Extraction) : Extract the aqueous distillate with a suitable organic solvent (e.g., chloroform, ethyl acetate). Combine the organic layers, dry with a desiccant (e.g., Na₂SO₄), and concentrate the solvent under reduced pressure. Cool the concentrated solution to induce crystallization.[15]
-
Troubleshooting Common Crystallization Problems
Even with carefully planned protocols, issues can arise. Understanding the cause of these problems is key to resolving them effectively.
Table 2: Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No Crystals Form | - Too much solvent was used. - The solution is not sufficiently supersaturated. | - Scratch the inner surface of the flask with a glass rod to create nucleation sites.[4] - Add a seed crystal of the pure compound. - Boil off some of the solvent to increase concentration and re-cool.[4] - If all else fails, remove the solvent by rotary evaporation and attempt crystallization with a different solvent system.[4] |
| "Oiling Out" (Product separates as an oil, not crystals) | - The solution is supersaturated above the melting point of the solute. - The rate of cooling is too fast. - High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil. - Add a small amount of additional "soluble solvent" to decrease the saturation point.[4] - Ensure the solution cools more slowly. - Consider an initial purification step (e.g., charcoal treatment) if impurities are the cause.[6] |
| Persistent Color in Final Product | - Colored impurities are co-crystallizing with the product. - The indole ring may be oxidizing during purification.[6] | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[6] - For 5-bromoindole itself, steam distillation is a highly effective method for removing colored impurities.[9][15] |
| Low Recovery / Poor Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[4][6] - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.[6] - Ensure the cooling step is sufficient (ice bath). - To prevent premature crystallization, ensure the filtration apparatus is pre-heated. |
Troubleshooting Decision Workflow
A logical pathway for addressing common crystallization challenges.
Conclusion
The crystallization of 5-bromoindole derivatives is a technique that requires both scientific understanding and careful execution. By mastering solvent selection, choosing the appropriate crystallization protocol, and applying systematic troubleshooting, researchers can consistently obtain the high-purity materials essential for advancing drug discovery and development. The protocols and insights provided in this guide serve as a robust framework for achieving this critical objective.
References
- Benchchem. (n.d.). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry.
- Ningbo Inno Pharmchem Co., Ltd. (2026, February 21). 5-Bromoindole: A Versatile Intermediate Driving Innovation in Pharmaceutical Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
- Designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole.
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
- Benchchem. (n.d.). Technical Support Center: Scale-Up of 5-Bromoindole Synthesis.
- (n.d.). Guide for crystallization.
- Benchchem. (n.d.). common side reactions in the synthesis of 5-Bromoindole.
- MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- ResearchGate. (2025, October 10). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Google Patents. (n.d.). KR100411599B1 - Process for preparation of 5-substituted indole derivatives.
- Santa Cruz Biotechnology. (n.d.). 5-Bromoindole.
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- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-Up Production of 2-(5-Bromo-1H-indol-1-yl)ethanamine
Introduction
2-(5-Bromo-1H-indol-1-yl)ethanamine is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of the bromo-substituted indole core and the primary amine side chain makes it a versatile precursor for drug discovery and development. This document provides a comprehensive guide for the scale-up synthesis of this compound, detailing a robust and scalable protocol, process safety considerations, and analytical quality control measures. The methodologies described herein are designed to be adaptable from laboratory-scale synthesis to pilot-plant production, ensuring consistency and high purity of the final product.
The chosen synthetic strategy focuses on the N-alkylation of 5-bromoindole, a common and effective method for introducing substituents onto the indole nitrogen.[1] This approach offers high yields and regioselectivity, which are critical for an efficient scale-up process.
Synthetic Strategy and Rationale
The synthesis of 2-(5-bromo-1H-indol-1-yl)ethanamine is achieved through a two-step process starting from commercially available 5-bromoindole. The overall transformation is depicted below:
Caption: Overall synthetic scheme for 2-(5-bromo-1H-indol-1-yl)ethanamine production.
This pathway was selected for its scalability and the commercial availability of the starting materials. The initial step involves the N-alkylation of 5-bromoindole with a protected 2-bromoethylamine equivalent, specifically 2-(2-bromoethyl)isoindoline-1,3-dione. This approach, a variation of the Gabriel synthesis, is advantageous as it prevents the common issue of over-alkylation that can occur when using unprotected haloamines.[2][3][4] The use of a strong base like sodium hydride ensures complete deprotonation of the indole nitrogen, leading to an efficient nucleophilic substitution reaction.[1][4][5] The subsequent deprotection using hydrazine is a standard and effective method to liberate the primary amine.[2][3][4]
Detailed Experimental Protocols
Part 1: Laboratory-Scale Synthesis of N-(2-(5-bromo-1H-indol-1-yl)ethyl)phthalimide
This protocol outlines the synthesis of the phthalimide-protected intermediate on a laboratory scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Bromoindole | 196.04 | 10.0 g | 0.051 | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 2.45 g | 0.061 | 1.2 |
| 2-(2-Bromoethyl)isoindoline-1,3-dione | 254.08 | 14.3 g | 0.056 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 200 mL | - | - |
| Water | - | 500 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole to a dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add anhydrous DMF to dissolve the 5-bromoindole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution, maintaining the temperature below 5 °C. The mixture may effervesce as hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete.
-
In a separate flask, dissolve 2-(2-bromoethyl)isoindoline-1,3-dione in a minimal amount of anhydrous DMF.
-
Add the solution of 2-(2-bromoethyl)isoindoline-1,3-dione dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-(5-bromo-1H-indol-1-yl)ethyl)phthalimide as a solid.
Part 2: Laboratory-Scale Synthesis of 2-(5-bromo-1H-indol-1-yl)ethanamine
This protocol describes the deprotection of the phthalimide intermediate to yield the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| N-(2-(5-bromo-1H-indol-1-yl)ethyl)phthalimide | 369.21 | 15.0 g | 0.041 | 1.0 |
| Hydrazine Monohydrate | 50.06 | 4.1 g (4.0 mL) | 0.082 | 2.0 |
| Ethanol | - | 200 mL | - | - |
| Dichloromethane (DCM) | - | 300 mL | - | - |
| 1 M Hydrochloric Acid | - | As needed | - | - |
| 2 M Sodium Hydroxide | - | As needed | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
-
Suspend N-(2-(5-bromo-1H-indol-1-yl)ethyl)phthalimide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine monohydrate to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(5-bromo-1H-indol-1-yl)ethanamine.
-
Further purification can be achieved by column chromatography on silica gel or by acid-base extraction.[6]
Scale-Up Procedures and Considerations
Transitioning from laboratory-scale to pilot-plant production requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
Caption: Key stages in the scale-up of 2-(5-bromo-1H-indol-1-yl)ethanamine production.
Key Scale-Up Considerations:
-
Heat Transfer: The N-alkylation reaction is exothermic, particularly during the addition of sodium hydride. In a large-scale reactor, efficient heat removal is crucial to maintain temperature control and prevent runaway reactions. The reactor should have a suitable cooling jacket and an efficient stirring mechanism.
-
Reagent Addition: The addition of sodium hydride and the alkylating agent should be carefully controlled on a larger scale. A programmable dosing pump is recommended for slow, controlled addition.
-
Hydrogen Evolution: The reaction of sodium hydride with DMF and residual moisture generates hydrogen gas. The reactor must be equipped with adequate ventilation and a system to safely handle the off-gassing.
-
Work-up and Extraction: Large-scale extractions require appropriately sized vessels and may benefit from the use of a continuous liquid-liquid extractor.
-
Purification: Recrystallization is often the most practical purification method on a large scale. The choice of solvent and the cooling profile will need to be optimized to ensure good crystal formation and high purity.
-
Safety: A thorough hazard and operability (HAZOP) study should be conducted before commencing pilot-plant production. All personnel should be trained on the specific hazards of the chemicals involved and the emergency procedures.[7][8][9][10][11]
Process Safety
The handling of the reagents used in this synthesis requires strict adherence to safety protocols.
| Reagent | Key Hazards | Recommended Precautions |
| 5-Bromoindole | Harmful if swallowed, causes skin and eye irritation.[8][10][11] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8] Handle in a well-ventilated area or a fume hood.[8][10] |
| Sodium Hydride | Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. | Handle in an inert atmosphere (glove box or under nitrogen/argon).[5] Use only non-sparking tools. Keep away from water and other protic solvents. Wear flame-retardant lab coat, gloves, and face shield. |
| N,N-Dimethylformamide (DMF) | Combustible liquid, harmful if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child. | Use in a well-ventilated fume hood.[1] Avoid inhalation of vapors. Wear appropriate gloves and eye protection. |
| Hydrazine | Flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause cancer. | Handle only in a closed system or a fume hood with extreme caution.[2][12] Wear specialized PPE, including chemical-resistant gloves and a respirator. |
Analytical Quality Control
To ensure the quality and purity of the final product, a comprehensive set of analytical tests should be performed.
| Analytical Technique | Purpose | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | Purity ≥ 98% (by area percentage). |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Structural confirmation and identification of impurities. | Spectra consistent with the proposed structure. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | [M+H]⁺ peak corresponding to the calculated molecular weight. |
| Infrared Spectroscopy (IR) | Functional group analysis. | Characteristic peaks for N-H, C-H (aromatic and aliphatic), and C-Br bonds. |
| Melting Point | Identity and purity assessment. | Sharp melting point range consistent with a pure compound. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in N-alkylation step | - Incomplete deprotonation of 5-bromoindole.- Degradation of sodium hydride.- Impure alkylating agent. | - Use fresh, high-quality sodium hydride.- Ensure anhydrous reaction conditions.- Verify the purity of the alkylating agent. |
| Incomplete deprotection | - Insufficient amount of hydrazine.- Short reaction time. | - Increase the equivalents of hydrazine.- Extend the reflux time and monitor by TLC. |
| Product contamination with phthalhydrazide | - Inefficient extraction. | - After reflux, cool the reaction mixture and filter to remove the bulk of the precipitate before work-up. |
| Colored impurities in the final product | - Oxidation of the indole ring. | - Perform purification steps under an inert atmosphere.[13]- Consider a final purification step using column chromatography or treatment with activated carbon.[6] |
References
- 5-Bromoindole-2-carboxylic acid - SAFETY D
- 5-Bromo Indole CAS No 10075-50-0 MATERIAL SAFETY D
- 5-Bromo-1H-indole-2-carboxylic acid - Apollo Scientific.
- 8324 5-Bromoindole (English) AAA TCI MSDS A2.
- 5-Bromoindole - Safety D
- Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid - Benchchem.
- A General and Scalable Synthesis of Polysubstituted Indoles - PMC - NIH. (2020, November 28).
- Gabriel Synthesis.
- refining experimental protocols involving 2-(6-bromo-1H-indol-2-yl)ethanamine - Benchchem.
- Application Notes and Protocols for N-alkyl
- US7067676B2 - N-alkylation of indole derivatives - Google P
- Reductive amin
- Gabriel synthesis - Wikipedia.
- An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole - Benchchem.
- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.
- University of Groningen Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale Shaabani, Shabnam; Xu, Ruixue;. (2018, December 21).
- Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22).
- WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative - Google P
- The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5).
- Gabriel Synthesis | Thermo Fisher Scientific - RU.
- A Practical Synthesis of 2-Substituted 5-Bromoindoles - ResearchG
- Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
- Bromo- or Methoxy-Group-Promoted Umpolung Electron Transfer Enabled, Visible-Light-Mediated Synthesis of 2-Substituted Indole-3-glyoxylates | Organic Letters - ACS Public
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26).
- Synthesis of 5-Substituted Indole Derivatives, Part II.
- Synthesis of 5-Bromo Indole - designer-drug .com.
- how to increase the purity of 2-(6-bromo-1H-indol-2-yl)ethanamine - Benchchem.
- An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds - Chemical Science (RSC Publishing).
- Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC. (2023, December 19).
- Reductive aminations by imine reductases:
- Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjug
- US20080319205A1 - Process for preparing 5-bromo-3-[(R)
- (PDF) An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 )
- in the chemical literature: N-alkylation of an indole - YouTube. (2019, November 19).
- Application Notes and Protocols for the Synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine - Benchchem.
- (PDF) 69- Analytical Profiles of Histamine.
- 259860-23-6 | 2-(6-Bromo-1H-indol-1-yl)ethan-1-amine | ChemScene.
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. 5-Bromoindole - Safety Data Sheet [chemicalbook.com]
- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Solving solubility issues of 2-(5-bromo-1H-indol-1-yl)ethanamine in water
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 2-(5-bromo-1H-indol-1-yl)ethanamine. We will explore the physicochemical rationale behind its poor solubility and offer a series of validated troubleshooting protocols to achieve successful dissolution for your experimental needs.
Compound Quick Reference
Before troubleshooting, understanding the key physicochemical properties of the molecule is essential. As experimental data for this specific compound is limited, the following table includes computationally predicted values based on its structure and data from close structural analogs. It is critical to recognize that these are estimations and should be validated experimentally.
| Property | Value / Prediction | Rationale & Implications |
| Molecular Formula | C₁₀H₁₁BrN₂ | --- |
| Molecular Weight | 239.11 g/mol | --- |
| Structure | Indole ring with a bromo- substitution and an ethanamine side chain. | The indole ring system is largely hydrophobic. The bromo- group further increases lipophilicity. |
| Predicted logP | ~2.5 - 3.5 | This value indicates moderate lipophilicity, which is a primary driver of poor aqueous solubility.[1] |
| Predicted pKa | ~9.5 - 10.5 | This prediction is for the primary amine group (-NH₂). This basic character is the key to solubility enhancement via pH modification.[1] |
| Expected Aqueous Solubility | Low / Poor | The combination of a hydrophobic core and moderate lipophilicity predicts poor solubility in neutral aqueous media.[1] |
Frequently Asked Questions (FAQs)
Q1: I've added 2-(5-bromo-1H-indol-1-yl)ethanamine directly to my aqueous buffer (pH 7.4) and it won't dissolve. Is this expected?
A: Yes, this is entirely expected. The molecule's indole core and bromine substituent make it moderately lipophilic, leading to poor solubility in neutral aqueous solutions.[1] Direct dissolution is unlikely to be successful. A formulation strategy is required.
Q2: Can I use an organic solvent to make a stock solution first?
A: Absolutely. This is the most common initial approach. Preparing a concentrated stock solution in a water-miscible organic solvent like Dimethyl sulfoxide (DMSO) is a standard practice.[2] This stock can then be diluted into your final aqueous medium. However, you must ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to avoid impacting your biological assay.[2]
Q3: Why is adjusting the pH often recommended for this type of compound?
A: The ethanamine side chain contains a primary amine group, which is basic.[2][3] By lowering the pH of the solution (i.e., making it more acidic), this amine group becomes protonated (forms an ammonium salt). This ionization dramatically increases the molecule's polarity, thereby significantly enhancing its aqueous solubility.[4][5] Salt formation is a highly effective method for increasing the solubility of basic drugs.[6][7]
Q4: Are there more advanced techniques if simple pH adjustment or co-solvents don't work or are incompatible with my experiment?
A: Yes. If you face persistent precipitation or if solvents/pH changes interfere with your assay, more advanced formulation strategies can be employed. These include:
-
Complexation with Cyclodextrins: These molecules encapsulate the hydrophobic part of your compound, presenting a hydrophilic exterior to the water, which increases apparent solubility.[2][8]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that entrap the compound, aiding dissolution.[2]
-
Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[3][6]
Troubleshooting Workflow & Method Selection
Use the following decision tree to select the most appropriate solubilization strategy for your specific experimental context.
Caption: Decision tree for selecting a solubilization strategy.
Troubleshooting Guide 1: Solubilization by pH Adjustment
This method leverages the basic amine group to form a highly soluble salt at acidic pH.
Causality: The primary amine on the ethanamine side chain has an estimated pKa of 9.5-10.5. By adjusting the pH of the aqueous medium to be at least 2 units below the pKa (e.g., pH < 7.5, ideally pH 4-6), the amine group will be predominantly in its protonated, cationic form (R-NH₃⁺). This charged species is significantly more polar and thus more soluble in water than the neutral free base.[4][5]
Protocol: pH Adjustment
-
Objective: To dissolve 2-(5-bromo-1H-indol-1-yl)ethanamine by converting it to its more soluble hydrochloride salt in situ.
-
Materials:
-
2-(5-bromo-1H-indol-1-yl)ethanamine (solid)
-
Sterile, purified water or desired aqueous buffer
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Vortex mixer and/or magnetic stirrer
-
-
Methodology:
-
Weigh the desired amount of the compound into a sterile container.
-
Add approximately 80% of the final desired volume of water or buffer. The compound will likely appear as an insoluble suspension.
-
While stirring, add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH and visually inspect the solution. As the pH drops, the solid should begin to dissolve.
-
Continue adding HCl until all the solid has dissolved. Check the pH to ensure it is within a range compatible with your experiment (e.g., pH 5.0).
-
Once fully dissolved, add the remaining water or buffer to reach the final target volume and confirm the final concentration.
-
-
Verification: The solution should be clear and free of any visible precipitate. If the compound precipitates upon addition to a final, higher-pH medium, the buffering capacity of that medium may be insufficient.
Troubleshooting Guide 2: Co-Solvent Stock Solution
This is the preferred method when pH modification is not viable. A high-concentration stock is prepared in an organic solvent and then diluted.
Causality: Water-miscible organic solvents like DMSO can dissolve non-polar compounds that are insoluble in water.[2][9] When a small volume of this concentrated stock is introduced into a larger aqueous volume, the co-solvent helps to keep the compound solvated, preventing immediate precipitation.[5]
Protocol: Co-Solvency (10 mM Stock in DMSO)
-
Objective: To prepare a 10 mM stock solution in 100% DMSO for subsequent dilution into aqueous media.
-
Materials:
-
2-(5-bromo-1H-indol-1-yl)ethanamine (solid, MW: 239.11 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
-
Methodology:
-
To prepare 1 mL of a 10 mM stock, weigh out 2.39 mg of the compound.
-
Place the weighed solid into a suitable vial.
-
Add 1 mL of 100% DMSO.
-
Cap the vial securely and vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed, but be cautious of potential compound degradation.[2]
-
For use, dilute this stock solution at least 1:200 (e.g., 5 µL into 1 mL of buffer) to ensure the final DMSO concentration is ≤0.5%.
-
-
Verification: The stock solution should be clear. When diluted into the final aqueous buffer, the solution should remain clear. If a fine precipitate (cloudiness) appears upon dilution, the aqueous solubility limit has been exceeded. In this case, you may need to lower the final concentration or try an alternative method.
Troubleshooting Guide 3: Cyclodextrin Complexation
This advanced technique is useful when both pH and co-solvents must be avoided. It enhances apparent solubility by forming a host-guest inclusion complex.
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[2] The hydrophobic indole portion of your compound can be encapsulated within this cavity, shielding it from the aqueous environment.[2][8] This drug-cyclodextrin complex has a hydrophilic exterior, rendering it soluble in water.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[2]
Diagram: Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol: Inclusion Complex (Kneading Method)
-
Objective: To prepare a solid dispersion of the compound with HP-β-CD to enhance aqueous solubility.[2]
-
Materials:
-
2-(5-bromo-1H-indol-1-yl)ethanamine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/water (50:50 v/v) solution
-
Mortar and pestle
-
Vacuum oven or desiccator
-
-
Methodology:
-
Determine the desired molar ratio of Drug:HP-β-CD (start with 1:1 or 1:2).
-
Place the required amount of HP-β-CD into a mortar.
-
Slowly add a few drops of the ethanol/water solution and knead with the pestle to form a uniform, thick paste.[2]
-
Add the weighed compound to the paste and continue kneading the mixture for 45-60 minutes.[2]
-
During kneading, add a few more drops of the solvent mixture as needed to maintain a paste-like consistency.[2]
-
Dry the resulting solid paste in a vacuum oven at ~40°C overnight or until a constant weight is achieved.
-
Grind the dried complex into a fine powder. This powder can now be weighed and dissolved directly into your aqueous buffer.
-
-
Verification: Weigh the prepared solid complex and attempt to dissolve it in the target aqueous medium. The solubility should be significantly higher compared to the unformulated drug. Analyze the dissolved concentration via HPLC or LC-MS to quantify the improvement.
References
-
Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Ascendia Pharma. Retrieved from [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]
-
Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Retrieved from [Link]
-
Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process. Science Alert. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?. ResearchGate. Retrieved from [Link]
-
MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
-
Slideshare. (n.d.). SOLUBILIZATION TECHNIQUES. Slideshare. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Retrieved from [Link]
-
IJMDR. (2023, March 13). Solubility enhancement techniques: A comprehensive review. IJMDR. Retrieved from [Link]
-
IJSDR. (2011, January 12). Methods to boost solubility. IJSDR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. scialert.net [scialert.net]
- 5. ajptonline.com [ajptonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. SOLUBILIZATION TECHNIQUES | PPTX [slideshare.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. wjbphs.com [wjbphs.com]
Technical Support Center: Optimizing Reaction Temperature for 5-Bromoindole Ethylamine Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide for researchers synthesizing 5-bromotryptamine (5-bromoindole ethylamine) and its derivatives.
The most robust route for forming this ethylamine scaffold is the Speeter-Anthony synthesis , which involves the acylation of 5-bromoindole with oxalyl chloride, followed by amidation and subsequent hydride reduction. However, the presence of the labile aryl-bromide bond introduces a significant chemoselectivity challenge during the final reduction step.
Below, you will find mechanistic insights, a step-by-step self-validating protocol, and FAQs to help you eliminate byproduct formation and maximize your yields.
Pathway Visualization
The following workflow illustrates the standard Speeter-Anthony pathway, highlighting the critical thermal failure point where dehalogenation occurs.
Speeter-Anthony synthesis workflow for 5-bromotryptamine, highlighting the dehalogenation pathway.
Frequently Asked Questions (Troubleshooting)
Q1: My final product mass is ~79 Da lighter than expected. Why am I losing the bromine atom during reduction? A: You are experiencing hydrodehalogenation . This is the most common failure mode when synthesizing halogenated tryptamines 1. Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic hydride donor. When the reduction of the glyoxylamide intermediate is performed at elevated temperatures (e.g., refluxing THF at 66 °C), the thermal energy overcomes the activation barrier for C–Br bond cleavage. The hydride attacks the aromatic ring, displacing the bromide ion and yielding dehalogenated tryptamine. To prevent this, you must either strictly control the LiAlH₄ reaction temperature (keeping it at or below 25 °C) or switch to a chemoselective reducing agent.
Q2: What is the optimal reducing agent to prevent dehalogenation while ensuring complete reduction of the amide? A: We strongly recommend transitioning from LiAlH₄ to Borane-THF (BH₃·THF) or Alane (AlH₃) 1. Borane is an electrophilic reducing agent. Mechanistically, it coordinates to the electron-rich carbonyl oxygen of the amide rather than acting as a naked nucleophile. This fundamental difference in causality means BH₃-THF can be safely heated to reflux to drive the amide reduction to completion without risking the integrity of the aryl-bromide bond.
Q3: How should I control the temperature during the initial oxalyl chloride acylation step? A: The acylation of 5-bromoindole must be initiated at 0 °C and allowed to slowly warm to room temperature 2. Exceeding room temperature during the addition of oxalyl chloride can lead to polymerization, multiple acylations, or degradation of the indole core. A successful, self-validating reaction at this stage is indicated by the rapid precipitation of a bright yellow solid (the 5-bromo-3-indoleglyoxylyl chloride intermediate) 3.
Quantitative Data: Temperature & Reagent Matrix
The following table summarizes the causal relationship between reducing agent selection, temperature, and the degree of dehalogenation during the final step of ethylamine formation.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Primary Outcome | Dehalogenation (%) |
| LiAlH₄ | THF | 66 (Reflux) | 4–6 h | Tryptamine (Failure) | > 50% |
| LiAlH₄ | THF | 0 to 25 (RT) | 12–16 h | 5-Bromotryptamine | < 5% |
| BH₃·THF | THF | 66 (Reflux) | 6–8 h | 5-Bromotryptamine | < 1% |
| Alane (AlH₃) | THF | 0 to 25 (RT) | 2–4 h | 5-Bromotryptamine | < 1% |
Self-Validating Experimental Protocol
This optimized methodology utilizes Borane-THF to ensure complete reduction of 5-bromo-3-indoleglyoxylamide to 5-bromotryptamine without compromising the halogen.
Phase 1: Controlled Reduction
-
Preparation: Flame-dry a 2-neck round-bottom flask under an inert Argon or Nitrogen atmosphere.
-
Substrate Loading: Suspend 5-bromo-3-indoleglyoxylamide (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration.
-
Thermal Control: Submerge the reaction vessel in an ice-water bath to establish an internal temperature of 0 °C.
-
Reagent Addition: Add BH₃·THF (1.0 M in THF, 4.0 eq) dropwise over 30 minutes. Mechanistic Note: Slow addition prevents localized exothermic spikes that could trigger unwanted side reactions.
-
Heating: Remove the ice bath. Because borane is chemoselective, you can safely heat the reaction to a gentle reflux (66 °C) for 6–8 hours to ensure complete reduction of the amide to the ethylamine.
Phase 2: Quenching and Self-Validation 6. Quenching: Cool the mixture back to 0 °C. Carefully add methanol dropwise until hydrogen evolution (effervescence) ceases. 7. Complex Cleavage: Add 1M HCl and reflux for 1 hour to break down the highly stable boron-amine complex. Cool the mixture, basify with 1M NaOH (pH > 10), and extract the freebase amine with ethyl acetate. 8. Validation Checkpoint 1 (TLC): Spot the organic layer on a silica TLC plate. The product will stain positive (turning purple/brown) when heated with Ninhydrin, confirming the successful formation of the primary ethylamine. 9. Validation Checkpoint 2 (MS): Submit the purified product for LC-MS or GC-MS analysis. You must observe a characteristic 1:1 isotopic doublet for the molecular ion (M and M+2), confirming the preservation of the ^79Br and ^81Br isotopes. If a single peak at M-79 is observed, thermal control failed, and dehalogenation occurred.
References
-
USING SYNTHETIC SMALL MOLECULES TO PROBE THE STRUCTURE AND FUNCTION OF VOLTAGE-GATED ION CHANNELS A DISSERTATION SUBMITTED TO TH - Stacks are the Stanford. Stanford University. 1
-
5-Bromo-N,N-dimethyltryptamine | High-Purity Research Chemical. Benchchem.2
-
Application Notes and Protocols for the Synthesis of 4-Methoxy-DMT via Speeter. Benchchem.3
Sources
Stability of 2-(5-bromo-1H-indol-1-yl)ethanamine under storage conditions
This guide serves as a specialized Technical Support Center for 2-(5-bromo-1H-indol-1-yl)ethanamine .
Technical Note on Nomenclature: The structure corresponds to an indole ring substituted at the N1 position with an ethylamine chain and at the C5 position with a bromine atom. This distinguishes it from tryptamines (C3-substituted). The N-alkylation significantly alters its stability profile compared to N-H indoles, primarily by blocking N-oxidation while leaving the electron-rich C2-C3 bond exposed.
Compound: 2-(5-bromo-1H-indol-1-yl)ethanamine CAS Registry Number: (Analogous derivatives often used in 5-HT research) Chemical Class: N-alkylated Indole / Primary Amine
⚡ Quick Reference Status Board
| Parameter | Critical Requirement | Failure Consequence |
| Temperature | -20°C (Long-term) / 2-8°C (Active use) | Thermal degradation, increased oxidation rate. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | C3-Oxidation (Indoxyl formation), N-oxide formation. |
| Light | Strictly Dark (Amber Vials) | Photo-oxidation, homolytic C-Br cleavage (browning). |
| Moisture | Desiccated (<30% RH) | Hygroscopic clumping (Salts); Carbamate formation (Free Base). |
| Form | Salt Form (HCl/Fumarate) preferred | Free base is prone to oiling out and CO₂ absorption. |
❓ Troubleshooting & FAQs
Direct solutions to common observations in the laboratory.
Q1: "My white powder has turned off-white/beige after two weeks at 4°C. Is it still usable?"
Diagnosis: Early-stage Photo-oxidation. Technical Insight: Indoles are electron-rich heterocycles. Even with the N1-substitution, the C3 position remains highly nucleophilic and susceptible to electrophilic attack by singlet oxygen, especially under fluorescent lab lighting. The beige color indicates the formation of trace indoxyl or dimeric species. Action Plan:
-
Check Purity: Run a quick LC-MS. If purity is >95%, it is likely usable for non-critical screening.
-
Purification: If purity is compromised, perform a recrystallization (for salts) or a rapid silica plug filtration (for free bases) to remove the polar oxidized impurities.
-
Prevention: Wrap all future storage vials in aluminum foil.
Q2: "The compound has turned into a sticky gum or oil. Can I re-solidify it?"
Diagnosis: Hygroscopicity or Carbamate Formation. Technical Insight:
-
If it is a Salt (e.g., HCl): It has absorbed atmospheric water (deliquescence).
-
If it is a Free Base: Primary amines react with atmospheric CO₂ to form carbamates (white crusts) or simply absorb water to form hydrates. Action Plan:
-
For Salts: Dissolve in minimal dry methanol and precipitate with cold diethyl ether. Dry under high vacuum (0.1 mbar) for 24 hours.
-
For Free Bases: It is safer to convert it to a salt (e.g., Hydrochloride or Oxalate) for storage. The free base is inherently unstable and prone to "oiling out."
Q3: "Can I store stock solutions in DMSO or Ethanol at -20°C?"
Diagnosis: Solvent-Induced Degradation. Technical Insight:
-
DMSO: Avoid for long-term storage. DMSO is a mild oxidant and hygroscopic. It can facilitate the oxidation of the indole ring over months, even frozen.
-
Ethanol/Methanol: Acceptable for short-term (weeks), but primary amines can slowly react with trace aldehydes/ketones or undergo transamidation if esters are present in the environment. Action Plan: Store as a dry solid whenever possible. If solution storage is mandatory, use anhydrous Acetonitrile (if soluble) or Ethanol, sealed under Argon at -80°C.
Q4: "Does the 5-Bromo substituent affect stability compared to unsubstituted indoles?"
Diagnosis: Halogen-Specific Reactivity. Technical Insight: Yes. While the Bromine atom withdraws electron density (potentially lowering C3 oxidative susceptibility slightly), it introduces photosensitivity . UV light can cause homolytic cleavage of the C-Br bond, generating radical species that lead to polymerization. Action Plan: Strict exclusion of light is more critical for this analog than for unsubstituted indole-ethanamines.
🔬 Deep Dive: Degradation Mechanisms
Understanding the "Why" behind the protocols.
The stability of 2-(5-bromo-1H-indol-1-yl)ethanamine is governed by three competing pathways:
-
C3-Oxidative Attack: Unlike tryptamines (where C3 is blocked by the alkyl chain), this molecule is an N-substituted indole . The C3 proton is acidic and the C2-C3 double bond is electron-rich. Atmospheric oxygen, catalyzed by light, attacks C3 to form 3-hydroperoxy-indolenine , which rearranges to oxindole or cleaves to formyl-anthranilate derivatives.
-
Amine Reactivity (The Tail): The primary amine (-NH₂) tail is a nucleophile. In the free base form, it reacts avidly with atmospheric CO₂. In solution, it can attack oxidized indole impurities, leading to complex melanin-like polymers (dark brown tar).
-
Radical Polymerization: The 5-Br substituent provides a handle for radical generation under UV exposure. These radicals can cross-link indole units, leading to insoluble aggregates.
Visualization: Degradation Pathways
Caption: Primary degradation routes showing light-induced radical formation and oxidative rearrangement at the C3 position.
🧪 Standard Operating Procedures (SOPs)
SOP-1: Re-Validation of Stored Material (QC Check)
Perform this if the compound has been stored >6 months.
-
Visual Inspection: Check for color shift (White
Beige Brown). -
Solubility Test: Dissolve 1 mg in 1 mL Methanol.
-
Pass: Clear, colorless solution.
-
Fail: Turbid or particulates (indicates polymerization).
-
-
LC-MS Protocol:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%
95%). -
Detection: UV 280nm (Indole absorption) and 220nm.
-
Success Criteria: Main peak >95%. Look for [M+16] peaks (N-oxide or C-hydroxyl) or [2M] peaks (Dimers).
-
SOP-2: Storage Decision Tree
Follow this logic to maximize shelf-life.
Caption: Decision matrix for determining optimal storage format based on chemical state.
📚 References
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity, specifically C3 electrophilic susceptibility).
-
Xing, R., et al. (2022). "Diindolylamine Preparation and Stability Investigations." ACS Omega, 7(6), 5197–5205. Link (Demonstrates oxidative oligomerization of electron-rich indole amines).[1]
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 5-Bromoindole derivatives. (General handling for halogenated indoles: Light sensitivity and inert atmosphere requirements).
-
Toninello, A., et al. (2014).[3] "Oxidation of Drugs during Drug Product Development." Pharmaceutics, 14(2). (Mechanisms of amine and heterocycle oxidation in storage).
-
BenchChem. (2025).[4] Synthesis and Handling of 5-Bromoindole Intermediates. (Specifics on purification and light sensitivity of the 5-bromo pharmacophore).
Sources
Technical Support Center: Strategies for Removing Unreacted 5-Bromoindole
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices for removing unreacted 5-bromoindole from your final product. As a common and often unreactive starting material, residual 5-bromoindole can complicate downstream applications and analysis. This document offers a logic-based approach to selecting and optimizing a purification strategy tailored to your specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-bromoindole that influence purification?
Understanding the properties of the contaminant, 5-bromoindole, is the first step in designing an effective separation.
-
Polarity: 5-bromoindole is a moderately non-polar aromatic compound. Its polarity is dominated by the indole ring system, with the bromine atom contributing to its hydrophobicity.
-
Acidity/Basicity: The N-H proton of the indole ring is very weakly acidic (pKa ≈ 16-17), meaning it is essentially neutral under standard conditions and will not react with common aqueous bases (e.g., NaHCO₃, NaOH) or acids (e.g., HCl).[1] This is a critical property to exploit.
-
Solubility: It is readily soluble in common organic solvents like ethanol, ether, chloroform, ethyl acetate, and dichloromethane.[2] Its solubility in non-polar solvents like hexanes is lower, and it has very low water solubility.[1]
-
Physical State: It is a crystalline solid with a melting point of approximately 90-92 °C.[3] This makes it a good candidate for removal by recrystallization if your product has different solubility properties.
Q2: How do I select the best purification strategy to remove 5-bromoindole?
The optimal strategy depends entirely on the properties of your desired product relative to the 5-bromoindole contaminant. The following decision tree provides a logical workflow for selecting a method.
Caption: Decision workflow for selecting a purification method.
Q3: My product has similar polarity to 5-bromoindole. How can I improve separation by column chromatography?
This is a common and challenging scenario. When TLC analysis shows poor separation (ΔRf < 0.2), several strategies can be employed:
-
Optimize the Mobile Phase:
-
Change Solvent Ratios (Fine-Tuning): If there is slight separation, adjust the ratio of your polar and non-polar solvents in small increments. Aim for an Rf value of 0.2-0.4 for your target compound to maximize resolution on the column.[4]
-
Change Solvent System (Altering Selectivity): Switching one of the solvents can dramatically alter the separation. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system.[4] Different solvents interact with your compounds in unique ways, changing the elution order or improving separation.
-
-
Use Gradient Elution: Start with a less polar mobile phase to allow the compound with the weaker affinity for the stationary phase to travel down the column. Then, gradually increase the polarity of the mobile phase to elute the more tightly bound compound. This technique often provides superior separation for compounds with close Rf values.[4]
-
Change the Stationary Phase:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative and may offer different selectivity.[4]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[4][5] In this system, polar compounds elute first. If your product is significantly more or less polar than 5-bromoindole, this can be a very effective technique.
-
Q4: My product is an acid or a base. Can I use a non-chromatographic method?
Absolutely. Acid-base extraction is an extremely powerful, scalable, and cost-effective technique for this scenario. The principle is to change the solubility of your product by protonating or deprotonating it, moving it into an aqueous layer while the neutral 5-bromoindole remains in the organic layer.
-
For a Basic Product (e.g., containing an amine):
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with an aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated (R-NH₂ → R-NH₃⁺Cl⁻) and move into the aqueous layer.
-
Separate the layers. The organic layer contains the 5-bromoindole and other neutral impurities.
-
Wash the organic layer again with fresh aqueous acid to ensure complete extraction.
-
Combine the aqueous layers, cool in an ice bath, and add a base (e.g., 1M NaOH, NH₄OH) to neutralize the acid and deprotonate your product, causing it to precipitate or be extracted back into a fresh organic solvent.[6][7][8]
-
-
For an Acidic Product (e.g., containing a carboxylic acid):
-
Follow the same procedure, but extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). Your acidic product will be deprotonated (R-COOH → R-COO⁻Na⁺) and move to the aqueous layer.
-
After separating the layers, re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate your purified product.
-
Q5: I want to avoid chromatography. What are my other options?
If your product is neutral and has a polarity similar to 5-bromoindole, chromatography can be challenging. Consider these alternatives:
-
Recrystallization: This classic technique relies on differences in solubility between your product and 5-bromoindole in a given solvent at different temperatures. The ideal scenario is to find a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while 5-bromoindole remains soluble (or is much less soluble) at all temperatures. A mixed solvent system (one "good" solvent and one "poor" solvent) is often effective. For 5-bromoindole itself, recrystallization from aqueous ethanol has been reported.[3][9]
-
Steam Distillation: This is a surprisingly effective and often overlooked technique for separating volatile solids from non-volatile impurities. 5-bromoindole is volatile with steam.[3][10] If your desired product has a high molecular weight or is otherwise non-volatile, you can purify the 5-bromoindole away from your product. This method has been shown to produce 5-bromoindole with purity greater than 99.5%.[10]
Q6: How can I confirm that all the 5-bromoindole has been removed?
Visual confirmation on a TLC plate is the most common and immediate method.
-
Spotting: On a TLC plate, spot your starting crude material, a pure standard of 5-bromoindole, and your purified product.
-
Co-Spotting: In a fourth lane, carefully spot your purified product and then spot the 5-bromoindole standard directly on top of it (a "co-spot").
-
Elution & Visualization: Develop the plate in an appropriate solvent system and visualize under UV light (254 nm), as indole derivatives are typically UV-active.[4]
-
Analysis: If your purified product lane shows no spot corresponding to the Rf of the 5-bromoindole standard, your purification was successful. The co-spot lane will show a single, merged spot if there is still 5-bromoindole present, or two distinct spots if it has been removed and your product has a different Rf.
For definitive confirmation, techniques like ¹H NMR spectroscopy (the indole N-H proton of 5-bromoindole has a characteristic chemical shift) or LC-MS are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Streaking/Tailing on TLC or Column | The acidic nature of silica gel is interacting with a basic product. | Add a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol to the mobile phase to neutralize the acidic silanol groups.[4] |
| The compound is acidic and is partially deprotonated by the silica. | Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase to suppress deprotonation and improve peak shape.[4] | |
| Product is Degrading on the Column | The indole derivative is sensitive to the acidity of standard silica gel. | Perform a 2D TLC analysis to confirm stability.[4] If unstable, deactivate the silica by pre-flushing the column with an eluent containing 1-3% triethylamine, or switch to a more inert stationary phase like neutral alumina.[4] |
| Poor Recovery After Recrystallization | Too much solvent was used, keeping the product dissolved even when cold. | Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small, hot portions until dissolution is just complete.[11] |
| The solution was cooled too quickly, trapping impurities. | Allow the flask to cool slowly to room temperature before moving it to an ice bath. Slow crystal growth leads to higher purity. | |
| Emulsion Forms During Acid-Base Extraction | Solvents have some mutual solubility, or concentrations are too high. | Add brine (saturated aqueous NaCl) to the separatory funnel to increase the polarity of the aqueous phase and help break the emulsion.[12] If the problem persists, you can try filtering the entire mixture through a pad of celite. |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is for separating a neutral product from 5-bromoindole.
-
TLC Analysis: First, determine an optimal mobile phase using TLC. A common starting point is a mixture of hexane and ethyl acetate.[4] Adjust the solvent ratio until the Rf of your target compound is ~0.3 and is well-separated from the 5-bromoindole spot.
-
Column Packing (Slurry Method): a. Prepare a slurry of silica gel in your chosen mobile phase. b. Pour the slurry into a vertically clamped column, ensuring no air bubbles are trapped. c. Gently tap the column to create a uniform, packed bed. Add a thin layer of sand on top to protect the silica surface.[5]
-
Sample Loading (Dry Loading): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (2-3 times the mass of your sample) to the solution. c. Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of your packed column.[4]
-
Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Begin collecting fractions as the solvent flows through. c. Monitor the fractions by TLC to identify which ones contain your pure product.[5]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
Protocol 2: Purification by Steam Distillation
This protocol is ideal if your desired product is non-volatile.
-
Setup: Place the crude mixture containing your product and 5-bromoindole into a distillation flask. Add water to create a slurry.
-
Distillation: Heat the flask and pass steam through the mixture.[10] The 5-bromoindole will co-distill with the water.
-
Collection: Collect the aqueous distillate in a receiving flask. Continue the process until all the 5-bromoindole has been distilled over (this can be monitored by TLC of the distillate).[3]
-
Product Isolation: Your non-volatile product will remain in the distillation flask. It can then be isolated by extraction with an organic solvent. The collected 5-bromoindole can be recovered from the distillate by cooling to induce crystallization, followed by filtration.[10]
References
-
Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2169-2173. Retrieved from [Link]
-
Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Synthesis of 5-Bromo Indole. (n.d.). designer-drug.com. Retrieved from [Link]
- Process for preparing indole derivatives. (2010). Google Patents.
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Schmer, G., & Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. Retrieved from [Link]
- 5-bromoindole preparation method. (2013). Google Patents.
-
Lee, M. S., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 30(11), 2327. Retrieved from [Link]
-
5-BROMOINDOLE (PHY0172232). (2015). PhytoBank. Retrieved from [Link]
- Dimeric indole alkaloid purification process. (1976). Google Patents.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025). ResearchGate. Retrieved from [Link]
- Method for preparing 5-bromoindole. (2012). Google Patents.
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (2007). PMC. Retrieved from [Link]
-
Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved from [Link]
-
Column Chromatography. (2019). YouTube. Retrieved from [Link]
Sources
- 1. PhytoBank: Showing 5-BROMOINDOLE (PHY0172232) [phytobank.ca]
- 2. 5-bromoindole | Pharmaceutical Intermediate Supplier [chemicalbull.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Hygroscopic Properties of 2-(5-bromo-1H-indol-1-yl)ethanamine Salts
Welcome to the technical support center for handling and formulating salts of 2-(5-bromo-1H-indol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the hygroscopic nature of these and similar indole-derived active pharmaceutical ingredients (APIs). Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the stability, quality, and manufacturability of your drug substance and product.
Introduction: The Challenge of Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the surrounding environment, is a critical quality attribute that can significantly impact an API's physicochemical properties.[1] For indole derivatives like 2-(5-bromo-1H-indol-1-yl)ethanamine salts, moisture uptake can lead to a cascade of undesirable events, including:
-
Physical Instability: Changes in crystal structure, deliquescence (dissolving in absorbed water), and alterations in particle size and flow properties.[2]
-
Chemical Instability: Increased rates of hydrolysis or other degradation pathways, potentially leading to loss of potency and the formation of impurities.[3][4]
-
Manufacturing Challenges: Poor powder flow, caking, and sticking to equipment during processing.[5]
-
Compromised Dosage Form Performance: Altered dissolution rates and bioavailability of the final drug product.[2]
This guide provides a structured approach to identifying, quantifying, and mitigating the risks associated with the hygroscopic properties of 2-(5-bromo-1H-indol-1-yl)ethanamine salts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the hygroscopic nature of 2-(5-bromo-1H-indol-1-yl)ethanamine salts.
Q1: What are the initial signs that my salt of 2-(5-bromo-1H-indol-1-yl)ethanamine is hygroscopic?
Initial indicators of hygroscopicity often manifest as changes in the physical state of the powder. These can include:
-
Clumping or Caking: The powder loses its free-flowing nature and forms aggregates.[2]
-
Appearance Change: The material may appear wet, sticky, or even begin to dissolve into a paste-like substance.[2]
-
Weight Gain: An increase in the mass of the sample when exposed to ambient conditions is a direct indication of moisture absorption.
Q2: How can I quantify the hygroscopicity of my 2-(5-bromo-1H-indol-1-yl)ethanamine salt?
A systematic evaluation is crucial to understand the extent of moisture uptake. The recommended methods are:
-
Dynamic Vapor Sorption (DVS): This is the gold-standard technique for characterizing hygroscopicity.[6] It measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[7]
-
Thermogravimetric Analysis (TGA): TGA can be used as a supporting technique to determine the amount of water present in a sample by measuring weight loss upon heating.[6]
-
X-Ray Powder Diffraction (XRPD): XRPD is essential for identifying changes in the solid-state form (e.g., conversion from a crystalline to a hydrated form or an amorphous state) before and after moisture exposure.[6][7]
Q3: What are the recommended storage and handling conditions for hygroscopic salts of 2-(5-bromo-1H-indol-1-yl)ethanamine?
Proper storage and handling are paramount to maintaining the integrity of the API.[4] Key recommendations include:
-
Airtight Containers: Always store the salt in well-sealed containers to minimize exposure to atmospheric moisture.[2]
-
Controlled Environment: Utilize desiccators with a suitable drying agent (e.g., silica gel) or store within a controlled low-humidity environment, such as a glove box or a dry room.[2]
-
Inert Atmosphere: For highly sensitive salts, storage under an inert gas like nitrogen or argon can provide an additional layer of protection.[2]
-
Minimize Exposure: During weighing and other handling procedures, limit the time the container is open to the atmosphere.[2]
Q4: Can different salt forms of 2-(5-bromo-1H-indol-1-yl)ethanamine exhibit different hygroscopic properties?
Yes, absolutely. The choice of the counter-ion to form the salt can significantly influence the resulting solid-state properties, including hygroscopicity. It is a common strategy in drug development to screen various salt forms to identify one with optimal physical and chemical stability.
Q5: What formulation strategies can be employed to mitigate the hygroscopicity of 2-(5-bromo-1H-indol-1-yl)ethanamine salts?
Several formulation approaches can be used to protect a hygroscopic API:
-
Film Coating: Applying a moisture-barrier film coating to tablets or pellets can prevent moisture ingress.[1][3][[“]]
-
Encapsulation: Encapsulating the API within a polymeric matrix can act as a physical barrier to moisture.[1][3][[“]]
-
Co-processing with Excipients: Blending the API with excipients that have a high affinity for water can competitively inhibit moisture uptake by the drug substance.[1][3][[“]]
-
Crystal Engineering (Co-crystallization): Forming a co-crystal with a suitable co-former can alter the crystal lattice and reduce the availability of sites for water interaction.[1][3][[“]]
-
Moisture-Resistant Packaging: Selecting appropriate packaging with low water vapor permeability is a critical final step in protecting the drug product.[5]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and decision-making workflows for addressing specific hygroscopicity-related issues.
Troubleshooting Guide: My 2-(5-bromo-1H-indol-1-yl)ethanamine salt has become a solid mass in its container.
Problem Analysis: This indicates significant moisture uptake, potentially leading to deliquescence and subsequent recrystallization or solidification. The material's physical and chemical properties may be compromised.
Decision Workflow:
Caption: Decision workflow for handling solidified hygroscopic salt.
Corrective Actions:
-
Assess Thermal Stability: Before attempting to dry the material, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine if the salt is thermally stable and at what temperature degradation occurs.
-
Drying Protocol (if thermally stable):
-
Gently break up the solidified mass.
-
Place the material in a vacuum oven on a shallow dish to maximize surface area.
-
Dry under vacuum at a temperature well below the degradation temperature determined by TGA/DSC.
-
Monitor the weight until a constant mass is achieved.
-
-
Handling in a Controlled Environment: If the salt is not thermally stable, all subsequent handling must be performed in a glove box or an environment with controlled low relative humidity to prevent further moisture absorption.[2]
-
Re-characterization: After drying or if handling "as-is" in a controlled environment, it is crucial to re-characterize the material. Perform XRPD to check for changes in the crystal form, and analytical testing (e.g., HPLC) to determine the assay and purity. Compare these results against the reference standard to ensure the material is still suitable for use.
Experimental Protocol: Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)
Objective: To quantitatively determine the hygroscopicity of a 2-(5-bromo-1H-indol-1-yl)ethanamine salt and classify it according to established standards.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated into the DVS)
-
Sample of 2-(5-bromo-1H-indol-1-yl)ethanamine salt (5-15 mg)[7]
-
X-Ray Powder Diffractometer (for pre- and post-DVS analysis)
Methodology:
-
Initial Characterization: Perform XRPD on the initial sample to determine its solid-state form.
-
Sample Preparation: Accurately weigh 5-15 mg of the salt into a DVS sample pan.[7]
-
DVS Analysis Program:
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This establishes the dry mass baseline.
-
Sorption Isotherm: Increase the relative humidity (RH) in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.
-
Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
-
Post-DVS Characterization: After the DVS run, analyze the sample again using XRPD to identify any changes in the solid state that may have occurred due to moisture sorption and desorption.[7]
-
Data Analysis and Classification:
-
Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm.
-
The shape of the isotherm provides information on the mechanism of water uptake.
-
Classify the hygroscopicity based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25°C) according to the European Pharmacopoeia or other relevant guidelines.[9]
-
Hygroscopicity Classification Table (based on European Pharmacopoeia)
| Classification | % Weight Increase (at 25°C, 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
This table is adapted from the principles outlined in the European Pharmacopoeia.[9]
Workflow for Hygroscopicity Assessment:
Caption: Workflow for comprehensive hygroscopicity assessment.
Part 3: Formulation Development Strategies for Hygroscopic APIs
When dealing with a hygroscopic or very hygroscopic 2-(5-bromo-1H-indol-1-yl)ethanamine salt, formulation design is key to ensuring a stable and effective drug product.
Strategy 1: Moisture Barrier Film Coating
This is a common and effective method for solid oral dosage forms.
Protocol Outline: Film Coating of Tablets
-
Core Tablet Formulation: Formulate the core tablets containing the 2-(5-bromo-1H-indol-1-yl)ethanamine salt using a dry granulation or direct compression process to minimize moisture exposure during manufacturing.
-
Coating Solution Preparation: Prepare a coating solution using a polymer with low water vapor permeability, such as a polyvinyl alcohol (PVA)-based system or certain acrylic copolymers.
-
Coating Process:
-
Drying: Ensure the tablets are adequately dried to the target residual solvent level.
-
Packaging: Package the coated tablets in containers with a low moisture vapor transmission rate (MVTR).
Strategy 2: Co-processing with Moisture-Scavenging Excipients
This strategy involves including excipients in the formulation that preferentially absorb moisture.
Considerations for Excipient Selection:
-
Microcrystalline Cellulose (MCC): While commonly used, some grades can hold significant amounts of water.
-
Anhydrous Dibasic Calcium Phosphate: A non-hygroscopic filler.
-
Colloidal Silicon Dioxide: Often used as a glidant, it can also act as a moisture scavenger.
Formulation Approach:
-
During the blending stage, intimately mix the 2-(5-bromo-1H-indol-1-yl)ethanamine salt with the chosen moisture-scavenging excipient.
-
This creates a microenvironment where the excipient acts as a desiccant, protecting the API.
Logical Relationship of Formulation Strategies:
Caption: Inter-relationship of formulation strategies to achieve product stability.
References
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Retrieved from [Link]
-
Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved from [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. Retrieved from [Link]
-
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (n.d.). Letters in High Energy Physics. Retrieved from [Link]
-
Hygroscopicity Evaluation. (n.d.). Technology Networks. Retrieved from [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate. Retrieved from [Link]
-
Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Retrieved from [Link]
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. Retrieved from [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online. Retrieved from [Link]
-
HYGROSCOPIC BULK SOLIDS. (n.d.). Schaeffer. Retrieved from [Link]
-
Drying and Storing Hygroscopic Salts. (2017). Reddit. Retrieved from [Link]
-
2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethanamine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. (n.d.). Molbase. Retrieved from [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
S. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. Retrieved from [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved from [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Scitechnol. Retrieved from [Link]
-
A manifold implications of indole and its derivatives: A brief Review. (2016). ResearchGate. Retrieved from [Link]
-
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research. Retrieved from [Link]
-
Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). MDPI. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2007). Asian Journal of Pharmaceutics. Retrieved from [Link]
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- 4. pharmaexcipients.com [pharmaexcipients.com]
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Resolving Peak Tailing in HPLC Analysis of Indole Amines: A Technical Support Guide
Welcome to the Technical Support Center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of indole amines such as serotonin, tryptamine, and their metabolites. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to resolve these common chromatographic challenges effectively.
Introduction: Why Do Indole Amines Tali in HPLC?
Indole amines are basic compounds that are notoriously prone to peak tailing in reversed-phase HPLC. This asymmetry, where the latter half of the peak is broader than the front half, can significantly compromise resolution, sensitivity, and the accuracy of quantification[1][2]. The primary cause of this issue is undesirable secondary interactions between the positively charged amine groups of the analytes and the stationary phase of the HPLC column[1][3].
This guide will walk you through a systematic approach to diagnose and resolve peak tailing, from simple mobile phase adjustments to more advanced column chemistry and hardware considerations.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you might be encountering in your experiments.
Q1: My indole amine peaks are tailing on a standard C18 column. What is the most likely cause and my first troubleshooting step?
A1: The most probable cause is secondary interaction with residual silanol groups on the silica-based stationary phase.
Silica-based C18 columns have residual silanol groups (Si-OH) that can become deprotonated and negatively charged, especially at mobile phase pH values above 3.[3][4] The positively charged amine groups of your indole amine analytes can then interact with these negatively charged silanols through ion-exchange mechanisms, leading to peak tailing[3].
Your First Step: Adjust the Mobile Phase pH
The most straightforward initial step is to lower the pH of your mobile phase to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the residual silanol groups are protonated and neutral, which minimizes the secondary ionic interactions with your basic analytes[3].
Protocol 1: Mobile Phase pH Adjustment
-
Prepare your aqueous mobile phase: Start with HPLC-grade water.
-
Add acid: Add 0.1% (v/v) of formic acid or TFA to the aqueous mobile phase. For example, add 1 mL of formic acid to 999 mL of water.
-
Verify pH: Use a calibrated pH meter to ensure the pH is in the desired range (2.5-3.5).
-
Mix with organic solvent: Prepare your final mobile phase by mixing the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
Q2: I've lowered the mobile phase pH, but I'm still observing peak tailing. What should I try next?
A2: If pH adjustment is insufficient, consider using a modern, high-purity, end-capped C18 column or a column with a different stationary phase.
Older C18 columns, or those not specifically designed for basic compounds, may have a high population of accessible silanol groups that are not deactivated by low pH alone.
-
End-Capped Columns: These columns have been chemically treated to block a significant portion of the residual silanol groups, reducing their ability to interact with basic analytes. Look for columns explicitly labeled as "end-capped," "base-deactivated," or "for basic compounds."[2][3]
-
Alternative Stationary Phases: Consider columns with stationary phases that are more inert or offer alternative selectivities, such as those with a polar-embedded group or phenyl-hexyl phases.
Table 1: Recommended Column Types for Indole Amine Analysis
| Column Type | Description | Advantages |
| High-Purity, End-Capped C18 | Silica-based C18 with extensive end-capping to minimize residual silanols. | Good retention for hydrophobic indole amines, improved peak shape for basic compounds. |
| Polar-Embedded C18 | C18 phase with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Shields residual silanols, offers alternative selectivity, and is often compatible with 100% aqueous mobile phases. |
| Phenyl-Hexyl | Phenyl rings bonded to the silica surface. | Provides pi-pi interactions with the indole ring, offering a different retention mechanism and often excellent peak shape. |
Q3: My peak shape is still not ideal, even with a base-deactivated column and low pH mobile phase. Are there any mobile phase additives that can help?
A3: Yes, you can use a "sacrificial base" like triethylamine (TEA) or an ion-pairing reagent.
1. Triethylamine (TEA) as a Silanol Blocker:
TEA is a small, basic molecule that can be added to the mobile phase in low concentrations (typically 0.1-0.5%). It acts as a "sacrificial base" by preferentially interacting with the active silanol sites on the stationary phase, effectively masking them from your indole amine analytes.[5][6][7] This competitive binding mechanism significantly improves the peak shape of basic compounds.[7]
dot
Caption: Mechanism of Triethylamine (TEA) as a silanol blocker.
2. Ion-Pairing Chromatography:
For highly polar indole amines that are poorly retained even at low pH, ion-pairing chromatography can be a powerful technique. An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate or SDS), is added to the mobile phase.[8][9] The hydrophobic tail of the ion-pairing reagent adsorbs to the C18 stationary phase, creating a negatively charged surface that can then retain the positively charged indole amine analytes through ionic interactions. This also has the benefit of masking the underlying silanol groups.[8]
dot
Caption: Simplified mechanism of ion-pairing chromatography.
Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Prepare the aqueous mobile phase: To 1 L of HPLC-grade water, add 1.0 mL of TEA (for a 0.1% concentration).
-
Adjust pH: Carefully adjust the pH to the desired level (e.g., 3.0 or 7.0) using an appropriate acid (e.g., phosphoric acid or acetic acid).
-
Final mobile phase preparation: Mix the TEA-containing aqueous phase with your organic solvent.
-
Column equilibration: Equilibrate the column thoroughly with the new mobile phase, as it may take some time for the TEA to fully coat the stationary phase.
Q4: I've tried optimizing my mobile phase and column, but I suspect a different issue. Could metal chelation be the cause of my peak tailing?
A4: Yes, metal chelation is a frequently overlooked cause of peak tailing for certain compounds, including those with chelating properties.
Indole amines can chelate with trace metal ions (e.g., iron, nickel) present in the stainless-steel components of the HPLC system (including the column frit and tubing) or as impurities in the silica packing material.[10][11] This interaction can lead to significant peak tailing.[10]
Solutions for Metal Chelation:
-
Use a Chelating Agent in the Mobile Phase: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1-0.5 mM) can help to "mop up" these stray metal ions, preventing them from interacting with your analytes.[12]
-
Use Bio-Inert or PEEK HPLC Systems and Columns: Modern HPLC systems and columns are available with PEEK (polyether ether ketone) or other bio-inert materials that minimize the exposure of the sample and mobile phase to metal surfaces.[13]
FAQs: Preventing and Understanding Peak Tailing
What is the ideal mobile phase pH for analyzing indole amines?
The optimal pH depends on the pKa of your specific indole amine analyte. A general rule of thumb is to work at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[14][15] For most basic indole amines, a pH between 2.5 and 3.5 is a good starting point to keep the analytes consistently protonated and the silanol groups neutral.[3]
Can my HPLC system itself be causing peak tailing?
Absolutely. "Extra-column volume" or "dead volume" in the system can cause peak broadening and tailing that affects all peaks in your chromatogram. This can arise from:
-
Improperly fitted tubing and connections: Gaps in fittings can create void spaces where the sample can diffuse.[16]
-
Excessively long or wide-bore tubing: The tubing connecting the injector, column, and detector should be as short and narrow as possible to minimize dispersion.[17]
-
A void at the column inlet: Over time, the packing material at the head of the column can settle, creating a void. This can often be fixed by reversing and flushing the column (always check the manufacturer's instructions first) or by replacing the column.[2][16]
dot
Caption: Common sources of extra-column volume in an HPLC system.
How can I differentiate between chemical and physical causes of peak tailing?
A simple diagnostic test is to inject a neutral, non-polar compound (e.g., toluene or naphthalene).
-
If the neutral compound's peak is symmetrical, but your indole amine peak tails: The problem is likely chemical in nature (i.e., secondary interactions with the stationary phase).[2]
-
If both the neutral compound and your indole amine peak tail: The issue is likely physical, related to extra-column volume or a problem with the column itself (like a void).[2]
References
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
-
The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC. (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Retrieved from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Element Lab Solutions. Extra-Column Volume in HPLC. Retrieved from [Link]
-
HPLC-Today. (2020). TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV. Retrieved from [Link]
-
Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]
-
LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
PMC. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
LCGC. (2020, November 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Element. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
PubMed. (2004, June 1). Determination of pKa by pH gradient reversed-phase HPLC. Retrieved from [Link]
-
PMC. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
ResearchGate. Improvement of peak shape in aqueous normal phase analysis of anionic metabolites. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Receptor Binding Affinities: Tryptamine vs. 5-Bromotryptamine
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparison of the receptor binding affinities of the endogenous trace amine tryptamine and its halogenated analog, 2-(5-bromo-1H-indol-3-yl)ethanamine (5-bromotryptamine). This document is intended for researchers in pharmacology, medicinal chemistry, and drug development seeking to understand the structure-activity relationships (SAR) of indole-based compounds at serotonergic and other receptors.
A critical structural note: The analysis focuses on 2-(5-bromo-1H-indol-3-yl)ethanamine, a direct analog of tryptamine where the ethylamine side chain is at the C3 position of the indole ring. The isomeric 2-(5-bromo-1H-indol-1-yl)ethanamine, with the side chain on the indole nitrogen (N1), represents a different class of compound. Substitution at the N1 position fundamentally alters the hydrogen-bonding capability of the indole NH group, a critical interaction for binding at many serotonin receptors. Due to the greater availability of public binding data for the C3-substituted analog, it serves as a more instructive comparator to the parent tryptamine molecule.
Introduction to the Compounds
Tryptamine (2-(1H-indol-3-yl)ethanamine) is a monoamine alkaloid found in plants, fungi, and animals. It serves as a metabolic precursor to the neurotransmitter serotonin and is the structural backbone for many biologically active compounds, including psychedelics and pharmaceuticals. Its own role as a trace amine neurotransmitter is an area of active investigation, with high-affinity binding sites identified in the brain.[1][2]
5-Bromotryptamine (2-(5-bromo-1H-indol-3-yl)ethanamine) is a synthetic derivative of tryptamine. The introduction of a bromine atom at the 5-position of the indole ring significantly alters the molecule's electronic properties and lipophilicity. Halogenation is a common strategy in medicinal chemistry to probe ligand-receptor interactions and modulate pharmacological properties such as binding affinity, selectivity, and metabolic stability.
Below is a visualization of the structural differences between tryptamine, its 5-bromo analog, and the N1-substituted isomer originally considered.
Caption: Chemical structures of the compounds.
Comparative Binding Affinity Profile
The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity. The data below, compiled from publicly available databases, compares the affinities of tryptamine and 5-bromotryptamine at several key human serotonin (5-HT) receptors.
| Receptor Subtype | Tryptamine Kᵢ (nM) | 5-Bromotryptamine Kᵢ (nM) | Fold Change in Affinity | Data Source |
| 5-HT₂ₐ | ~1985 | 5.1 (EC₅₀) | >300x Increase | [3][4] |
| 5-HT₂₈ | No data | 13.9 | - | [4] |
| 5-HT₂ₒ | No data | No data | - | - |
| 5-HT₁ₐ | Moderate Affinity | High Affinity | Increase | [5][6] |
| 5-HT₁ꜰ | 866 | No data | - | [7] |
| 5-HT₇ | No data | High Affinity | - | [6] |
Note: Data for tryptamine at some receptors is limited. The EC₅₀ value for 5-bromotryptamine at 5-HT₂ₐ indicates functional potency, which is often correlated with binding affinity. The affinities for 5-HT₁ₐ and 5-HT₇ are described qualitatively in the literature for related N,N-dimethylated analogs, where the 5-bromo substitution confers nanomolar affinity.[6]
Analysis of Structure-Activity Relationship (SAR):
The data clearly demonstrates that the addition of a bromine atom at the 5-position of the tryptamine scaffold dramatically increases binding affinity, particularly at the 5-HT₂ receptor family. This can be attributed to several factors:
-
Enhanced Lipophilicity: The bromine atom increases the molecule's overall lipophilicity, which can facilitate stronger hydrophobic interactions within the receptor's binding pocket.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich region (like a carbonyl oxygen or aromatic ring) of an amino acid residue in the binding site. This provides an additional anchor point, increasing affinity.
-
Electronic Effects: As an electron-withdrawing group, the bromine atom alters the electron density of the indole ring system, which can influence key π-π stacking or cation-π interactions with aromatic residues in the receptor.
The significant increase in affinity at the 5-HT₂ₐ receptor is particularly noteworthy, transforming a low-micromolar ligand (tryptamine) into a potent nanomolar ligand (5-bromotryptamine).
Methodologies for Affinity Determination
The binding affinities presented are determined through rigorous experimental techniques. The two most common methods are the radioligand binding assay, considered the industry gold standard, and Surface Plasmon Resonance (SPR), a powerful label-free alternative.
Radioligand Binding Assay
This method measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.[8]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocol:
-
Membrane Preparation:
-
Rationale: To isolate the target receptors, which are embedded in cell membranes.
-
Procedure: Cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ) are harvested. They are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Incubation:
-
Rationale: To allow the radioligand and the test compound to compete for binding to the receptor at equilibrium.
-
Procedure: The assay is performed in 96-well plates. To each well, the following are added:
-
Receptor membrane suspension.
-
A fixed concentration of radioligand (typically at or near its Kₔ value).
-
Varying concentrations of the unlabeled test compound (e.g., 10-point dilution series).
-
-
Control wells are included for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand). The plate is incubated for a set time (e.g., 60 minutes) at a controlled temperature.[9]
-
-
Filtration and Washing:
-
Rationale: To separate the receptor-bound radioligand from the free radioligand in the solution.
-
Procedure: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B). The membranes, with bound radioligand, are trapped on the filter. The filters are then washed multiple times with ice-cold buffer to remove unbound and non-specifically bound radioactivity.[3] Presoaking filters in a substance like polyethyleneimine (PEI) is a critical step to reduce non-specific binding of the radioligand to the filter itself.[3]
-
-
Quantification and Data Analysis:
-
Rationale: To measure the amount of bound radioligand at each concentration of the test compound and determine the affinity constant.
-
Procedure: The filters are dried, and a scintillation cocktail is added. The radioactivity is counted using a scintillation counter. The data (counts per minute vs. competitor concentration) is plotted to generate a sigmoidal competition curve. Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
The IC₅₀ is converted to the absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]
-
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[10][11]
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Experimental Protocol Overview:
-
Protein Immobilization: The purified receptor protein is covalently attached to the surface of a sensor chip. Achieving a high density of active, correctly folded protein is crucial, especially for detecting the binding of small molecules.[12][13]
-
Binding Measurement: A solution containing the small molecule (analyte) is flowed over the chip surface.
-
Real-Time Monitoring: Binding of the analyte to the immobilized protein causes a change in the refractive index at the chip surface, which is detected by the SPR instrument and recorded in real-time as a "sensorgram."
-
Kinetic Analysis: The sensorgram shows an association phase (when the analyte is being injected) and a dissociation phase (when the injection stops and buffer is flowed over). These curves are fitted to kinetic models to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).
-
Affinity Determination: The equilibrium dissociation constant (Kₔ) is calculated as the ratio of the rate constants (Kₔ = kₔ / kₐ).
Conclusion
The comparative analysis reveals that the addition of a bromine atom at the 5-position of the tryptamine scaffold is a powerful modification for enhancing binding affinity at serotonin receptors, most notably the 5-HT₂ₐ subtype. This transformation from a low-potency endogenous molecule to a high-potency research compound highlights a key principle in medicinal chemistry. The underlying mechanisms likely involve a combination of increased lipophilicity and the formation of specific halogen bonds within the receptor binding pocket. Understanding these structure-activity relationships, verified through robust methodologies like radioligand binding assays and SPR, is essential for the rational design of novel, selective, and potent ligands for G protein-coupled receptors.
References
-
Zhang, Y., & Li, S. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]
-
Papalia, G. A. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
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Gatch, M. B., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience. [Link]
-
Gatch, M. B., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Publications. [Link]
-
Day, P. J., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]
-
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]
-
ResearchGate. Structures and binding affinities ( K i values, nM) for tryptamine ( 5... ResearchGate. [Link]
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Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
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Mousseau, D. D., & Butterworth, R. F. (1995). A high-affinity [3H]tryptamine binding site in human brain. Progress in Brain Research. [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]
-
Reaction Biology. 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]
-
Halberstadt, A. L., et al. (2023). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology. [Link]
-
Glennon, R. A., et al. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. tryptamine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]
-
El-Kashef, H., et al. (2017). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors. Marine Drugs. [Link]
-
Mousseau, D. D., & Butterworth, R. F. (1995). A high-affinity [3H]tryptamine binding site in human brain. ScienceDirect. [Link]
-
Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry. [Link]
-
van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]
-
BindingDB. BDBM50331288 2-(5-bromo-1H-indol-3-yl)ethanamine. BindingDB. [Link]
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- 4. BindingDB BDBM50331288 2-(5-bromo-1H-indol-3-yl)ethanamine::5-Br-T::CHEMBL1288717 [bindingdb.org]
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- 6. Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Reference Standards for the Identification of 2-(5-bromo-1H-indol-1-yl)ethanamine
In the landscape of pharmaceutical research and drug development, the unequivocal identification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. The reliability of all subsequent biological and toxicological data hinges on the quality of the chemical entities being studied. This guide provides a comprehensive framework for establishing and comparing reference standards for 2-(5-bromo-1H-indol-1-yl)ethanamine, a key structural motif found in various neurologically active compounds.
This document is intended for researchers, analytical scientists, and quality control professionals. It offers an in-depth comparison of analytical methodologies and outlines the necessary experimental data required to qualify a robust reference standard, ensuring data integrity and regulatory compliance.
Section 1: The Imperative of a Well-Characterized Reference Standard
A chemical reference substance is an authenticated, uniform material intended for use in specified chemical and physical tests, where its properties are compared with those of the product under examination.[1] Its purpose is to ensure the accuracy and reproducibility of analytical results.[1] For a compound like 2-(5-bromo-1H-indol-1-yl)ethanamine, a reference standard serves several critical functions:
-
Unambiguous Identification: Confirms the chemical structure and identity of newly synthesized batches.
-
Purity Assessment: Allows for the quantification of the main component and the detection and identification of process-related impurities or degradation products.
-
Assay Calibration: Used as a calibrant in quantitative analyses to determine the precise concentration of the analyte in a sample.
The qualification of a reference standard is a rigorous process built on a foundation of orthogonal analytical techniques, each providing a unique piece of evidence to build a complete chemical profile.
Hierarchy of Reference Standards
Reference materials exist in a hierarchy, primarily categorized as primary and secondary standards.
-
Primary Reference Standard: A substance that is widely acknowledged to have the appropriate qualities within a specified context and is accepted without requiring comparison to another chemical substance.[1] These are typically obtained from official pharmacopeias (e.g., USP, EP) or national metrology institutes.
-
Secondary (or In-house/Working) Reference Standard: A substance whose characteristics are established by comparison to a primary reference standard.[2] It is crucial that a secondary reference substance is traceable to a primary one.[1] These are used for routine laboratory analyses to conserve the more expensive and often limited supply of primary standards.[2]
The following diagram illustrates the workflow for qualifying a secondary reference standard, which is a common and critical task in most research and development labs.
Caption: Workflow for Qualifying a Secondary Reference Standard.
Section 2: Orthogonal Analytical Techniques for Identification
No single technique is sufficient to fully characterize a reference standard. A multi-faceted, or orthogonal, approach is required. For 2-(5-bromo-1H-indol-1-yl)ethanamine, the following methods are essential.
Structural Elucidation
These techniques confirm that the molecule has the correct atomic connectivity and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(5-bromo-1H-indol-1-yl)ethanamine, one would expect to see characteristic signals for the aromatic protons on the indole ring (with splitting patterns influenced by the bromine substituent), the two methylene groups of the ethylamine side chain, and the primary amine protons. ¹³C NMR complements this by showing the number of unique carbon atoms in the molecule.[3]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. The isotopic pattern is also critical; due to the presence of a bromine atom, one would expect to see two major peaks of nearly equal intensity (M+ and M+2) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this molecule, key absorbances would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the indole ring.
Purity and Impurity Assessment
These methods are designed to separate the main compound from any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis in pharmaceutical development.[5] A reversed-phase method using a C18 column is typically the first choice for indole derivatives.[6][7] The method separates compounds based on their polarity. Purity is often reported as a percentage of the main peak area relative to the total area of all peaks detected.[8]
-
Potential Impurities: A critical aspect of developing a purity method is understanding potential impurities that may arise from the synthesis. For 2-(5-bromo-1H-indol-1-yl)ethanamine, these could include:
The following diagram illustrates the relationship between these core analytical techniques in building a complete profile of the reference standard.
Caption: Orthogonal Analytical Methods for Standard Qualification.
Section 3: Comparative Framework for Reference Standard Grades
Not all reference standards are created equal. The level of characterization depends on its intended use.[1] Below is a comparison between a commercially available "Research Grade" material and a fully qualified "In-House Secondary Standard" suitable for regulated development.
| Parameter | Research Grade Standard | In-House Qualified Secondary Standard | Rationale & Importance |
| Identity | Ensures you are working with the correct molecule. | ||
| ¹H NMR | Often provided, confirms basic structure. | Required. Full assignment and interpretation. | Confirms atomic connectivity and lack of major structural impurities. |
| Mass Spec | Typically provided (low resolution). | Required. High-resolution MS to confirm elemental composition. | Provides unambiguous molecular formula. Isotopic pattern confirms bromine presence. |
| Purity | Determines the amount of the desired compound versus impurities. | ||
| HPLC Purity | Stated purity (e.g., >95%), method often not detailed. | >99.5% by validated HPLC method (area %).[1] Full method details documented. | A high degree of purity is essential for standards used in assays.[1] The validated method ensures reliability and reproducibility. |
| Residual Solvents | Not typically specified. | Determined by GC-HS. Limits set (e.g., per ICH Q3C). | Solvents can add significant weight and interfere with assays. |
| Water Content | Not typically specified. | Determined by Karl Fischer titration or TGA. | Water content is critical for calculating purity on an anhydrous basis. |
| Assay (Content) | Not provided. | Assigned by mass balance approach or qNMR. | Provides the most accurate value of the content of the pure substance, accounting for all impurities. |
| Documentation | Basic Certificate of Analysis (CoA). | Comprehensive CoA with all spectral data, chromatograms, and assigned purity/assay values. | Full documentation is required for regulatory submissions and ensures traceability.[2] |
Section 4: Detailed Experimental Protocol - HPLC Purity Method
This section provides a robust starting method for the reversed-phase HPLC analysis of 2-(5-bromo-1H-indol-1-yl)ethanamine. The use of a volatile buffer like formic acid makes this method compatible with LC-MS for impurity identification.[6]
Objective: To determine the chromatographic purity of 2-(5-bromo-1H-indol-1-yl)ethanamine and separate it from potential process-related impurities.
Instrumentation and Conditions
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.[6]
-
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.[6]
Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Stock Solution: Accurately weigh approximately 10 mg of the 2-(5-bromo-1H-indol-1-yl)ethanamine standard and dissolve in 10.0 mL of diluent to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 10-fold with the diluent to a final concentration of 0.1 mg/mL.[6]
-
Filter the working solution through a 0.45 µm syringe filter before injection.[6]
Procedure & System Suitability
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[6]
-
Inject a blank (diluent) to ensure no carryover or system peaks.
-
Perform five replicate injections of the working solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main analyte should be not more than 2.0%.
-
Inject the sample solution(s) for analysis.
Calculation
Calculate the purity by area normalization:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method provides a robust platform for assessing the purity of 2-(5-bromo-1H-indol-1-yl)ethanamine. For full validation according to ICH Q2(R1) guidelines, further experiments to determine specificity, linearity, range, accuracy, and robustness would be required.
Conclusion
The qualification of a reference standard for a compound such as 2-(5-bromo-1H-indol-1-yl)ethanamine is a scientifically rigorous process that is fundamental to the integrity of any research or drug development program. It requires a strategic application of orthogonal analytical techniques to confirm identity, quantify purity, and characterize impurities. While a commercially available research-grade material may suffice for early discovery efforts, progression into regulated development necessitates the establishment of a fully characterized primary or secondary standard with comprehensive documentation. By following the principles and methodologies outlined in this guide, scientists can ensure that their reference standards are fit for purpose, leading to reliable, reproducible, and defensible scientific data.
References
- Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
- Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PMC - NIH.
- World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Published January 2, 2026.
- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.
- Guidelines for the Selection and Use of Reference Materials.
- ECA Academy. WHO: Update of Guideline of Reference Standards. Published April 2, 2025.
- Benchchem. how to increase the purity of 2-(6-bromo-1H-indol-2-yl)ethanamine.
- Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Published April 15, 2012.
- Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science. Published December 4, 2012.
- MDPI. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Published October 11, 2013.
-
IJRASET. 11 IV April 2023 [Link]. Available from:
- MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Published March 15, 2017.
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- 9. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]
Comparative analysis of N1-ethyl vs N1-methyl 5-bromoindoles
This guide provides a comparative technical analysis of N1-methyl-5-bromoindole versus N1-ethyl-5-bromoindole . It is designed for medicinal chemists and process scientists selecting a scaffold for drug discovery or materials synthesis.
Executive Summary
In the context of pharmaceutical intermediate selection, the choice between N1-methyl and N1-ethyl 5-bromoindoles represents a trade-off between processability and pharmacokinetics .
-
N1-Methyl-5-bromoindole is the superior choice for early-stage synthetic ease. It exists as a defined solid (MP ~40°C), offering higher atom economy and established C2-lithiation protocols with minimal steric interference.
-
N1-Ethyl-5-bromoindole is the preferred choice when lipophilicity modulation is required. It increases LogP (~0.5 units vs. methyl), potentially enhancing membrane permeability and blood-brain barrier (BBB) crossing, albeit often presenting as a low-melting solid or viscous oil that is more difficult to handle in bulk.
Physicochemical Profile
The physical state of the starting material significantly impacts process handling (weighing, transfer, and crystallization).
| Feature | N1-Methyl-5-bromoindole | N1-Ethyl-5-bromoindole | Implication |
| CAS Number | 10075-52-2 | 195253-49-7 | Verification Key |
| Physical State | Solid (Crystalline) | Low-melting Solid / Oil | Methyl is easier to weigh/dispense. |
| Melting Point | 39 – 43 °C | < 30 °C (often liquid at RT) | Ethyl requires cold storage to solidify. |
| LogP (Calc.) | ~3.4 | ~3.9 | Ethyl is more lipophilic (+0.5 LogP). |
| Atom Economy | Higher (MW: 210.07) | Lower (MW: 224.10) | Methyl generates less waste mass. |
| Solubility | High (DCM, EtOAc, DMSO) | Very High (Lipid-like) | Ethyl offers superior solubility in non-polar media. |
Note: While 5-bromoindole (NH) melts at ~90°C, N-alkylation disrupts the hydrogen bonding network, drastically lowering melting points. The ethyl variant's additional rotational freedom further inhibits crystal lattice formation, often resulting in an oil.
Synthetic Accessibility & Protocols
Both variants are synthesized via nucleophilic substitution (
Comparative Synthesis Workflow
Methylation (using MeI) is generally faster than Ethylation (using EtBr) due to the superior electrophilicity of methyl iodide and less steric hindrance.
Figure 1: Comparative synthetic workflow for N-alkylation. Note the increased time/temperature often required for ethylation to reach full conversion.
Standard Operating Procedure (Self-Validating)
Objective: Synthesis of N-alkyl-5-bromoindole (10 mmol scale).
-
Setup: Flame-dry a 100 mL round-bottom flask. Add 5-bromoindole (1.96 g, 10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Cool to 0°C. Add NaH (60% in oil, 480 mg, 12 mmol) portion-wise. Validation: Observe vigorous
gas evolution. Stir 30 min until bubbling ceases (indicates formation of indolyl anion). -
Alkylation:
-
For Methyl: Add MeI (0.68 mL, 11 mmol) dropwise. Stir at RT for 1 hour.
-
For Ethyl: Add EtBr (0.90 mL, 12 mmol) dropwise. Stir at RT for 3 hours (warm to 40°C if TLC shows SM remaining).
-
-
Workup: Quench with sat.
.[1][2] Extract with EtOAc (3x). Wash organics with water (critical to remove DMF) and brine. -
Purification:
Reactivity Profile: The "Steric vs. Electronic" Debate
A. C5-Functionalization (Suzuki-Miyaura Coupling)
The 5-position is remote from the N1-substituent. Electronically, the inductive difference between Methyl (+I) and Ethyl (+I) is negligible at C5.
-
Verdict: Equivalent Performance.
-
Observation: Both substrates undergo Pd-catalyzed oxidative addition at similar rates. The choice of N-alkyl group does not significantly affect catalyst turnover for C5-arylation.
B. C2-Lithiation (Directed Ortho Metalation)
This is the critical differentiator. The N-substituent acts as a Directing Group (DG) for lithiation at C2 (using n-BuLi).
-
N-Methyl: The "Gold Standard." The methyl group is small, allowing the lithium aggregate to coordinate to the nitrogen lone pair with minimal steric strain.
-
N-Ethyl: The ethyl group introduces a rotational degree of freedom. The terminal methyl of the ethyl chain can swing into the vicinity of C2 (gauche interaction), potentially destabilizing the transition state for lithiation or hindering the approach of large electrophiles.
Figure 2: Reactivity decision matrix. Use N-Methyl for sterically demanding C2-functionalizations.
Pharmacological Implications (SAR)
When these indoles are used as scaffolds for drug candidates (e.g., Arbidol analogs, kinase inhibitors):
-
Metabolic Stability:
-
N-Methyl: Susceptible to N-demethylation by CYPs (generating the free NH, which may conjugate).
-
N-Ethyl: Also susceptible to dealkylation, but the ethyl group can undergo
hydroxylation.
-
-
Binding Pocket Fit:
-
If the hydrophobic pocket is tight, N-Methyl is safer.
-
If the pocket is large/solvent-exposed, N-Ethyl can provide additional hydrophobic binding energy (
), often improving potency by 2-5x if the pocket accommodates the bulk.
-
References
-
Synthesis & Properties of N-Alkyl Indoles
-
PubChem Compound Summary for 5-Bromo-1-methylindole (CID 285757). National Center for Biotechnology Information (2025).
-
[Link]
-
-
C2-Lithiation & Steric Effects
-
Gribble, G. W. et al. "Lithiation of N-protected indoles: A comparative study." Journal of Organic Chemistry. (General reference for N-alkyl indole lithiation mechanics).
-
Maji, M. et al. "Regio-Selective C3- and N-Alkylation of Indolines." J. Org. Chem. (2022).
-
[Link]
-
-
Suzuki Coupling of Heterocycles
-
Physical Data Verification
-
Sigma-Aldrich Product Sheet: 5-Bromo-1-methylindole (CAS 10075-52-2).[9]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.indiamart.com [m.indiamart.com]
- 4. Ethyl 5-bromoindole-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Ethyl 5-Bromoindole-2-carboxylate price,buy Ethyl 5-Bromoindole-2-carboxylate - chemicalbook [m.chemicalbook.com]
- 6. Ethyl 5-bromoindole-2-carboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Ethyl 5-bromo-1H-indole-2-carboxylate | CAS#:16732-70-0 | Chemsrc [chemsrc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Bromo-1-methylindole 97 10075-52-2 [sigmaaldrich.com]
Comparative Bioassay Analysis of 2-(5-bromo-1H-indol-1-yl)ethanamine Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Prominence of the Bromo-Indole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its structural resemblance to tryptophan and its remarkable versatility for chemical modification.[1] This allows for the precise tuning of a compound's affinity and selectivity for a wide array of biological targets. The introduction of a bromine atom at the C-5 position of the indole ring, as seen in the 2-(5-bromo-1H-indol-1-yl)ethanamine framework, often enhances the therapeutic potential of the parent molecule. This guide provides a comparative analysis of the bioassay results for derivatives of this scaffold, offering insights into their anticancer, antimicrobial, and enzyme-inhibiting properties to aid researchers in the field of drug development.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Indole-based compounds have demonstrated significant potential as anticancer agents by interacting with multiple molecular targets crucial for cancer progression, including kinases, receptors, and enzymes.[2] Derivatives of the bromo-indole scaffold, in particular, have shown promising antiproliferative activity against a variety of cancer cell lines.[2] Mechanistic studies have revealed their ability to induce cell cycle arrest and apoptosis, and to inhibit angiogenesis and metastasis.[2]
Comparative Anticancer Potency (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several 5-bromo-indole derivatives, showcasing their cytotoxic effects against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | [3] |
| Compound 2 | 5-(5-Bromo-1H-indol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole | MDA-MB-231 (Breast) | 15 µM | [4] |
| Compound 3 | Indolylisoxazoline derivative | C4-2 (Prostate) | 2.5-5.0 µM | [5] |
| Compound 4 | 2,5-disubstituted indole | HepG2 (Liver) | 13.21 ± 0.30 µM | [6] |
| Compound 5 | N,N,N-trimethyl-3,5-dibromotyramine | HepG2 (Liver) | 37.49 ± 1.94 µg/mL | [7] |
Structure-Activity Relationship (SAR) Insights: The data suggests that modifications to the core 5-bromo-indole structure significantly impact anticancer activity. For instance, the introduction of a thiazole ring with trimethoxyphenyl substitution (Compound 2) confers notable activity against breast cancer cells.[4] Similarly, the formation of indolylisoxazolines (Compound 3) leads to potent effects against prostate cancer cells.[5] These findings underscore the importance of exploring diverse chemical space around the 5-bromo-indole scaffold to optimize anticancer potency.
Experimental Protocol: MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the anti-proliferative effects of chemical compounds on cancer cell lines.[3]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HUVEC) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide) and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration that inhibits 50% of cell proliferation (IC₅₀) is determined from the dose-response curve.
Visualizing the Mechanism: Apoptosis Induction Pathway
Many indole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[5]
Caption: Bromo-indole derivatives can disrupt bacterial membranes, leading to cell death.
Enzyme Inhibition: A Versatile Approach to Disease Treatment
The indole scaffold's ability to interact with a wide range of enzymatic targets makes it a valuable source for developing novel therapeutics for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. [1]Bromo-indole derivatives have been identified as potent inhibitors of several key enzyme classes.
Comparative Enzyme Inhibitory Activity (IC₅₀)
The table below presents the IC₅₀ values of various indole derivatives against different enzyme targets, highlighting their inhibitory potential.
| Compound ID | Derivative Class | Enzyme Target | IC₅₀ (µM) | Reference |
| Compound 11 | Indole-thiourea derivative | Tyrosinase | 5.9 ± 2.47 | [8] |
| Compound 12 | Indole acetic acid sulfonate | h-e5'NT | 0.37 | [9] |
| Compound 13 | 'Pyrazolyl' indole derivative | Acetylcholinesterase (AChE) | 2.54 | [10] |
| Compound 14 | 'Pyrazolyl' indole derivative | Butyrylcholinesterase (BChE) | 0.207 | [10] |
| Compound 15 | Indole-coumarin | Tubulin polymerization | 2.46 | [11] |
Structure-Activity Relationship (SAR) Insights: The enzyme inhibitory activity of indole derivatives is highly dependent on their substitution patterns. For example, indole-thiourea derivatives have shown competitive inhibition of tyrosinase, an enzyme involved in melanin synthesis. [8]In the context of Alzheimer's disease, certain 'pyrazolyl' indole derivatives exhibit potent inhibition of both acetylcholinesterase and butyrylcholinesterase. [10]The presence of a sulfonate group in indole acetic acid derivatives has been shown to enhance their inhibitory activity against ectonucleotidases. [9]
Experimental Protocol: General Enzyme Inhibition Assay
This generalized protocol can be adapted for various enzyme inhibition assays involving indole-based compounds. [1] Step-by-Step Methodology:
-
Solution Preparation: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of a microplate, followed by different concentrations of the inhibitor. Include a control well without the inhibitor. Pre-incubate for 15-30 minutes at the optimal temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.
-
Signal Detection: Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence, luminescence) over time using a plate reader.
-
IC₅₀ Calculation: Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualizing the Mechanism: Competitive Enzyme Inhibition
A common mode of action for enzyme inhibitors is competitive inhibition, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
- 10. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biolmolchem.com [biolmolchem.com]
Elemental analysis data for 2-(5-bromo-1H-indol-1-yl)ethanamine verification
Technical Verification Guide: Elemental Analysis of 2-(5-bromo-1H-indol-1-yl)ethanamine
Executive Summary: The Precision Imperative
In the development of indole-based ligands, the structural fidelity of 2-(5-bromo-1H-indol-1-yl)ethanamine is frequently compromised by isomeric confusion and bulk impurities. Unlike its common C3-substituted analog (5-bromotryptamine), this N1-substituted isomer presents unique purification challenges, particularly regarding the retention of inorganic salts and hydration states during synthesis.
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify the "chemical silence"—the non-ionizable impurities (water, silica, inorganic salts) that inflate mass without signal. This guide establishes Elemental Analysis (CHN/X) as the definitive gatekeeper for bulk purity, contrasting it with orthogonal methods like qNMR and HRMS.
Comparative Analysis: Choosing the Right Verification Tool
For a halogenated amine like 2-(5-bromo-1H-indol-1-yl)ethanamine, no single analytical method is sufficient. The table below objectively compares the performance of EA against modern alternatives.
| Feature | Elemental Analysis (CHN/X) | qNMR (Quantitative NMR) | HRMS (High-Res Mass Spec) |
| Primary Scope | Bulk Purity (Solvents, Salts, Water) | Structural Identity & Organic Impurities | Molecular Formula Confirmation |
| Blind Spots | Cannot distinguish isomers. | Inorganic salts (e.g., NaCl, KBr) are invisible. | Trapped solvents and inorganic salts are invisible. |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | <1 mg (Destructive) |
| Precision | ±0.4% (Industry Standard) | ±1.0% (Dependent on internal std) | < 5 ppm (Mass accuracy) |
| Critical Utility | Mandatory for stoichiometry verification of salts (e.g., HCl vs. HBr). | Best for detecting organic side-products (e.g., N1 vs C3 isomers). | Best for confirming the presence of Bromine isotopes ( |
The "N1 vs. C3" Isomer Challenge
-
Target: 2-(5-bromo-1H-indol-1-yl )ethanamine (N-alkylated).
-
Common Impurity: 2-(5-bromo-1H-indol-3-yl )ethanamine (C-alkylated tryptamine).
-
Role of EA: EA cannot distinguish these isomers as they share the same formula (
). -
Solution: Use qNMR to confirm regiochemistry (N-CH2 vs C-CH2 shifts), then use EA to confirm the bulk purity of the isolated salt.
Theoretical Data Framework
To validate your sample, compare your experimental results against these theoretical benchmarks. Note that primary amines are often isolated as Hydrochloride (HCl) salts to prevent oxidation and improve crystallinity.
Table 1: Theoretical Elemental Composition
| Form | Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Bromine |
| Free Base | 239.11 | 50.23 | 4.64 | 11.72 | 33.41 | |
| Monohydrochloride | 275.57 | 43.58 | 4.39 | 10.17 | 29.00 | |
| Hemihydrate (HCl) | 284.58 | 42.20 | 4.60 | 9.84 | 28.08 |
Critical Insight: If your Nitrogen value is correct but Carbon is low, check for trapped inorganic salts (which dilute C/N equally) or water (which dilutes C/N but affects H).
Experimental Protocol: CHN Analysis of Brominated Compounds
Analyzing halogenated compounds requires modifying standard combustion protocols to prevent sensor interference.
Step-by-Step Methodology
-
Sample Preparation (Drying):
-
Problem: Amine salts are hygroscopic.
-
Action: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours over
. -
Verification: Check weight constancy. If >1% weight loss persists, calculate for a hydrate form (see Table 1).
-
-
Combustion Configuration:
-
Equipment: Automated Elemental Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario).
-
Halogen Trap: Standard combustion tubes use Copper to remove excess Oxygen. However, Bromine gases (
, ) can corrode detectors or mimic Nitrogen signals. -
Reagent: Add Silver Wool (Ag) or Tungsten Oxide (
) to the combustion tube. Silver reacts with Bromine to form stable , trapping it within the ash and preventing interference.
-
-
Run Sequence:
-
Blank: Run 3 empty tin capsules to establish baseline.
-
Conditioning: Run a high-nitrogen standard (e.g., Acetanilide) to condition the column.
-
Calibration (K-factor): Calibrate using a halogenated standard (e.g., o-Bromobenzoic acid) to account for the halogen effect on gas flow dynamics.
-
Sample: Weigh 2.0–2.5 mg of 2-(5-bromo-1H-indol-1-yl)ethanamine into a tin capsule. Fold tightly to exclude air.
-
-
Acceptance Criteria:
-
Experimental values must be within ±0.4% of the theoretical value.
-
Example: For the HCl salt, Carbon must fall between 43.18% – 43.98% .
-
Visualization: Verification Workflow
The following diagram illustrates the logical flow for verifying the 1-yl isomer, highlighting where EA fits into the decision matrix.
Figure 1: Integrated verification workflow distinguishing structural confirmation (NMR) from bulk purity validation (EA).
Troubleshooting Common Anomalies
| Observation | Diagnosis | Corrective Action |
| High %C (+1-2%) | Solvent entrapment (e.g., Ethyl Acetate, Toluene). | Dry at higher temp (>50°C) or perform qNMR to quantify solvent mole fraction. |
| Low %C, Low %N | Inorganic contamination (Silica, | Filter the free base through a 0.2 |
| High %N | Incomplete combustion (Carbonization). | Increase oxygen flow or add |
| Drifting Results | Hygroscopic water absorption during weighing. | Handle sample in a glove box or use pre-tared capsules immediately after drying. |
References
-
Comparison of Purity Methods: Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Halogen Interference in EA: Mikroanalytisches Laboratorium. Determination of Chlorine and Bromine: Interferences and Methodologies. University of Vienna.
-
Indole Synthesis & Characterization: BenchChem Protocols. Synthesis and Characterization of Bromo-indole Derivatives.
-
qNMR vs EA: Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.
Benchmarking the Yield of 2-(5-bromo-1H-indol-1-yl)ethanamine: A Comparative Guide to N-Alkylation Strategies
As a Senior Application Scientist in synthetic methodology, I frequently evaluate the efficiency of constructing bifunctional building blocks for drug discovery. 2-(5-bromo-1H-indol-1-yl)ethanamine (also known as 1-(2-aminoethyl)-5-bromoindole) is a highly valuable scaffold. The 5-bromo position is primed for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the primary amine facilitates rapid amide coupling or reductive amination.
However, synthesizing this compound via the N-alkylation of 5-bromoindole presents significant chemoselectivity challenges. This guide objectively benchmarks the literature-standard synthetic routes, dissects the mechanistic causality behind their yields, and provides a self-validating protocol for the highest-yielding pathway.
Mechanistic Causality: The Pitfalls of Direct Alkylation
The N-alkylation of indoles requires the generation of an indolide anion. Because the indole N-H bond has a pKa of approximately 16.2, strong bases such as Sodium Hydride (NaH) in polar aprotic solvents (DMF) are required to drive irreversible deprotonation.
A common, yet highly inefficient, approach is the Direct Alkylation Route using 2-bromoethylamine hydrobromide. When exposed to NaH, the hydrobromide salt is neutralized, liberating a highly nucleophilic free primary amine. Under these basic conditions, the alkylating agent undergoes rapid intramolecular cyclization to form aziridine, or intermolecular substitution to form complex oligomers and dimers[1]. Consequently, the direct route suffers from severe overalkylation, yielding the target 2-(5-bromo-1H-indol-1-yl)ethanamine in a dismal 25–35% yield.
To circumvent this, the primary amine must be masked. The literature establishes two dominant strategies for controlled introduction of the ethylamine linkage[2]:
-
The Gabriel Route : Utilizing N-(2-bromoethyl)phthalimide to sterically and electronically shield the nitrogen[2].
-
The Carbamate Route : Utilizing N-Boc-2-bromoethylamine or N-Cbz-2-bromoethylamine to reduce nitrogen nucleophilicity via resonance stabilization[3].
Comparative Yield Benchmarking
The table below summarizes the quantitative data comparing the three primary synthetic pathways based on standard literature performance for indole N-alkylation.
| Synthetic Strategy | Alkylating Reagent | Intermediate Formed | Deprotection Method | Benchmark Overall Yield | Purity Profile |
| Direct Alkylation | 2-Bromoethylamine·HBr | None | N/A | 25 - 35% | Poor (High oligomerization) |
| Gabriel Synthesis | N-(2-Bromoethyl)phthalimide | Phthalimide-protected indole | Hydrazine hydrate (EtOH, reflux) | 70 - 78% | High |
| Carbamate (Boc) | N-Boc-2-bromoethylamine | Boc-protected indole | TFA (DCM, rt) | 80 - 85% | Very High |
Data Interpretation: The Boc-protection route consistently outperforms the Gabriel synthesis. While both successfully prevent aziridine formation, the harsh refluxing conditions required for hydrazinolysis in the Gabriel route can lead to minor degradation of the bromoindole core. The Boc route utilizes a mild, room-temperature acidic deprotection, preserving the integrity of the aryl bromide.
Synthetic Workflow Visualization
Fig 1: Comparative synthetic pathways for N-alkylation of 5-bromoindole.
Self-Validating Experimental Protocol: The Boc-Protection Route
To ensure reproducibility, I have structured the optimal Boc-protection methodology as a self-validating system. Each critical step includes observable checkpoints to confirm chemical causality in real-time.
Phase 1: N-Alkylation (Intermediate Synthesis)
-
System Preparation : Charge a flame-dried, argon-flushed round-bottom flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF (0.2 M relative to indole). Cool the suspension to 0 °C using an ice bath.
-
Deprotonation : Add a solution of 5-bromoindole (1.0 eq) in anhydrous DMF dropwise over 15 minutes.
-
Causality & Validation Checkpoint: DMF solvates the sodium cation, leaving a highly reactive, "naked" indolide anion. You must observe immediate hydrogen gas evolution (bubbling) and a distinct color shift from colorless to a pale yellow/amber hue . This visually validates successful deprotonation.
-
-
Electrophilic Addition : Stir the mixture for 30 minutes at 0 °C. Add N-Boc-2-bromoethylamine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The starting 5-bromoindole (Rf ~0.4) should be entirely consumed, replaced by a single, more polar UV-active spot (Rf ~0.3) corresponding to the Boc-protected intermediate.
-
-
Workup : Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Causality: Wash the combined organic layers extensively with water (5x) and brine (1x). DMF is highly water-soluble; failing to wash thoroughly will carry DMF into the next step, buffering the acid and stalling deprotection. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Phase 2: Acidic Deprotection (Yielding the Target Amine)
-
Boc Cleavage : Dissolve the crude Boc-intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C. Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise.
-
Causality & Validation Checkpoint: TFA selectively cleaves the tert-butyl carbamate. The reaction will generate isobutylene and CO₂ gas. Continuous, fine bubbling will be visible. Stir at room temperature until bubbling ceases (typically 2–3 hours), validating the completion of the cleavage.
-
-
Concentration : Remove DCM and excess TFA under reduced pressure. The product is now a TFA salt.
-
Free-Basing : Dissolve the resulting viscous oil in deionized water. Slowly add 1M NaOH until the aqueous solution reaches pH 10–11. Extract the free amine with DCM (3x).
-
Final Isolation : Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield pure 2-(5-bromo-1H-indol-1-yl)ethanamine as a pale oil or off-white solid (80–85% overall yield).
References
Sources
Definitive Spectroscopic Differentiation of Indole N- vs. C-Alkylation Products
Topic: Spectroscopic differentiation of indole N-alkylation vs C-alkylation products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core for thousands of kinase inhibitors, GPCR ligands, and natural products. However, the indole anion is an ambident nucleophile. Depending on the base, solvent, and electrophile hardness (HSAB theory), alkylation can occur at the N1 (nitrogen) or C3 (carbon) position.[1]
Misidentifying these regioisomers leads to erroneous Structure-Activity Relationship (SAR) models and wasted synthetic effort. While N-alkylation is often thermodynamically favored, C3-alkylation is a common kinetic outcome, particularly with reactive halides (e.g., benzyl bromide, allyl bromide).
This guide provides a tiered spectroscopic workflow to unambiguously differentiate these isomers, moving from rapid screening (
Mechanistic Context: The Ambident Nucleophile
To understand the product distribution, one must understand the driving forces.
-
N-Alkylation: Favored by "hard" conditions (dissociated ion pairs). High dielectric solvents (DMF, DMSO) and hard bases (NaH, KHMDS) promote ionization of the N-H, focusing electron density on the nitrogen.
-
C-Alkylation: Favored by "soft" conditions or tight ion pairs. Non-polar solvents and bases with coordinating cations (e.g., Grignards, Li
) can chelate the nitrogen, directing the electrophile to the C3 position.
Tier 1: Proton NMR ( H) – The Rapid Screen
The first line of defense is standard 1D proton NMR. While useful, it is presumptive , not definitive, due to potential signal broadening.
Diagnostic Signals
| Feature | N-Alkylation (N1-R) | C-Alkylation (C3-R) |
| Indole NH | Absent. The signal (typically | Present. Appears as a broad singlet ( |
| C2-H Proton | Singlet. No coupling to NH. | Doublet (or broad s). Often shows |
| C3-H Proton | Present. Appears as a doublet or multiplet ( | Absent. The C3 position is substituted; this high-field aromatic signal vanishes. |
| Alkyl | Deshielded. ( | Shielded. ( |
Critical Caveat: In deuterated methanol (CD
OD) or presence of DO, the NH proton in C-alkylated products will exchange and disappear, mimicking N-alkylation. Always run the initial screen in DMSO- or dry CDCl .
Tier 2: Carbon NMR ( C) – The Structural Backbone
Carbon NMR provides a more robust differentiation because it observes the skeleton directly, unaffected by proton exchange rates.
Diagnostic Shifts
| Carbon Position | N-Alkylation | C-Alkylation | Explanation |
| C3 (Indole) | In N-alkyl products, C3 remains a methine ( | ||
| C2 (Indole) | N-alkylation significantly affects the electronic environment of the adjacent C2. | ||
| Alkyl | The N-C bond is more polarized than the C-C bond, deshielding the alkyl carbon attached to Nitrogen. |
Tier 3: 2D NMR (HMBC) – The "Self-Validating" Standard
When unambiguous assignment is required for publication or patent filing, Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard. It visualizes long-range (2-3 bond) couplings between protons and carbons.
The HMBC Decision Matrix
This method relies on the correlation between the Alkyl Protons (introduced group) and the Indole Core Carbons .
-
N-Alkylation Correlations:
-
The N-CH protons will show a strong 3-bond correlation (
) to C2 and C7a (the bridgehead carbon). -
Crucially: They will NOT correlate to C3a or C4.
-
-
C-Alkylation Correlations:
-
The C3-CH protons will show correlations to C2 , C3a (bridgehead), and C4 .
-
Crucially: The correlation to C3a and C4 is the "smoking gun" for C-alkylation.
-
Visualization of Workflows
Diagram 1: The Decision Tree
A logical flow for determining regioselectivity in the lab.
Caption: Step-by-step decision tree for differentiating indole alkylation products. HMBC is the final arbiter.
Diagram 2: HMBC Correlation Map
Visualizing the specific atomic connections that prove the structure.
Caption: Diagnostic HMBC correlations. Note the distinct bridgehead correlations (C7a for N-alkyl vs. C3a for C-alkyl).
Experimental Protocol
A. Sample Preparation for Spectroscopy
To ensure clean baselines and accurate integration, paramagnetic impurities (e.g., metal filings from spatulas, catalyst residues) must be removed.
-
Workup: Quench reaction with NH
Cl (aq). Extract with EtOAc.[2] Wash organic layer with brine and dry over Na SO . -
Filtration: Pass the dried organic layer through a 0.45
m PTFE syringe filter to remove micro-particulates. -
Concentration: Evaporate solvent completely. Residual solvent peaks (e.g., DMF, EtOAc) can overlap with diagnostic alkyl signals.
-
Solvent Choice: Dissolve
5-10 mg of product in 0.6 mL DMSO- .-
Why DMSO? It prevents solute aggregation (common in indoles) and slows proton exchange, allowing the NH signal to be observed as a sharp(er) peak.
-
B. NMR Acquisition Parameters
-
Relaxation Delay (d1): Set to
5 seconds for quantitative C integration (optional but recommended for quaternary carbons). -
Scans (ns):
- H: 16 scans.
-
C:
512 scans (Quaternary C3 and Bridgehead carbons have long T1 relaxation times and low NOE enhancement). -
HMBC: 2-4 scans per increment, 256 increments.
References
- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and HSAB theory).
-
Maji, M., et al. (2022).[3] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(8), 5603-5616. Link
-
Jiao, L., & Bach, T. (2014).[4] Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process.[4] Synthesis, 46, 35-41.[4] Link
-
BenchChem Technical Support. (2025). Selective N-Alkylation of Indoles: Troubleshooting & Optimization. Link
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general chemical shift tables).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 4. Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(5-bromo-1H-indol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Chemical Waste Management
The proper disposal of any chemical waste is not merely a procedural task but a fundamental aspect of laboratory safety and environmental responsibility. All chemical waste, including 2-(5-bromo-1H-indol-1-yl)ethanamine, should be treated as hazardous unless explicitly determined otherwise by a qualified safety officer.[1] This principle ensures that unforeseen reactions or environmental contamination is proactively prevented. Key tenets of responsible chemical waste management include:
-
Segregation: Incompatible waste streams must never be mixed. For instance, acidic waste should be kept separate from bases, and oxidizing agents from reducing agents.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[2][3][4] This practice is critical for preventing accidental mixing and for ensuring proper handling by waste disposal personnel.
-
Containment: Waste must be stored in appropriate, sealed containers to prevent leaks and spills.[1][3]
Hazard Profile of 2-(5-bromo-1H-indol-1-yl)ethanamine
Anticipated Hazards:
Based on analogous chemical structures, 2-(5-bromo-1H-indol-1-yl)ethanamine is likely to exhibit the following hazards:
-
Skin and Eye Irritation: Many indole and bromo-substituted compounds are known to cause skin and eye irritation.[7][8][9][10]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[7][9][10][11]
-
Toxicity: Depending on the specific structure, it may be harmful if swallowed or absorbed through the skin.[11][12]
Table 1: Summary of Anticipated Hazards and Necessary Precautions
| Hazard Category | Anticipated Effect | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[7][8][9][10] | Chemical-resistant gloves (e.g., nitrile), lab coat.[7][8] |
| Eye Contact | Causes serious eye irritation.[7][8][9][10] | Safety glasses with side shields or chemical goggles.[8] |
| Inhalation | May cause respiratory irritation.[7][9][10][11] | Use in a well-ventilated area or with a fume hood.[7][11] |
| Ingestion | Harmful if swallowed.[11] | Do not eat, drink, or smoke when handling.[11][12] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of 2-(5-bromo-1H-indol-1-yl)ethanamine waste.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as detailed in Table 1. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety glasses.
Waste Segregation and Collection
Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [13][4][5] This is due to the different treatment and disposal methods required for halogenated compounds, which can be more costly and complex.[6]
-
Select a Compatible Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical waste.[13][3] Glass or polyethylene containers are generally suitable.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[3][6] Clearly write the full chemical name: "Waste 2-(5-bromo-1H-indol-1-yl)ethanamine" and an estimate of its concentration. Do not use abbreviations or chemical formulas.[3]
-
Collect the Waste: Carefully transfer the waste into the designated container, avoiding splashes or spills. The container should be kept closed except when adding waste.[1][3]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[14][3] Ensure the SAA is inspected weekly for any signs of leakage.[3]
Disposal of Empty Containers
Empty containers that held 2-(5-bromo-1H-indol-1-yl)ethanamine must also be treated as hazardous waste unless properly decontaminated.[1][13]
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve the chemical residue.[1][13] The resulting rinsate must be collected and disposed of as hazardous waste.[1]
-
Defacing Labels: After triple-rinsing, all hazardous chemical labels on the container must be removed or completely defaced before it can be disposed of as regular trash or recycled.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or highly toxic spills, contact your institution's Environmental Health & Safety (EH&S) department immediately.[4]
-
Contain the Spill: Use absorbent pads or other inert material to contain the spill and prevent it from spreading.[4][6]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container for disposal as hazardous waste.[4][6]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(5-bromo-1H-indol-1-yl)ethanamine.
Caption: Decision workflow for the disposal of 2-(5-bromo-1H-indol-1-yl)ethanamine.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. These guidelines provide a general framework, but your institution's specific protocols, as determined by your Environmental Health & Safety (EH&S) office, should always be followed.[3]
Conclusion
The responsible disposal of 2-(5-bromo-1H-indol-1-yl)ethanamine is a critical component of laboratory safety and environmental stewardship. By understanding the potential hazards, following established protocols for segregation and labeling, and adhering to regulatory requirements, researchers can minimize risks and ensure a safe working environment.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Environment, Health and Safety - University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet - 5-Bromo-2-pyridinecarboxaldehyde.
- ChemScene. (2025, December 8). Safety Data Sheet - 2-Bromo-1H-indole-3-carbaldehyde.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- ResearchGate. (2025, August 5). The decomposition of halogenated hydrocarbons by MSO.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- (2025, September 22). Safety Data Sheet.
- (n.d.). Safety Data Sheet.
- Fisher Scientific. (2012, May 1). Safety Data Sheet.
Sources
- 1. vumc.org [vumc.org]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. research.columbia.edu [research.columbia.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemscene.com [chemscene.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
